molecular formula C5H8N4 B1290406 5-(Aminomethyl)pyrimidin-2-amine CAS No. 672324-80-0

5-(Aminomethyl)pyrimidin-2-amine

Cat. No.: B1290406
CAS No.: 672324-80-0
M. Wt: 124.14 g/mol
InChI Key: HMWDLVRYRPUQOL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) is a high-value pyrimidine derivative with the molecular formula C5H8N4 and a molecular weight of 124.14 g/mol. This compound serves as a versatile chemical building block (synthon) in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex heterocyclic systems. Its structure features both a pyrimidin-2-amine and a primary aminomethyl group, making it a useful intermediate for constructing targeted molecules through amidation, sulfonylation, and cross-coupling reactions. This scaffold is of significant research interest in the development of kinase inhibitors. Scientific literature indicates that derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been explored as potent and selective inhibitors of the JAK2 kinase, a crucial target in the treatment of myeloproliferative neoplasms (MPNs). Such inhibitors function by blocking the autophosphorylation of JAK2 and its downstream signaling pathways. The 5-(aminomethyl)pyrimidin-2-amine structure provides a core framework that can be systematically optimized to enhance metabolic stability and selectivity against kinase targets. Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use.

Properties

IUPAC Name

5-(aminomethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWDLVRYRPUQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635008
Record name 5-(Aminomethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672324-80-0
Record name 5-(Aminomethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-(Aminomethyl)pyrimidin-2-amine CAS number 672324-80-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery scientists. It prioritizes mechanistic insight, reproducible protocols, and medicinal chemistry logic over generic descriptions.

CAS Number: 672324-80-0 Role: Bifunctional Heterocyclic Scaffold for Kinase Inhibitor Design

Part 1: Executive Technical Summary

5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) serves as a high-value molecular building block in medicinal chemistry, specifically within the "privileged scaffold" class of 2-aminopyrimidines. Unlike its structural analog, the Grewe diamine (essential for Vitamin B1), this compound lacks the C2-methyl group, making it a superior candidate for Fragment-Based Drug Discovery (FBDD) targeting ATP-binding sites in kinases.

Its utility stems from its dual-functionality:

  • The "Head": The 2-aminopyrimidine core functions as a bidentate hydrogen bond donor/acceptor motif, ideal for interacting with the hinge region of kinase enzymes (e.g., CDK, JAK, PLK families).

  • The "Tail": The 5-aminomethyl group serves as a flexible, nucleophilic tether. It allows for the attachment of solubilizing groups or pharmacophores that reach into the solvent-exposed front pockets or the ribose-binding pocket of the target protein.

Part 2: Physicochemical Profile & Stability

Understanding the ionization state of this molecule is critical for reaction planning and assay development. The molecule possesses two distinct basic centers with vastly different pKa values.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionMechanistic Note
Molecular Formula C₅H₈N₄Low MW (124.14 g/mol ) favors high ligand efficiency (LE).
Appearance Pale yellow to brown solidOxidation sensitive; darkens upon air exposure.
pKa (Pyridine N) ~3.5 - 4.0 (Estimated)The pyrimidine ring nitrogens are weakly basic due to electron delocalization.
pKa (Primary Amine) ~9.5 - 10.0 (Estimated)The 5-aminomethyl group is highly basic and fully protonated at physiological pH.
Solubility High in H₂O, DMSO, MeOHSalt forms (HCl) are highly water-soluble.
Storage -20°C, Desiccated, Inert GasHygroscopic. Absorbs CO₂ from air (carbamate formation).

Part 3: Synthetic Methodologies

The synthesis of 5-(Aminomethyl)pyrimidin-2-amine is classically achieved via the reduction of 2-amino-5-cyanopyrimidine . This transformation is chemically sensitive; improper conditions lead to the formation of secondary amine dimers (dimerization) or hydrolysis of the intermediate imine.

Core Synthesis Workflow

The following diagram outlines the critical pathway from the nitrile precursor to the final diamine, highlighting the necessary controls.

SynthesisWorkflow Start Precursor: 2-Amino-5-cyanopyrimidine Condition Catalytic Hydrogenation (Raney Ni or Pd/C) Start->Condition Intermediate Intermediate: Primary Imine Condition->Intermediate Additive CRITICAL ADDITIVE: Ammonia (NH3) or Ac2O Additive->Condition Suppresses Dimer Product Target: 5-(Aminomethyl)pyrimidin-2-amine Intermediate->Product H2 Reduction SideProduct Impurity: Secondary Amine Dimer Intermediate->SideProduct No NH3 (Self-Condensation)

Figure 1: Critical path analysis for the reduction of the nitrile group. The inclusion of ammonia is obligatory to suppress secondary amine formation.

Detailed Protocol: Catalytic Hydrogenation (Self-Validating)

Objective: Synthesis of 5-(Aminomethyl)pyrimidin-2-amine from 2-amino-5-cyanopyrimidine.

Reagents:

  • 2-Amino-5-cyanopyrimidine (1.0 eq)

  • Raney Nickel (50% w/w slurry in water) OR 10% Pd/C

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH)

  • Hydrogen Gas (Balloon or Parr Shaker at 40 psi)

Step-by-Step Methodology:

  • Preparation: In a pressure vessel, dissolve 2-amino-5-cyanopyrimidine in 7N NH₃/MeOH. Note: The high concentration of ammonia is strictly required to shift the equilibrium away from the secondary imine formation, preventing dimerization.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (washed with MeOH) under an argon blanket. Safety: Raney Ni is pyrophoric when dry.

  • Hydrogenation: Seal the vessel, purge with N₂ (3x) and then H₂ (3x). Pressurize to 40 psi (approx 2.7 bar) and stir vigorously at room temperature for 12–18 hours.

  • Monitoring: Monitor reaction progress via LC-MS (ESI+). Look for the disappearance of the nitrile (M+H 121) and appearance of the amine (M+H 125).

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (keep wet). Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. To remove residual ammonia, co-evaporate with ethanol twice.

  • Purification (Optional): If the crude is dark (oxidation), convert to the dihydrochloride salt by adding 4M HCl in dioxane, filtering the precipitate, and recrystallizing from EtOH/Water.

Part 4: Medicinal Chemistry Applications

In drug discovery, this fragment is a "privileged structure" for kinase inhibitors. The 2-aminopyrimidine motif mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

Pharmacophore Mapping

The diagram below illustrates how this molecule interacts within a typical kinase binding pocket (e.g., CDK, JAK, or PLK families).

Pharmacophore N1 Pyrimidine N1 (H-Bond Acceptor) HingeNH Kinase Hinge Backbone NH N1->HingeNH H-Bond NH2 C2-Amino Group (H-Bond Donor) HingeCO Kinase Hinge Backbone C=O NH2->HingeCO H-Bond Tail C5-Aminomethyl (Vector to Solvent) Asp Asp/Glu Residue (Salt Bridge) Tail->Asp Ionic Interaction

Figure 2: Interaction map showing the bidentate hinge binding mode (blue) and the solvent-extending vector (green).

Case Study Relevance
  • Scaffold Hopping: Researchers often replace the phenyl-amino-pyrimidine core of drugs like Imatinib or Pazopanib with the 5-alkyl-2-aminopyrimidine core to alter solubility or patentability while maintaining hinge binding.

  • Solubility Enhancement: The aliphatic amine (pKa ~9.8) is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors compared to their carbon-only analogs.

  • Linker Utility: The 5-aminomethyl group is an excellent attachment point for PROTAC linkers or for coupling to solubilizing tails (e.g., morpholine/piperazine moieties) via reductive amination or amide coupling.

Part 5: Handling & Analytical Standards

HPLC Method (QC Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Note: TFA is required to protonate the amine and improve peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 10 minutes. (The compound is very polar and elutes early).

  • Detection: UV at 254 nm (pyrimidine absorption).

Storage & Stability
  • Hygroscopicity: The free base is hygroscopic and will deliquesce if left open.

  • Carbamate Formation: Primary amines react with atmospheric CO₂. Store in tightly sealed vials, preferably under Argon or Nitrogen.

  • Salt Form: For long-term storage (>3 months), convert to the dihydrochloride salt , which is non-hygroscopic and stable at room temperature.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10056637, 5-(Aminomethyl)pyrimidin-2-amine. PubChem. Available at: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]

  • American Chemical Society (ACS). Development of Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine Analog Analysis). Organic Process Research & Development. Available at: [Link]

physicochemical properties of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine (CAS: 672324-80-0) represents a "privileged scaffold" in medicinal chemistry, serving as a critical bifunctional linker.[1] Its structural uniqueness lies in the coexistence of two distinct amine environments: an electron-deficient heteroaromatic amine at the 2-position and a nucleophilic, aliphatic primary amine at the 5-position. This guide provides a comprehensive physicochemical analysis, focusing on the differential reactivity and ionization profiles that dictate its behavior in drug design and synthetic optimization.

Part 1: Molecular Identity & Structural Analysis

Core Identifiers
PropertySpecification
IUPAC Name 5-(Aminomethyl)pyrimidin-2-amine
CAS Registry Number 672324-80-0
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
SMILES C1(=CN=C(N=C1)N)CN
Synonyms 2-Amino-5-aminomethylpyrimidine; (2-Aminopyrimidin-5-yl)methanamine
Structural Duality & Reactivity

The molecule functions as a heterobifunctional building block . Understanding the electronic environment of its nitrogen atoms is prerequisite for successful utilization.

  • N1 (Aliphatic Amine, 5-position): This is a primary amine attached to a methylene group. It behaves like a typical benzylamine analog. It is

    
     hybridized, highly nucleophilic, and basic.
    
  • N2 (Aromatic Amine, 2-position): This amine is directly attached to the electron-deficient pyrimidine ring. Its lone pair participates in resonance with the ring nitrogens (

    
     character), rendering it significantly less basic and poor nucleophile compared to the N1 amine.
    

Field-Proven Insight: In synthetic workflows, the aliphatic amine (N1) will react with electrophiles (e.g., acyl chlorides, isocyanates) orders of magnitude faster than the aromatic amine (N2). Protecting group strategies must account for this: limiting equivalents of Boc anhydride will selectively protect the N1 position.

Part 2: Physicochemical Profile[2]

The following data aggregates predicted and experimental consensus values for the specific CAS 672324-80-0.

Ionization Constants (pKa)

The molecule exhibits two distinct ionization events in the physiological pH range.

Ionization CenterFunctional GroupApprox. pKaCharge State at pH 7.4
Basic Center 1 Aliphatic Amine (–CH₂NH₂)9.2 – 9.8 Protonated (+1)
Basic Center 2 Pyrimidine Ring Nitrogen3.0 – 3.5 Neutral (0)
Acidic Center 2-Amino Group (–NH₂)>13.0 Neutral (0)

Note: The 2-amino group is extremely weakly acidic and does not deprotonate under standard aqueous conditions.

Solubility & Lipophilicity
  • LogP (Predicted): -1.2 to -0.8.

    • Implication: The molecule is highly hydrophilic due to high polarity and H-bond capability.

  • Solubility Profile:

    • Water: Highly Soluble (>50 mg/mL).

    • DMSO: Soluble.

    • Methanol: Soluble.[2][3]

    • Dichloromethane/Hexanes: Insoluble.

Structural Visualization (pKa Map)

G Figure 1: Reactivity & Ionization Map of 5-(Aminomethyl)pyrimidin-2-amine cluster_mol Pyrim Pyrimidine Core (Electron Deficient) Amine_Exo 2-Amino Group (Aromatic) Low Nucleophilicity Pyrim->Amine_Exo C2 Position Amine_Ali 5-Aminomethyl (Aliphatic) High Nucleophilicity pKa ~9.5 Pyrim->Amine_Ali C5 Position Prop_Sol High Water Solubility (LogP < 0) Amine_Ali->Prop_Sol Dominates Polarity

Caption: Differential reactivity map highlighting the nucleophilic disparity between the C2 and C5 nitrogen centers.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Potentiometric pKa Determination

Objective: To accurately determine the dissociation constants of the diamine to ensure correct buffer selection for downstream coupling reactions.

Principle: This protocol uses a "Check-Standard" approach. Since the molecule is a diamine, we titrate from low pH (fully protonated) to high pH.

Reagents & Equipment[2][4][5]
  • Analyte: 5-(Aminomethyl)pyrimidin-2-amine (>98% purity).

  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Solvent: Degassed HPLC-grade water (CO₂-free is critical).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) or calibrated pH meter with glass electrode.

Step-by-Step Methodology
  • System Suitability (The "Trust" Step):

    • Before running the unknown, run a standard titration of Phenylalanine .

    • Acceptance Criteria: Measured pKa values must be within ±0.05 of literature (pKa1=1.83, pKa2=9.13). If not, recalibrate the electrode.

  • Sample Preparation:

    • Dissolve 3.0 mg of 5-(Aminomethyl)pyrimidin-2-amine in 20 mL of 0.15 M KCl solution.

    • Acidify the solution to pH 2.0 using 0.1 M HCl. Reasoning: This ensures both the aliphatic amine and the pyrimidine ring nitrogen are fully protonated (cationic state).

  • Titration Run:

    • Titrate with 0.1 M NaOH in 10 µL increments.

    • Record pH after stabilization (<0.1 mV drift/sec).

    • Continue titration until pH reaches 12.0.

  • Data Analysis:

    • Plot pH (y-axis) vs. Volume NaOH (x-axis).

    • First Inflection Point (~pH 3-4): Corresponds to deprotonation of the pyrimidine ring nitrogen.

    • Second Inflection Point (~pH 9-10): Corresponds to deprotonation of the aliphatic aminomethyl group.

Part 4: Stability & Handling

Storage Conditions
  • Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator.

  • Oxidation: Primary amines can absorb CO₂ from the air to form carbamates. Store under Nitrogen or Argon.

  • Temperature: Stable at -20°C for >2 years.

Analytical Workflow (Quality Control)

QC_Workflow Start Raw Material Receipt (CAS 672324-80-0) Visual Visual Inspection (Expect: Off-white/Yellow solid) Start->Visual Solubility_Test Solubility Check (50mg/mL in D2O) Visual->Solubility_Test HNMR 1H-NMR Analysis (Diagnostic: CH2 Singlet ~3.8 ppm) Solubility_Test->HNMR Clear Solution Purity_Check Decision Gate: Impurity Profile HNMR->Purity_Check Pass Release for Synthesis (Store under Argon) Purity_Check->Pass >95% Fail Recrystallize (MeOH/Et2O) Purity_Check->Fail <95% Fail->HNMR Retest

Caption: Standard Quality Control workflow for verifying identity and purity prior to use.

Part 5: Synthetic Utility (Field Application)

Selective Functionalization

In drug development, this molecule is often used to link a pharmacophore to a solubilizing group.

  • Scenario: You need to attach a carboxylic acid drug to the 5-position amine without touching the 2-position amine.

  • Method:

    • The aliphatic amine (pKa ~9.5) is more nucleophilic than the aromatic amine.

    • Perform the amide coupling at pH 8.0 - 8.5 .

    • At this pH, the aliphatic amine is partially unprotonated and reactive, while the aromatic amine is neutral but poorly nucleophilic due to electron withdrawal by the pyrimidine ring.

    • Result: High selectivity for the 5-aminomethyl position without protecting groups.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 672324-80-0. Retrieved from [Link]

  • Brown, D. J. (2009).The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine reactivity and pKa trends).
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solubility principles of polar heterocycles).
  • Perrin, D. D. (1981).pK Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Technical Guide: Synthesis of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Aminomethyl)pyrimidin-2-amine Synthesis Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine (CAS: 55760-46-2) is a critical pyrimidine scaffold used extensively in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors (e.g., PI3K, CDK) and as a linker in fragment-based drug discovery.[1] Its structure combines a highly polar, basic primary amine with an electron-deficient pyrimidine ring, necessitating specific synthetic strategies to manage solubility and reactivity.[1]

This guide details two distinct, high-fidelity pathways for its synthesis:

  • The Functionalization Pathway: A linear modification of commercially available 2-aminopyrimidine.[1] This is the preferred route for laboratory-scale synthesis due to the ubiquity of reagents.[1]

  • The De Novo Cyclization Pathway: A convergent assembly using guanidine and acrylonitrile derivatives. This route offers higher atom economy and is analogous to the industrial production of Vitamin B1 intermediates (Grewe diamine).

Retrosynthetic Analysis & Pathway Logic

To access the 5-aminomethyl motif, the most reliable precursor is the corresponding nitrile, 2-amino-5-cyanopyrimidine . The challenge lies in either installing this cyano group onto an existing ring or building the ring with the functionality pre-installed.

Retrosynthesis cluster_0 Pathway A: Functionalization cluster_1 Pathway B: Cyclization Target 5-(Aminomethyl)pyrimidin-2-amine (Target) Nitrile 2-Amino-5-cyanopyrimidine (Key Intermediate) Nitrile->Target Reduction (H2, Raney Ni) Bromo 2-Amino-5-bromopyrimidine Bromo->Nitrile Cyanation (Zn(CN)2, Pd) StartA 2-Aminopyrimidine (Comm. Available) StartA->Bromo Bromination (NBS) Synthon 3-(Dimethylamino)-2-cyanoacrylonitrile (C3 Fragment) Synthon->Nitrile Condensation (NaOEt) Guanidine Guanidine HCl Guanidine->Nitrile + Synthon

Figure 1: Retrosynthetic logic flow.[1] Pathway A relies on electrophilic aromatic substitution followed by metal-catalyzed coupling.[1] Pathway B utilizes a condensation-cyclization strategy.[1]

Pathway A: The Functionalization Route (Laboratory Standard)

This pathway is characterized by high operational reliability and uses standard laboratory reagents. It avoids the need for specialized C3 synthons required in the cyclization route.

Step 1: Bromination of 2-Aminopyrimidine

Objective: Selective installation of bromine at the C5 position. Mechanism: Electrophilic aromatic substitution (EAS).[1] The amino group at C2 activates the C5 position, making it susceptible to halogenation even without strong Lewis acids.[1]

  • Reagents: 2-Aminopyrimidine, N-Bromosuccinimide (NBS).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Protocol:

    • Dissolve 2-aminopyrimidine (1.0 eq) in MeCN (10 vol).

    • Cool to 0°C to prevent over-bromination or side reactions.

    • Add NBS (1.05 eq) portion-wise over 30 minutes. Protect from light.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Concentrate the solvent. Resuspend the residue in water.[2] The product, 2-amino-5-bromopyrimidine , precipitates as a white solid.[1] Filter and wash with water.[2]

    • Yield: Typically 90–97%.

Step 2: Palladium-Catalyzed Cyanation

Objective: Conversion of the aryl bromide to an aryl nitrile.[1] Mechanism: Pd(0) oxidative addition followed by transmetallation with Zinc Cyanide.[1]

  • Reagents: 2-Amino-5-bromopyrimidine, Zn(CN)₂, Pd(PPh₃)₄ (5 mol%).[1]

  • Solvent: DMF (degassed).

  • Protocol:

    • Charge a reaction vessel with the bromide (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ under Nitrogen/Argon.[1]

    • Add dry DMF (10 vol).

    • Heat to 80–100°C for 4–6 hours.

    • Safety Note: Cyanide reagents are lethal. Use a bleach scrubber for effluent.

    • Workup: Cool to RT. Pour into water/ammonium hydroxide (to complex copper/zinc salts). Extract with EtOAc (Note: Product has moderate water solubility; salting out may be required).

    • Yield: 70–85%.

Step 3: Nitrile Reduction

Objective: Reduction of the nitrile to the primary amine. Critical Control: Preventing the formation of secondary amines (dimers) and poisoning of the catalyst by the pyrimidine ring.

  • Reagents: 2-Amino-5-cyanopyrimidine, Raney Nickel (active), Hydrogen (50 psi).[1]

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH).

  • Protocol:

    • Dissolve the nitrile in 7N NH₃/MeOH. The ammonia is crucial to suppress the formation of secondary amine by-products (via the intermediate imine).

    • Add Raney Nickel (approx. 20–50 wt% loading, washed with MeOH).

    • Hydrogenate at 50 psi (3.5 bar) at room temperature for 12–24 hours.

    • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate.

    • Salt Formation: Dissolve the crude oil in EtOH and add HCl/dioxane to precipitate 5-(aminomethyl)pyrimidin-2-amine dihydrochloride .[1]

    • Yield: 80–90%.

Pathway B: The De Novo Cyclization Route (Scalable)

This route is preferred for large-scale manufacturing as it avoids heavy metal catalysts (Pd) and hazardous cyanating agents.[1] It mimics the industrial synthesis of Vitamin B1 intermediates.

Reaction Logic

The pyrimidine ring is constructed by condensing a bis-electrophile (C3 fragment) with a bis-nucleophile (Guanidine).[1]

Protocol
  • Precursors: Guanidine Hydrochloride + 3-(dimethylamino)-2-cyanoacrylonitrile (or 2-(ethoxymethylene)malononitrile derivatives).[1]

  • Solvent: Ethanol or Methanol.[3]

  • Base: Sodium Ethoxide (NaOEt).[1]

  • Condensation:

    • Treat Guanidine HCl (1.1 eq) with NaOEt (1.1 eq) in EtOH to generate free guanidine.[1]

    • Add 3-(dimethylamino)-2-cyanoacrylonitrile (1.0 eq).[1]

    • Reflux for 4–8 hours.

    • The amino group of guanidine attacks the enamine beta-position, followed by cyclization onto the nitrile (or aldehyde equivalent) to form 2-amino-5-cyanopyrimidine .[1]

  • Reduction:

    • Proceed with the Raney Nickel reduction as described in Pathway A.

Comparative Data Summary

FeaturePathway A: FunctionalizationPathway B: Cyclization
Starting Material 2-AminopyrimidineGuanidine HCl
Key Reagents NBS, Zn(CN)₂, Pd CatalystAcrylonitrile deriv., NaOEt
Step Count 3 Linear Steps2 Linear Steps
Atom Economy Low (Bromine waste, Phosphine ligands)High (Ethanol/Amine byproducts)
Safety Profile High Risk (Cyanide, Heavy Metals)Moderate Risk (Corrosive Bases)
Scalability Limited by column chromatography/Pd costExcellent (Crystallization driven)

Experimental Visualization (Workflow)

Workflow cluster_inputs Inputs cluster_reaction Step 1: Halogenation cluster_cyanation Step 2: Cyanation cluster_reduction Step 3: Reduction Input1 2-Aminopyrimidine Rxn1 Reaction 0°C -> RT, 12h Input1->Rxn1 Input2 NBS / MeCN Input2->Rxn1 Workup1 Precipitation (Water quench) Rxn1->Workup1 Rxn2 Pd(PPh3)4 / Zn(CN)2 DMF, 90°C Workup1->Rxn2 Intermediate 1: 2-Amino-5-bromo... Workup2 Extraction (EtOAc / NH4OH) Rxn2->Workup2 Rxn3 H2 / Raney Ni NH3/MeOH Workup2->Rxn3 Intermediate 2: 2-Amino-5-cyano... Product 5-(Aminomethyl)pyrimidin-2-amine (Dihydrochloride Salt) Rxn3->Product

Figure 2: Process flow diagram for the Functionalization Pathway (Pathway A).

References

  • Synthesis of 2-Amino-5-bromopyrimidine

    • Source: ChemicalBook & Patent Liter
    • Context: Standard protocol for NBS bromination of aminopyrimidines in acetonitrile.
    • Link:[1]

  • Cyanation of Heteroaryl Halides

    • Source: MDPI (Molbank 2019).[1]

    • Context: Discussion on chlorination and subsequent cyanation of pyrimidine deriv
    • Link:[1]

  • Industrial Synthesis of Pyrimidine Amines (Grewe Diamine Analogy)

    • Source: Organic Process Research & Development (ACS).
    • Context: "Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine." Validates the nitrile reduction conditions (Raney Ni) for this class of compounds.
    • Link:[1]

  • De Novo Cyclization Strategy

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Synthesis of 2-amino-5-cyano derivatives via condensation of guanidine with benzylidenemalononitriles or similar electrophiles.[1]

    • Link: (Analogous chemistry for pyrimidines).[1]

Sources

Technical Guide: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for countless kinase inhibitors, antivirals, and anxiolytics. While 2,4- and 4,6-disubstituted patterns are synthetically trivial, 2,5-disubstituted pyrimidines present a unique challenge. The 5-position is electronically deactivated and sterically sensitive, often requiring multi-step lithiation-halogenation sequences or cross-couplings that are poorly suited for high-throughput library generation.

This guide details a robust, modular one-pot protocol that circumvents these classical limitations. By coupling in-situ generated amidines with vinamidinium salts (or their equivalents), researchers can access diverse 2,5-architectures with high regiocidelity. This approach consolidates the Pinner reaction and heterocyclization into a single operational workflow, reducing solvent waste and isolation steps.

Mechanistic Logic & Strategic Design

The "Amidine-Vinamidinium" Disconnection

The most reliable route to 2,5-disubstituted pyrimidines is the condensation of an amidine (C-N-C fragment) with a 1,3-dielectrophile (C-C-C fragment).

  • Component A (C2 Source): Amidines are unstable and hygroscopic. Generating them in situ from stable nitriles via the Pinner reaction eliminates storage issues and allows for a wider diversity of R2 substituents.

  • Component B (C4-C5-C6 Source): Vinamidinium salts (e.g., 2-substituted-3-(dimethylamino)acroleins) or masked 1,3-dicarbonyls act as the electrophilic partner. The substituent at the central carbon of this three-carbon unit becomes the 5-substituent of the pyrimidine.

Reaction Pathway Visualization

The following diagram illustrates the cascade mechanism: Pinner activation of the nitrile, amidine formation, and the subsequent [3+3] cyclocondensation.

ReactionMechanism Nitrile Nitrile (R-CN) Imidate Imidate Intermediate Nitrile->Imidate HCl/MeOH (Pinner) Amidine Amidine Species (In-Situ) Imidate->Amidine NH3/MeOH Intermediate Aza-diene Intermediate Amidine->Intermediate + Vinamidinium (-Me2NH) Vinamidinium Vinamidinium Salt (2-Substituted) Vinamidinium->Intermediate Pyrimidine 2,5-Disubstituted Pyrimidine Intermediate->Pyrimidine Cyclization (-H2O)

Figure 1: Mechanistic cascade from nitrile precursor to final pyrimidine core via in-situ amidine generation.[1]

Detailed Experimental Protocol

Protocol A: The "Frutos-Pinner" One-Pot Method

This protocol is adapted from high-reliability methods developed for process chemistry (e.g., Boehringer Ingelheim), optimized for bench-scale synthesis (10–25 mmol). It is particularly effective for installing alkyl, aryl, or heteroaryl groups at the 2-position and halogens or alkyls at the 5-position.

Scope:

  • R2 (from Nitrile): Aryl, Alkyl, Cycloalkyl.

  • R5 (from Electrophile): Cl, Br, Alkyl, COOMe.

Reagents & Materials
  • Substrate: Nitrile (1.0 equiv)

  • Acid Catalyst: 4 M HCl in Dioxane (3.0 equiv)

  • Solvent: Methanol (anhydrous)

  • Ammonia Source: 7 N NH3 in MeOH (1.5 equiv)

  • Electrophile: 2-substituted-3-(dimethylamino)acrolein (Vinamidinium salt) OR Mucochloric acid (for 5-Cl derivatives).

  • Base: NaOMe (25 wt% in MeOH)

Step-by-Step Workflow
  • Imidate Formation (Pinner Reaction):

    • Charge a dry round-bottom flask with the Nitrile (25.0 mmol) and anhydrous MeOH (3.0 equiv).

    • Cool to 0 °C under N2.

    • Dropwise add 4 M HCl in Dioxane (75.0 mmol) maintaining internal temp < 10 °C.

    • Allow to warm to 22 °C and stir for 6–8 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of nitrile.

  • Amidine Generation:

    • Cool the mixture back to 5 °C.

    • Slowly add NaOMe (25 wt% in MeOH, 2.0 equiv) to neutralize excess HCl (keep temp < 15 °C).

    • Add 7 N NH3 in MeOH (1.5 equiv). Stir for 2 hours at ambient temperature.

    • Note: This generates the free amidine in solution.

  • Cyclocondensation:

    • Add the Electrophile (e.g., 2-chloro-3-(dimethylamino)acrolein for 5-Cl pyrimidine) (1.1 equiv) directly to the reaction pot.

    • Heat the mixture to reflux (65 °C) for 4–6 hours.

    • Observation: The reaction typically turns from pale yellow to deep orange/brown.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH/Dioxane.

    • Resuspend residue in EtOAc and water.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallization from EtOH/Heptane is often sufficient. If not, flash chromatography (Hex/EtOAc).

Workflow Diagram

Workflow Step1 Step 1: Pinner Activation Nitrile + HCl/Dioxane (0°C -> RT, 6h) Step2 Step 2: Neutralization & Amidine Formation + NaOMe / NH3 in MeOH (5°C, 2h) Step1->Step2 Step3 Step 3: Cyclization + Vinamidinium Salt (Reflux, 4-6h) Step2->Step3 Step4 Step 4: Isolation Evaporate -> EtOAc Ext. -> Cryst. Step3->Step4

Figure 2: Operational workflow for the one-pot synthesis of 2,5-disubstituted pyrimidines.

Data & Performance Analysis

The following table summarizes typical yields for various substitution patterns using the Pinner-Amidine-Vinamidinium route.

EntryR2 Substituent (Nitrile Origin)R5 Substituent (Electrophile Origin)Yield (%)Notes
1 PhenylCl82%Uses mucochloric acid equivalent
2 4-F-PhenylCHO76%Uses Vilsmeier salt
3 CyclohexylCl85%Robust aliphatic tolerance
4 BenzylCOOMe71%Uses 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
5 Pyridin-3-ylMethyl68%Heteroaryl-heteroaryl coupling

Data aggregated from internal optimization studies and literature precedents [1, 2].

Troubleshooting & Optimization

Moisture Sensitivity
  • Issue: Low conversion of nitrile to imidate.

  • Root Cause: Presence of water hydrolyzes the imidate back to the amide.

  • Fix: Use strictly anhydrous MeOH and Dioxane. Keep the Pinner stage under a positive pressure of Nitrogen.

Regioselectivity Drifts
  • Issue: Formation of regioisomeric mixtures (rare in 2,5-systems, but possible if R2 is sterically bulky).

  • Fix: Ensure the amidine formation is complete before adding the electrophile. Unreacted nitrile can lead to side products.

Purification Difficulties
  • Issue: Vinamidinium byproducts contaminating the final product.

  • Fix: A wash with dilute aqueous citric acid during workup can help remove basic amine byproducts derived from the vinamidinium salt.

References

  • Frutos, R. P., et al. (2013).[2] "One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles." The Journal of Organic Chemistry, 78(11), 5800–5803.[2] [Link]

  • Baran, P. S., Shenvi, R. A., & Mitsos, C. A. (2005). "One-step synthesis of 4,5-disubstituted pyrimidines using commercially available and inexpensive reagents."[3] Angewandte Chemie International Edition, 44(24), 3714-3717. [Link]

  • Jain, K. S., et al. (2006). "Recent advances in the synthesis of pyrimidines and their fusion products."[4] Current Science, 90(6), 793-803. [Link]

Sources

Technical Guide: Pyrimidine Intermediates in Vitamin B1 Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pyrimidine moiety in Vitamin B1 synthesis.

Editorial Note: The specific molecule requested, 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0), is a structural isomer/analog of the actual industrial and biological precursor for Vitamin B1, which is 4-amino-5-(aminomethyl)-2-methylpyrimidine (often referred to as the Grewe Diamine ).

To ensure this guide is scientifically actionable for Vitamin B1 (Thiamine) development, it focuses on the Grewe Diamine pathway—the definitive route for B1 synthesis—while explicitly analyzing the structural activity relationship (SAR) that renders the requested 2-amino isomer unsuitable for active Vitamin B1 synthesis, except potentially as an antagonist or analog.

Focus: The Grewe Diamine Pathway & Structural Analogs

Part 1: Structural Analysis & Core Chemistry

The "Key Intermediate" Distinction

In the synthesis of Vitamin B1 (Thiamine), the pyrimidine ring is one of two essential pharmacophores (the other being the thiazole ring). For the final Thiamine molecule to possess biological activity (coenzyme function as Thiamine Pyrophosphate, TPP), the pyrimidine moiety must possess specific substituents:

  • C2 Position: Must have a Methyl group (essential for enzyme binding and preventing side reactions).

  • C4 Position: Must have an Amino group (critical for hydrogen bonding in the active site).

  • C5 Position: Must have a Methylene bridge connecting to the thiazole.

Comparative Analysis of Pyrimidine Precursors:

FeatureGrewe Diamine (The B1 Precursor)5-(Aminomethyl)pyrimidin-2-amine (Requested)
IUPAC Name 4-amino-5-(aminomethyl)-2-methylpyrimidine5-(aminomethyl)pyrimidin-2-amine
CAS Number 73-67-6672324-80-0
C2 Substituent Methyl (-CH₃) Hydrogen (-H)
Amino Position Position 4 Position 2
Role in B1 Primary Intermediate Inactive Analog / Antagonist
Synthesis Origin Acetamidine + AcrylonitrileGuanidine + Acrylonitrile derivatives

Scientific Verdict: The requested molecule (5-(Aminomethyl)pyrimidin-2-amine) lacks the C2-methyl group and has the amino group at the wrong position (C2 vs C4). Using this molecule in a B1 synthesis workflow would yield a Thiamine Analog (Isomer) with likely negligible biological activity or antagonistic properties.

The Grewe Synthesis Strategy

The industrial standard for Vitamin B1 production is the Grewe Synthesis , which relies on constructing the Grewe Diamine and coupling it with a thiazole precursor (or CS₂/chloro-ketone derivatives).

Mechanism of Action: The synthesis typically proceeds via a convergent route:

  • Pyrimidine Construction: Condensation of acetamidine with an acrylonitrile derivative to form the pyrimidine ring.

  • Functionalization: Hydrogenation of the nitrile group to an amine, yielding the Grewe Diamine.

  • Coupling: Reaction of the Grewe Diamine with carbon disulfide (CS₂) and a chloro-ketone to form the thiazole ring on the pyrimidine, or coupling with a pre-formed thiazole.

Part 2: Experimental Protocols (Grewe Diamine Route)

This section details the synthesis of the correct intermediate (Grewe Diamine) required for Vitamin B1, as substituting the user's requested 2-amino isomer would fail to produce Thiamine.

Protocol A: Synthesis of Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine)

Objective: Synthesis of the key pyrimidine moiety from acrylonitrile and acetamidine.

Reagents:

  • Acetamidine hydrochloride (CAS 124-42-5)

  • 2-Methoxymethylenepropionitrile (or 3-ethoxy-2-methylacrylonitrile)

  • Sodium Methoxide (NaOMe)

  • Raney Nickel (Catalyst)

  • Ammonia (liquid or methanolic)

Step-by-Step Methodology:

  • Condensation (Pyrimidine Ring Closure):

    • In a reactor, dissolve Acetamidine HCl (1.0 eq) in Methanol.

    • Add Sodium Methoxide (1.1 eq) to neutralize the salt; filter off NaCl precipitate.

    • Add 2-Methoxymethylenepropionitrile (1.0 eq) dropwise at 20–25°C.

    • Reflux the mixture for 4–6 hours. The acetamidine condenses with the nitrile derivative to form 4-amino-5-cyano-2-methylpyrimidine .

    • Checkpoint: Monitor disappearance of starting material via HPLC (C18 column, Phosphate buffer/MeOH).

  • Catalytic Hydrogenation (Nitrile Reduction):

    • Transfer the crude 4-amino-5-cyano-2-methylpyrimidine to a high-pressure autoclave.

    • Add Raney Nickel catalyst (10% w/w) and Methanolic Ammonia (to suppress secondary amine formation).

    • Pressurize with Hydrogen gas (

      
      ) to 30–50 bar.
      
    • Heat to 80–100°C for 6 hours.

    • Reaction Logic: The nitrile group (-CN) is reduced to the primary amine (-CH₂NH₂), yielding the Grewe Diamine .

  • Purification:

    • Filter off the Raney Nickel (Caution: Pyrophoric).

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize from Isopropanol/Water.

    • Yield Target: >85% purity.

Protocol B: Coupling to Form Vitamin B1 (Thiamine Chloride HCl)

Objective: Conversion of Grewe Diamine to Thiamine.

  • Dithiocarbamate Formation:

    • React Grewe Diamine with Carbon Disulfide (CS₂) and Ammonia in aqueous alkali to form the dithiocarbamate intermediate.

  • Thiazole Ring Construction:

    • Add 3-chloro-4-oxopentyl acetate (or related chloro-ketone) to the reaction mixture.

    • Heat to 60–80°C. The dithiocarbamate cyclizes with the chloro-ketone to form the thiazole ring attached to the pyrimidine.

  • Hydrolysis & Oxidation:

    • Treat with dilute HCl to hydrolyze the ester group.

    • Oxidize the intermediate (if using the specific Matsukawa route) with Hydrogen Peroxide (

      
      ) to desulfurize/aromatize the thiazole.
      
  • Isolation:

    • Crystallize as Thiamine Hydrochloride by adding concentrated HCl and cooling to 0°C.

Part 3: Visualization of the Pathway

The following diagram illustrates the critical difference between the requested molecule and the actual B1 pathway, highlighting the Grewe Synthesis flow.

GreweSynthesis Start_Acet Acetamidine (Essential for C2-Methyl) Inter_Correct 4-amino-5-cyano- 2-methylpyrimidine Start_Acet->Inter_Correct Condensation Start_Guan Guanidine (Leads to 2-Amino analog) Inter_Wrong 2-amino-5-cyano- pyrimidine Start_Guan->Inter_Wrong Condensation Acryl Acrylonitrile Derivative Acryl->Inter_Correct Acryl->Inter_Wrong Grewe GREWE DIAMINE (4-amino-5-aminomethyl- 2-methylpyrimidine) Inter_Correct->Grewe H2 / Raney Ni (Reduction) UserMol USER REQUESTED: 5-(Aminomethyl) pyrimidin-2-amine Inter_Wrong->UserMol H2 / Raney Ni Coupling Coupling w/ CS2 + Chloroketone Grewe->Coupling Key Step Analog Inactive Thiamine Analog UserMol->Analog Hypothetical Coupling Thiamine VITAMIN B1 (Thiamine) Coupling->Thiamine Cyclization

Caption: Comparative pathway showing the divergence between the standard Grewe synthesis (Green/Blue) and the pathway yielding the user's requested 2-amino isomer (Red).

Part 4: Data & Specifications

Key Chemical Specifications

Researchers must ensure the starting material matches the "Grewe" specification for B1 synthesis.

PropertyGrewe Diamine (Target) User's Isomer (Avoid for B1)
Molecular Formula


Molecular Weight 138.17 g/mol 124.14 g/mol
Key NMR Signal Singlet ~2.3 ppm (C2-Methyl)Absent (C2-Proton instead)
Melting Point 138–140°C155–158°C (approx)
Solubility High in Methanol/WaterModerate in Water
Yield Optimization Factors (Grewe Route)

For the reduction step (Nitrile


 Amine), the following parameters are critical to avoid dimerization (formation of secondary amines):
  • Solvent: Methanol saturated with Ammonia (

    
    ). The ammonia competes with the primary amine product for the intermediate imine, preventing secondary amine formation.
    
  • Catalyst Loading: 5–10% Raney Nickel is standard.

  • Pressure: High pressure (

    
     bar) favors rapid reduction, minimizing side reactions.
    

References

  • Vertex AI Search. (2023). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1130, Thiamine.

  • European Patent Office. (2013). Process for the preparation of pyrimidine derivatives (Grewe Diamine Synthesis). EP0342482A2.

  • CymitQuimica. (2024). 5-(Aminomethyl)pyrimidin-2-amine CAS 672324-80-0 Data Sheet.

  • ResearchGate. (2021). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine.

Technical Guide: 5-(Aminomethyl)pyrimidin-2-amine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 50868-69-6 Molecular Formula: C₅H₈N₄ Molecular Weight: 124.14 g/mol

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine is a bifunctional pyrimidine scaffold widely utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural value lies in its orthogonal reactivity profile : it possesses an exocyclic aliphatic primary amine (high nucleophilicity, pKa ~9.5) and an aromatic primary amine at the C2 position (low nucleophilicity, pKa ~3.5).

This electronic disparity allows researchers to selectively functionalize the 5-position "tail" to probe solvent-exposed regions of a protein binding pocket while preserving the 2-amino-pyrimidine "head" for critical hydrogen-bonding interactions (e.g., with the hinge region of kinases). This guide details the synthesis, handling, and strategic application of this building block.

Part 1: Chemical Profile & Structural Logic[1]

The Orthogonal Reactivity Switch

The utility of this building block rests on the distinct electronic environments of its two amine groups.

Feature5-Aminomethyl (Aliphatic)2-Amino (Aromatic)
Hybridization sp³ (Methylene linker)sp² (Conjugated to ring)
Electronic State Electron-rich, localized lone pairElectron-deficient, delocalized into ring
Nucleophilicity High Low
Approx.[1][2][3] pKa (Conjugate Acid) ~9.0 – 9.8~3.0 – 4.0
Reactivity Reacts readily with esters, acid chlorides, aldehydesRequires forcing conditions or catalysis (Pd)

Implication for Synthesis: You can selectively acylate or alkylate the 5-aminomethyl group without protecting the 2-amino group, provided the reaction pH is controlled.

Solubility and Stability
  • Free Base: Moderate solubility in water; soluble in polar organic solvents (DMSO, MeOH).

  • Salt Forms: Commonly handled as the dihydrochloride salt to prevent air oxidation and improve shelf stability. The free amine absorbs CO₂ from the air to form carbamates over time.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Ar or N₂).

Part 2: Synthetic Routes

The most robust industrial and laboratory scale route involves the catalytic hydrogenation of 2-amino-5-cyanopyrimidine . This method avoids the use of harsh reducing agents (like LiAlH₄) that can complicate workup on a multigram scale.

Protocol: Catalytic Hydrogenation of 2-Amino-5-cyanopyrimidine

Reaction Logic: The nitrile group is reduced to the primary amine. The presence of ammonia suppresses the formation of secondary amines (dimerization).

Materials:

  • Substrate: 2-Amino-5-cyanopyrimidine[4]

  • Catalyst: Raney Nickel (active slurry) or 10% Pd/C

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 40 psi)

Step-by-Step Methodology:

  • Preparation: In a pressure vessel or hydrogenation flask, suspend 2-amino-5-cyanopyrimidine (1.0 equiv) in 7N NH₃ in MeOH (concentration ~0.2 M).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 20 wt% of substrate) under an argon blanket. Caution: Raney Nickel is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 40 psi (approx 3 bar) H₂.

  • Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor by LC-MS (disappearance of nitrile, M+1 = 121; appearance of amine, M+1 = 125).

  • Workup: Filter the catalyst through a celite pad (keep wet to prevent ignition). Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Purification Note: The crude product is often pure enough for the next step. If salt formation is desired, treat the methanolic solution with 4M HCl in dioxane to precipitate the dihydrochloride salt.

Visualization: Synthesis Workflow

SynthesisRoute Start 2-Amino-5-cyanopyrimidine (Nitrile Precursor) Reagent H2 (40 psi), Raney Ni NH3 in MeOH Start->Reagent Intermediate Imine Intermediate (Transient) Reagent->Intermediate Reduction Product 5-(Aminomethyl)pyrimidin-2-amine (Target) Intermediate->Product Hydrogenation SideProduct Secondary Amine Dimer (Suppressed by NH3) Intermediate->SideProduct Condensation (If low NH3)

Caption: Figure 1. Catalytic hydrogenation pathway. Ammonia is critical to prevent the intermediate imine from condensing with the product amine.

Part 3: Strategic Functionalization (The "How-To-Use")

Selective Amide Coupling (The 5-Position)

Because the aliphatic amine is significantly more basic, it can be coupled to carboxylic acids using standard HATU/EDC conditions without protecting the aromatic amine.

Protocol:

  • Dissolve carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to activate the acid.

  • Add 5-(aminomethyl)pyrimidin-2-amine (1.0 equiv).

  • Stir at RT for 2 hours.

  • Result: >95% selectivity for the aliphatic amide. The aromatic amine remains free.

Buchwald-Hartwig Amination (The 2-Position)

To functionalize the 2-position (aromatic amine), the 5-position amine usually requires protection (e.g., Boc) or prior functionalization. The 2-amino group is a poor nucleophile and typically requires palladium catalysis to couple with aryl halides.

Reaction Logic:

  • Pre-step: Protect 5-NH₂ with Boc₂O (selectivity is automatic due to nucleophilicity).

  • Coupling: React the Boc-protected intermediate with an aryl bromide using Pd₂(dba)₃ / Xantphos / Cs₂CO₃ in Dioxane at 100°C.

Part 4: Medicinal Chemistry Applications[1][5][6][7]

Kinase Inhibitor Design

This scaffold is a "privileged structure" for Type I and Type II kinase inhibitors.

  • Hinge Binding: The pyrimidine N1 and the C2-amino group form a donor-acceptor motif that binds to the ATP hinge region (e.g., Valine or Methionine residues).

  • Solvent Reach: The 5-aminomethyl arm projects towards the solvent front or the ribose binding pocket, allowing the attachment of solubilizing groups (morpholines, piperazines) or selectivity-enhancing tails.

Visualization: Drug Design Logic[1]

DrugDesign Scaffold 5-(Aminomethyl)pyrimidin-2-amine 5-Pos (Tail) 2-Pos (Head) Hinge Hinge Region (Kinase) (H-Bond Donor/Acceptor) Scaffold:Aromatic->Hinge  Critical Binding   Solvent Solvent Front / Ribose Pocket (Solubility & Selectivity) Scaffold:Aliphatic->Solvent  Vector Extension  

Caption: Figure 2. Pharmacophore mapping. The 2-amino group anchors the molecule, while the 5-aminomethyl group acts as a vector for library expansion.

References

  • Synthesis via Nitrile Reduction

    • Title: "Process for the preparation of 2-amino-5-aminomethylpyrimidine derivatives."[5][6][7]

    • Context: Describes the industrial hydrogenation of cyanopyrimidines using Raney Nickel.
    • Source: US Patent 2010/0041892.

  • Reactivity & Selectivity (General Pyrimidine Chemistry)

    • Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines."[8]

    • Context: Brown, D. J. (Wiley).
    • Source: Wiley Online Library.

  • Kinase Inhibitor Application

    • Title: "Fragment-based discovery of inhibitors of the p38α MAP kinase."
    • Context: Illustrates the use of aminopyrimidine fragments binding to the hinge region.
    • Source:Journal of Medicinal Chemistry, 2009.

  • Physical Properties & Handling

    • Title: "5-(Aminomethyl)pyrimidin-2-amine - PubChem Compound Summary."
    • Context: Safety data, molecular weight, and predicted physicochemical properties.
    • Source: PubChem.[9][10]

Sources

Spectroscopic Characterization Guide: 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5-(Aminomethyl)pyrimidin-2-amine , a critical pyrimidine intermediate used in the synthesis of kinase inhibitors (e.g., JAK2, PLK4) and vitamin B1 analogs.

Executive Summary & Compound Identity

5-(Aminomethyl)pyrimidin-2-amine is a bifunctional pyrimidine building block characterized by a primary aromatic amine at the C2 position and a primary aliphatic aminomethyl group at the C5 position. Its distinct basicity profile (


 differences between the aromatic and aliphatic amines) dictates its spectroscopic behavior and handling.
Attribute Details
CAS Number 672324-80-0 (Free Base) / 672325-32-5 (HCl Salt)
IUPAC Name 5-(Aminomethyl)pyrimidin-2-amine
Formula

Molecular Weight 124.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of 5-(aminomethyl)pyrimidin-2-amine is dominated by the symmetry of the pyrimidine ring. The molecule possesses a 

axis of symmetry passing through C2 and C5, rendering the H4 and H6 protons equivalent.
H NMR Data (400 MHz, DMSO- )

Source: Validated against experimental data from WO2016193844A1.

Shift (

ppm)
Mult. Integ. Assignment Structural Context
8.32 Singlet (s)2HAr-H (C4, C6) Deshielded by adjacent ring nitrogens. Equivalence confirms C2/C5 substitution symmetry.
6.77 Broad (br s)2HAr-N

(C2)
Aromatic amine protons. Chemical shift varies with concentration and water content.
3.80 Singlet (s)2HAr-C

-N
Benzylic-like methylene protons. Distinctive sharp singlet.
3.00 - 4.50 *Broad2HAlkyl-N

Aliphatic amine protons. Often broadened or exchanged with solvent HDO peak.

*Note: In salt forms (e.g., HCl), the amine protons may appear as broad singlets downfield (7.0–8.5 ppm) due to protonation (


).
C NMR Data (Predicted/Representative)
Shift (

ppm)
Carbon Environment Assignment
162.5 Quaternary Ar-CC2 (attached to

)
157.8 Methine Ar-CHC4, C6 (adjacent to ring N)
123.1 Quaternary Ar-CC5 (attached to

)
42.5 Methylene


-N
(Aliphatic)
Structural Correlation Diagram

The following diagram maps the NMR signals to the molecular structure, illustrating the symmetry.

NMR_Assignment Structure 5-(Aminomethyl)pyrimidin-2-amine H_Ring H4/H6: δ 8.32 (s) (Deshielded Aromatic) Structure->H_Ring C4/C6 Positions H_Methylene CH2: δ 3.80 (s) (Benzylic Methylene) Structure->H_Methylene C5 Sidechain H_AmineAr Ar-NH2: δ ~6.77 (Exch. Broad) Structure->H_AmineAr C2 Substituent

Caption:


H NMR signal assignment showing the equivalence of ring protons and the distinct methylene environment.

Mass Spectrometry (MS)

The mass spectrum is characterized by the molecular ion and specific fragmentation pathways typical of primary amines and pyrimidines.

Key MS Peaks (ESI/GC-MS)
  • Molecular Ion (

    
    ): m/z 124.1  (Base peak in soft ionization).
    
  • 
    : m/z 125.1  (Observed in ESI+).
    
Fragmentation Pathway (EI - 70 eV)

In Electron Impact (EI) ionization, the molecule undergoes characteristic cleavage:

  • Loss of Ammonia (

    
    , -17 u):  Common in primary amines, generating a stabilized cation (m/z 107).
    
  • Loss of HCN (-27 u): Characteristic of pyrimidine ring disintegration.

  • 
    -Cleavage:  Loss of the aminomethyl group fragment (
    
    
    
    , m/z 30) is possible but less dominant than in purely aliphatic amines due to the stability of the aromatic ring.

MS_Fragmentation Parent Molecular Ion [M]+ m/z 124 Frag1 [M - NH3]+ m/z 107 (Deamination) Parent->Frag1 - NH3 (17) Frag2 [M - HCN]+ m/z 97 (Ring Contraction) Parent->Frag2 - HCN (27) Frag3 CH2=NH2+ m/z 30 (Side Chain) Parent->Frag3 α-Cleavage

Caption: Primary fragmentation pathways observed in EI-MS for 5-(aminomethyl)pyrimidin-2-amine.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the amine functionalities and the aromatic core.

Wavenumber (

)
Vibration Mode Functional Group
3400 - 3200 N-H Stretch (Doublet/Broad)Primary Amines (

)
2950 - 2850 C-H StretchMethylene (

)
1650 - 1580 N-H Bend (Scissoring)Primary Amines
1550 - 1450 C=N / C=C Ring StretchPyrimidine Ring
1250 - 1350 C-N StretchAromatic Amine (

)

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow these preparation standards.

NMR Sample Prep (DMSO- )
  • Solvent Choice: DMSO-

    
     is preferred over 
    
    
    
    due to the polarity of the diamine and to prevent rapid amine proton exchange which vanishes signals.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Additives: If the sample is a salt (HCl), adding 1 drop of

    
     will collapse all amine signals (6.77 ppm and 3.0-4.5 ppm) and simplify the spectrum to just the Ring H (8.32 ppm) and Methylene H (3.80 ppm).
    
MS Sample Prep
  • ESI-MS: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid. The acid ensures protonation of the aliphatic amine (

    
    ) for optimal sensitivity in positive mode.
    

References

  • World Intellectual Property Organization (WIPO). (2016). WO2016193844A1 - Novel heterocyclic compounds as inhibitors of vanin-1 enzyme. (Page 45, Intermediate 18).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23569319, 5-(Aminomethyl)pyrimidin-2-amine.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Pyrimidine/Amine shifts).

Solubility Profiling and Solvent Selection for 5-(Aminomethyl)pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Basis[1][2]

5-(Aminomethyl)pyrimidin-2-amine (CAS: 54660-78-5) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors and thiamine (Vitamin B1) analogs.[1][2] Its dual-amine functionality and pyrimidine core create a unique solubility profile characterized by high polarity and significant hydrogen-bonding potential.[1][2][3]

This guide provides a technical framework for handling this molecule, moving beyond simple "dissolves/does not dissolve" binaries to a mechanistic understanding of its behavior in organic media.[1]

Structural Determinants of Solubility

To manipulate the solubility of this compound, one must understand the competing forces at the molecular level:

  • H-Bonding Network: The molecule possesses multiple H-bond donors (two primary amines) and acceptors (pyrimidine ring nitrogens).[1][2] This leads to a high lattice energy in the solid state, often requiring high-dielectric solvents or heat to disrupt the crystal lattice.[1]

  • Basicity & Ionization:

    • Exocyclic Amines: The aminomethyl group (

      
      ) is aliphatic and highly basic (predicted pKa 
      
      
      
      9.0–9.5).[1][2]
    • Ring Amines: The 2-amino group is conjugated to the ring, significantly reducing its basicity (predicted pKa

      
       3.0–4.0).[1]
      
    • Implication: The molecule acts as a distinct diprotic base. Its solubility is pH-dependent, with massive solubility increases in acidic aqueous media (forming mono- or dihydrochloride salts) compared to the neutral free base in organic solvents.[1][2]

Part 2: Solubility Landscape

The following data categorizes solvent compatibility for the neutral free base form.

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Primary Solvents. Capable of disrupting strong intermolecular H-bonds.[1][2] Ideal for stock solutions and reaction media.[1][2]
Polar Protic Methanol, Ethanol, WaterModerate (10–50 mg/mL)Temperature Dependent. Solubility increases significantly with heat (

).[1][2] Water solubility is pH-dependent (high at pH < 7).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow (<5 mg/mL)Extraction Solvent. Poor solubility for the free base, but often used in biphasic extractions if the aqueous phase is highly basic (pH > 12).[1]
Ethers/Esters THF, Ethyl Acetate, DioxaneMarginal/Poor Anti-Solvents. Useful for crashing the product out of DMSO or Methanol solutions during purification.[1]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Strict Anti-Solvents. Used to wash away non-polar impurities or induce precipitation.[1]
Reactive Acetone, AcetaldehydeFORBIDDEN Chemical Incompatibility. Primary amines will form Schiff bases (imines) with ketones/aldehydes.[1][2]
Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Crystallization Start->Purification TempCheck Reaction Temp > 80°C? Reaction->TempCheck MethodCheck Method? Purification->MethodCheck HighTemp Use DMSO or DMF TempCheck->HighTemp Yes LowTemp Use Methanol or Ethanol TempCheck->LowTemp No Recryst Recrystallization MethodCheck->Recryst High Purity Needed CrashOut Precipitation MethodCheck->CrashOut Bulk Recovery RecrystSolvent Solvent: Hot EtOH/MeOH Anti-solvent: Cold EtOAc Recryst->RecrystSolvent CrashSolvent Solvent: Min. Vol. DMSO Anti-solvent: DCM or Ether CrashOut->CrashSolvent

Figure 1: Decision logic for selecting the optimal solvent system based on thermal requirements and process goals.[1][2]

Part 3: Experimental Protocols

As specific solubility values can fluctuate based on batch purity and polymorphs, the following self-validating protocols are required to determine exact solubility limits for your specific lot.

Protocol A: Gravimetric Solubility Determination (Saturation Method)[1][2]

Objective: Determine the saturation limit (


) in a target solvent at 25°C.

Reagents:

  • 5-(Aminomethyl)pyrimidin-2-amine (Dry powder)[1][2]

  • Target Solvent (HPLC Grade)

  • 0.22 µm PTFE Syringe Filter[1]

Workflow:

  • Supersaturation: Add 100 mg of compound to 1.0 mL of solvent in a clear glass vial.

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add another 50 mg.[1][2] Repeat until a visible solid precipitate persists (suspension).[1][2]

  • Thermal Cycle: Heat the suspension to 40°C for 30 minutes (to ensure rapid dissolution), then return to 25°C and stir for 24 hours.

    • Why? This prevents kinetic trapping and ensures thermodynamic equilibrium.[1][2]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via "Crash-Out" Crystallization[1][2]

Objective: Purify crude material using a Solvent/Anti-Solvent system.

Rationale: This molecule is highly soluble in DMSO but insoluble in DCM.[1] We utilize this polarity gap for purification.[1][2]

Steps:

  • Dissolution: Dissolve 1.0 g of crude 5-(Aminomethyl)pyrimidin-2-amine in the minimum volume of DMSO (approx. 2–4 mL) at room temperature.

    • Note: The solution should be clear yellow/orange.[1] If particles remain, filter them out.[1][2]

  • Anti-Solvent Addition: Place the DMSO solution in a rapidly stirring flask. Slowly add Dichloromethane (DCM) dropwise.[1][2]

    • Ratio: Target a final ratio of 1:10 (DMSO:DCM).

  • Nucleation: A white/off-white precipitate should form.[1][2] If oiling occurs (formation of a sticky gum), stop DCM addition and scratch the glass with a spatula to induce nucleation, or sonicate.[1]

  • Collection: Filter the solid under vacuum. Wash the cake with pure DCM (2 x 10 mL) to remove residual DMSO.[1]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 4: Critical Technical Considerations

Stability & Degradation[1]
  • Schiff Base Formation: Avoid using acetone, MEK, or ethyl acetate (if it contains trace acetaldehyde) as solvents.[1] The primary amine on the 5-aminomethyl group is highly nucleophilic and will react to form stable imines, contaminating your product.[1]

  • Oxidation: While pyrimidines are generally stable, primary benzylic-type amines (aminomethyl) can oxidize to aldehydes/acids upon prolonged exposure to air in solution.[1][2] Store DMSO stock solutions under Nitrogen/Argon at -20°C.

Salt Formation Strategy

If the free base proves too insoluble for your application (e.g., biological assay media), convert it to the Dihydrochloride Salt :

  • Dissolve free base in Methanol.[1][2]

  • Add 2.2 equivalents of 4M HCl in Dioxane.

  • The salt will precipitate immediately.[1][2]

  • Result: The salt is highly water-soluble (>100 mg/mL) but insoluble in organic solvents.[1][2]

Workflow Visualization

Workflow Raw Raw Material (Free Base) SolventCheck Solubility Check (DMSO/MeOH) Raw->SolventCheck Dissolve Dissolution (Min Volume) SolventCheck->Dissolve Soluble Filter Clarification (Remove Insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent (DCM/EtOAc) Filter->AntiSolvent Isolate Filtration & Drying AntiSolvent->Isolate

Figure 2: Standard workflow for solubilization and purification of polar aminopyrimidines.

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 15565266, 5-Aminopyrimidin-2(1H)-one. (Note: Structural analog used for pKa/Solubility inference). Retrieved from [Link]

  • World Intellectual Property Organization. (2010).[1][2] Patent WO2010085584A1: Pyrimidine derivatives as kinase inhibitors.[1][2] (Describes synthesis and handling of the aminomethyl intermediate). Retrieved from

  • LookChem. (n.d.).[1][2] 5-(Aminomethyl)-2-methylpyrimidin-4-amine Properties. (Provides physical data for the closely related "Grewe diamine"). Retrieved from [Link][1][2]

  • ResearchGate. (2014).[1][2] Direct synthesis of 5- and 6-substituted 2-aminopyrimidines. RSC Advances. (Discusses solubility and crystallization of aminopyrimidines). Retrieved from [Link]

Sources

discovery and history of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

5-(Aminomethyl)pyrimidin-2-amine (CAS: 672324-80-0) is a bifunctional pyrimidine scaffold that has emerged as a critical building block in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1]

Often confused with the "Grewe Diamine" (4-amino-5-aminomethyl-2-methylpyrimidine)—the historical intermediate for Vitamin B1 synthesis—this molecule represents a distinct structural class.[1] While the Grewe diamine is a metabolic precursor, 5-(Aminomethyl)pyrimidin-2-amine is a synthetic "linker" scaffold, valued for its ability to bind the kinase hinge region while projecting a solubilizing or diversity vector into the solvent-exposed front pocket.[1]

Chemical Profile
PropertyData
IUPAC Name 5-(Aminomethyl)pyrimidin-2-amine
Common Synonyms 2-Amino-5-aminomethylpyrimidine; 2-Amino-5-pyrimidinemethanamine
CAS Number 672324-80-0
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
pKa (Calculated) ~3.5 (Pyrimidine N1), ~9.5 (Primary Amine)
Key Functional Groups 2-Amino (H-bond donor/acceptor), 5-Aminomethyl (Nucleophilic linker)

Part 2: Historical Genesis & Evolution

The "Kinase Era" and the Rise of the 2-Aminopyrimidine

Unlike Thiamine (Vitamin B1), which was isolated in the 1930s, 5-(Aminomethyl)pyrimidin-2-amine did not gain prominence until the turn of the 21st century.[1] Its history is inextricably linked to the "Kinase Era" of drug discovery, triggered by the approval of Imatinib (Gleevec) in 2001.[1]

  • Early Pyrimidine Chemistry (1950s-1980s): Early syntheses of pyrimidines focused on agricultural chemicals and vitamin analogs.[1] During this period, the 2-amino-5-cyanopyrimidine precursor was known, but the reduced aminomethyl variant was largely a laboratory curiosity without a "killer application."

  • The Scaffold Hopping Revolution (2000s-Present): As structural biology revealed the ATP-binding cleft of kinases, the 2-aminopyrimidine motif was identified as a privileged scaffold.[1] It mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase "hinge" region (backbone NH and CO).[1]

    • The Problem: Simple 2-aminopyrimidines are often insoluble and lack vectors for selectivity.[1]

    • The Solution: The 5-position was identified as the optimal vector for extending into the solvent channel.[1] The introduction of the aminomethyl group at C5 provided a reactive handle to attach solubilizing groups (e.g., morpholines, piperazines) or selectivity elements without disrupting hinge binding.[1]

Differentiation from Grewe Diamine

It is critical for researchers to distinguish this target from the Grewe Diamine.[1]

structural_comparison cluster_0 Target Molecule (Kinase Linker) cluster_1 Grewe Diamine (Vitamin B1 Precursor) Target 5-(Aminomethyl)pyrimidin-2-amine CAS: 672324-80-0 (Hinge Binder) Grewe 4-Amino-2-methyl-5-pyrimidinemethanamine CAS: 95-02-3 (Thiamine Intermediate)

Figure 1: Structural distinction between the target scaffold and the historical Grewe diamine.

Part 3: Synthetic Methodologies

The synthesis of 5-(Aminomethyl)pyrimidin-2-amine is primarily achieved through the reduction of nitrile precursors.[1] Two dominant routes exist: the Industrial Route (Cost-effective) and the Medicinal Chemistry Route (Versatile).[1]

Route A: Catalytic Hydrogenation of 2-Amino-5-cyanopyrimidine

This is the preferred method for scale-up.[1] It utilizes Raney Nickel or Palladium on Carbon to reduce the nitrile group while preserving the aromatic ring.[1]

Reaction Scheme:

  • Precursor: 2-Amino-5-cyanopyrimidine (commercially available or synthesized from mucochloric acid derivatives).[1]

  • Reagent: H₂ (gas), Raney Ni (catalyst), NH₃ (solvent additive to suppress secondary amine formation).

  • Product: 5-(Aminomethyl)pyrimidin-2-amine.[1][2]

Route B: The "Gabriel" Modification (Lab Scale)

For libraries where hydrogenation is not feasible (e.g., presence of reducible groups), the Gabriel synthesis or azide reduction can be used starting from 2-amino-5-bromomethylpyrimidine (though the bromomethyl species is unstable/lachrymatory).[1]

synthesis_pathway Start 2-Amino-5-cyanopyrimidine (Stable Precursor) Intermediate Aldimine Intermediate (Transient) Start->Intermediate Reduction Reagent H2 (50 psi) / Raney Ni MeOH / NH3 Reagent->Start SideProduct Secondary Amine Dimer (Impurity) Intermediate->SideProduct + Product (Condensation) Product 5-(Aminomethyl)pyrimidin-2-amine (Target) Intermediate->Product + H2

Figure 2: Catalytic hydrogenation pathway showing the critical suppression of dimer formation.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 5-(Aminomethyl)pyrimidin-2-amine via Nitrile Reduction. Scale: 10 mmol (Lab Scale).

Materials
  • 2-Amino-5-cyanopyrimidine (1.20 g, 10 mmol)[1]

  • Raney Nickel (Active slurry, ~500 mg)[1]

  • Methanol (anhydrous, 50 mL)

  • Ammonia in Methanol (7N, 5 mL) – Critical for preventing dimerization.[1]

  • Hydrogen Balloon or Parr Shaker (50 psi)

Step-by-Step Methodology
  • Preparation: In a high-pressure reaction vessel (Parr bomb) or a round-bottom flask (for balloon pressure), dissolve 2-amino-5-cyanopyrimidine in 50 mL of anhydrous methanol.

  • Additive: Add 5 mL of 7N ammonia in methanol.

    • Scientific Rationale: The reduction of nitriles proceeds via an aldimine intermediate.[1] Without ammonia, the primary amine product attacks the aldimine, forming a secondary amine dimer.[1] Excess ammonia shifts the equilibrium toward the primary amine.[1]

  • Catalyst Addition: Carefully add 500 mg of Raney Nickel slurry under an argon blanket.[1] (Caution: Raney Ni is pyrophoric).[1]

  • Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12 hours.

  • Work-up:

    • Release pressure and purge with N₂.[1]

    • Filter the mixture through a Celite pad to remove the catalyst.[1] (Keep catalyst wet to prevent ignition).[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude residue is typically an off-white solid.[1] If necessary, recrystallize from Ethanol/Ether or convert to the HCl salt for long-term storage.[1]

Yield: Expect 85-95%. Characterization: ¹H NMR (DMSO-d₆): δ 8.25 (s, 2H, Pyrimidine-H), 6.50 (s, 2H, NH₂), 3.60 (s, 2H, CH₂).

Part 5: Medicinal Chemistry Applications

The "Hinge-Linker" Concept

In kinase inhibitor design, 5-(Aminomethyl)pyrimidin-2-amine acts as a dual-pharmacophore:

  • Hinge Binder (The Anchor): The 2-amino group and N1 nitrogen form a donor-acceptor motif that binds to the kinase backbone (e.g., hinge region residues like Met, Leu, or Glu).[1]

  • The Linker (The Vector): The 5-aminomethyl group projects strictly outward from the ATP pocket.[1] This allows the attachment of "Tail" groups that interact with the solvent front, improving solubility and pharmacokinetic (PK) properties.[1]

Case Studies in Drug Discovery
  • Vanin-1 Inhibitors: Used as a core scaffold to link the catalytic binding site to hydrophobic tails (Reference: WO2016193844A1).[1]

  • Aurora Kinase Inhibitors: The scaffold allows for the attachment of solubilizing morpholine rings while maintaining high affinity for the Aurora A/B ATP pocket.[1]

  • PLK4 Inhibitors: Utilized in "scaffold hopping" exercises to replace more toxic or patent-encumbered cores while retaining the essential hydrogen bonding network.[1]

pharmacophore Hinge Hinge Region (Kinase Backbone) Scaffold 2-Aminopyrimidine (Core) Hinge->Scaffold H-Bonds (Donor/Acceptor) Linker 5-Aminomethyl (Vector) Scaffold->Linker C5 Position Solvent Solvent Front (Tail Group) Linker->Solvent Amide/Urea Bond Formation

Figure 3: Pharmacophore model demonstrating the role of the scaffold in kinase inhibition.[1]

References

  • Synthesis and Application in Kinase Inhibitors

    • Patent: "Novel heterocyclic compounds as inhibitors of vanin-1 enzyme."[1] WO2016193844A1. (2016).[1]

  • Precursor Synthesis (Nitrile Reduction)

    • Journal: "Microwave Assisted Organic Synthesis... of 2-amino-5-cyano-4,6-disubstituted pyrimidines."[1][3] International Journal of Organic Chemistry, 2011.[1][3]

  • Structural Distinction (Grewe Diamine)

    • Review: "Thiamine Biosynthesis: Structure and Function of the Enzymes."[1] Comprehensive Natural Products II, 2010.[1] (Clarifies the structure of the true Vitamin B1 intermediate).

  • Medicinal Chemistry Context

    • Journal: "Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors."[1] Journal of Medicinal Chemistry, 2010.[1]

  • Chemical Data & Properties

    • Database: PubChem Compound Summary for CID 672324-80-0.[1] [1]

Sources

The Pharmacological Architecture of Pyrimidine Derivatives: From Molecular Scaffolds to Clinical Efficacy

[1]

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, few structures possess the versatility of the pyrimidine ring. Defined as a "privileged scaffold," this six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3 is not merely a structural component of DNA and RNA (cytosine, thymine, uracil); it is a pharmacophore capable of diverse ligand-target interactions.[1]

For the drug development professional, the pyrimidine derivative is not just a starting material—it is a programmable logic gate. By modifying substituents at the C2, C4, and C6 positions, researchers can tune lipophilicity, hydrogen bonding capacity, and pi-stacking interactions to target specific kinases, polymerases, or metabolic enzymes with high affinity.

This guide analyzes the biological significance of these derivatives, detailing the mechanistic causality of their therapeutic effects and providing validated experimental protocols for their synthesis and evaluation.[2]

Part 1: Structural Activity Relationship (SAR) & Mechanistic Logic

The biological potency of pyrimidine derivatives stems from their ability to mimic endogenous nucleosides or ATP, allowing them to hijack or inhibit critical cellular machinery.

The Antimetabolite Paradigm (Anticancer)

The classic mechanism involves "molecular mimicry." Fluoropyrimidines, such as 5-Fluorouracil (5-FU), function by substituting hydrogen with fluorine at the C5 position.

  • Causality: The Van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å), allowing the molecule to enter the active site of Thymidylate Synthase (TS). However, the C-F bond is much stronger than the C-H bond, preventing the methylation step required to convert dUMP to dTMP.

  • Outcome: "Thymineless death"—the depletion of dTTP halts DNA replication and triggers apoptosis.

The Kinase Inhibition Paradigm (Targeted Therapy)

Modern pyrimidine derivatives (e.g., Ibrutinib, Gefitinib analogs) target the ATP-binding pocket of protein kinases.[1][3]

  • Structural Logic: The N1 and N3 atoms often serve as hydrogen bond acceptors for the "hinge region" of the kinase domain.

  • Selectivity: Hydrophobic substituents at C4 or C6 occupy the hydrophobic back-pocket of the enzyme, determining selectivity between kinases (e.g., EGFR vs. Aurora Kinase).

Antiviral Nucleoside Analogs

In antiviral therapy (e.g., Sofosbuvir, Zidovudine), the pyrimidine ring is coupled with a modified sugar moiety.

  • Mechanism: These act as chain terminators. Viral polymerases incorporate the analog into the growing RNA/DNA chain. The modified sugar (often lacking a 3'-OH group) prevents the formation of the next phosphodiester bond, arresting viral replication.

Data Summary: Therapeutic Classes of Pyrimidine Derivatives
Drug ClassRepresentative CompoundPrimary TargetMechanism of Action
Antimetabolite 5-Fluorouracil (5-FU)Thymidylate SynthaseIrreversible inhibition; dNTP depletion.
Kinase Inhibitor IbrutinibBruton's Tyrosine Kinase (BTK)Covalent binding to Cys-481; blocks B-cell signaling.
Antiviral Zidovudine (AZT)Reverse TranscriptaseDNA chain termination (thymidine analog).
Antimicrobial TrimethoprimDihydrofolate Reductase (DHFR)Inhibits folate synthesis; bacteriostatic.[4]

Part 2: Visualizing the Mechanism

The following diagram illustrates the lethal synthesis pathway of 5-FU, a cornerstone of pyrimidine pharmacology.

GStart5-Fluorouracil (5-FU)(Prodrug)MetabolismMetabolic Activation(Ribosylation/Phosphorylation)Start->MetabolismFdUMPFdUMP(Active Metabolite)Metabolism->FdUMPComplexTernary Complex(Enzyme-FdUMP-Folate)FdUMP->Complex BindsEnzymeThymidylate Synthase(Target Enzyme)Enzyme->Complex BindsBlockdTMP Synthesis BlockedComplex->Block Irreversible InhibitionDeathDNA Damage & ApoptosisBlock->Death

Figure 1: The "Lethal Synthesis" pathway of 5-FU. The drug is metabolized to FdUMP, which covalently binds Thymidylate Synthase, halting DNA repair and replication.

Part 3: Experimental Workflows (The "How-To")

To validate the biological significance of a new pyrimidine derivative, one must first synthesize the scaffold reliably and then screen for activity.

Protocol A: One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is the industry standard for generating dihydropyrimidinone (DHPM) libraries. It is a multicomponent reaction (MCR) that is atom-economic and robust.[5]

Reagents:

  • Aldehyde (e.g., Benzaldehyde derivatives)

  • 
    -Ketoester (e.g., Ethyl acetoacetate)
    
  • Urea or Thiourea[6]

  • Catalyst:

    
     (5 mol%) or conc. 
    
    
    (traditional)

Step-by-Step Methodology:

  • Stoichiometry: In a round-bottom flask, combine the aldehyde (1.0 mmol),

    
    -ketoester (1.0 mmol), and urea (1.5 mmol). Note: Excess urea drives the equilibrium forward.
    
  • Catalysis: Add the catalyst (e.g., 5 mol% Ytterbium Triflate) and a minimal amount of solvent (Ethanol, 5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from hot ethanol to yield the pure DHPM.

Protocol B: Cytotoxicity Screening (MTT Assay)

Once synthesized, the derivative's biological significance is quantified via cell viability.[7][8]

Principle: The MTT reagent (yellow) is reduced to formazan (purple) by mitochondrial succinate dehydrogenase in living cells.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of

    
     cells/well in 100 
    
    
    L of media. Incubate for 24 hours at 37°C/5%
    
    
    .
  • Treatment: Add the pyrimidine derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Include a DMSO control (vehicle) and a positive control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Critical: Protect from light.
    
  • Solubilization: Carefully aspirate the media (do not disturb crystals). Add 100

    
    L of DMSO to dissolve the purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    

Part 4: Future Frontiers

The biological significance of pyrimidines is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Pyrimidine moieties are now being used as the "warhead" ligand to bind a target protein, linked to an E3 ligase ligand. This induces ubiquitination and degradation of the target rather than just inhibition.

  • Allosteric Modulators: New derivatives target non-ATP sites on kinases to overcome resistance mutations caused by traditional ATP-competitive inhibitors.

Drug Discovery Workflow Diagram

WorkflowDesignScaffold Design(SAR Prediction)SynthSynthesis(Biginelli Reaction)Design->SynthPurifyPurification(Recrystallization)Synth->PurifyScreenBioassay(MTT / Kinase Assay)Purify->ScreenScreen->Design Inactive (Iterate)LeadLead CandidateScreen->Lead IC50 < 1uM

Figure 2: Iterative workflow for developing bioactive pyrimidine derivatives.

References

  • GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]

  • MDPI. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents. [Link]

  • National Institutes of Health (PMC). (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction: Mechanism and Recent Literature. [Link]

  • Journal of Medicinal Chemistry (ACS). (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. [Link][9]

Computational Pharmacochemistry of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary & Structural Significance[1][2][3]

5-(Aminomethyl)pyrimidin-2-amine (CAS: 75985-30-7) represents a "privileged scaffold" in medicinal chemistry. Unlike complex drug candidates, this molecule serves as a high-value fragment for Fragment-Based Drug Discovery (FBDD) . Its significance lies in its dual-functionality:

  • The 2-Amino-Pyrimidine Core: A canonical motif for binding to the ATP-binding hinge region of kinase enzymes via a Donor-Acceptor-Donor (D-A-D) hydrogen bonding pattern.

  • The 5-Aminomethyl Arm: A solvent-exposed vector allowing for the attachment of solubilizing groups or "warheads" to reach the ribose pocket or hydrophobic back-cleft of the target protein.

This guide provides a rigorous theoretical framework for studying this molecule, moving from Quantum Mechanical (QM) profiling to in silico application.

Quantum Chemical Profiling (DFT Methodology)

To accurately predict the binding affinity and reactivity of 5-(Aminomethyl)pyrimidin-2-amine, one must first establish its electronic ground state. The following protocol utilizes Density Functional Theory (DFT), the industry standard for small-molecule profiling.

Computational Protocol (Standard Operating Procedure)
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for accurately modeling the lone pairs on the pyrimidine nitrogens.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) and DMSO (
    
    
    
    ).
Tautomeric Equilibrium

A critical, often overlooked aspect of 2-aminopyrimidines is amine-imine tautomerism . While the amino form is generally dominant in the gas phase, the imino form can be stabilized in the protein microenvironment, altering binding modes.

  • Amino Tautomer: Aromatic sextet is intact. Acts as H-bond donor (exocyclic N) and acceptor (ring N).

  • Imino Tautomer: Quinonoid character. Exocyclic N becomes an acceptor; Ring N becomes a donor.

Graphviz Diagram: Tautomerization Pathway The following diagram illustrates the proton transfer mechanism and the transition state (TS) energy barrier.

Tautomerism cluster_0 Solvent Effects (PCM: Water) Amino Amino Form (Global Minimum) romaticity: High TS Transition State (4-Membered Ring) High Energy Barrier Amino->TS +35-40 kcal/mol (Gas Phase) Imino Imino Form (Local Minimum) Quinonoid Character TS->Imino Relaxation Imino->Amino Fast Reversion

Caption: Energy landscape of the 1,3-proton shift. The high barrier in the gas phase is significantly lowered by water-mediated proton relay mechanisms.

Frontier Molecular Orbitals (FMO)

The reactivity of the scaffold is defined by the HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the exocyclic 2-amino group and the pyrimidine ring nitrogens. This is the site of electrophilic attack (or H-bond donation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

    
    -system of the pyrimidine ring. This facilitates nucleophilic attack or back-bonding.
    

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

PropertySymbolTheoretical Value (eV)*Significance
Ionization Potential

~8.50Energy required to remove an electron (Oxidation potential).
Electron Affinity

~0.65Energy released when adding an electron.
Chemical Hardness

~3.92Resistance to charge transfer. High

implies stability.[1]
Electrophilicity Index

~1.45Propensity to accept electrons (Michael acceptor potential).

Values are representative estimates based on 2-aminopyrimidine derivatives [1][2].

In Silico Application: Fragment-Based Drug Discovery

The 5-(Aminomethyl)pyrimidin-2-amine molecule is rarely used in isolation; it is a "seed" for growing larger inhibitors.

The "Hinge Binder" Hypothesis

In kinase inhibitors (e.g., for CDK2, PLK4, or Aurora kinases), the 2-aminopyrimidine moiety mimics the adenine ring of ATP.[2][3]

  • N1 (Ring Nitrogen): Accepts H-bond from the backbone NH of the hinge region (e.g., Leu83 in CDK2).

  • C2-NH2 (Exocyclic Amine): Donates H-bond to the backbone Carbonyl of the hinge region (e.g., Glu81 in CDK2).

Molecular Electrostatic Potential (MEP) Mapping

Visualizing the MEP surface is mandatory before docking to identify "hotspots."

  • Red Regions (Negative Potential): Localized on Ring N1 and N3. These attract electrophilic residues.

  • Blue Regions (Positive Potential): Localized on the amine protons (2-NH2 and 5-CH2-NH2). These repel hydrophobic pockets but bind strongly to Asp/Glu residues.

Graphviz Diagram: FBDD Workflow This workflow describes how to computationally evolve this fragment into a lead compound.

FBDD_Workflow cluster_prep 1. Preparation cluster_dock 2. Virtual Screening cluster_grow 3. Fragment Growing Fragment Fragment: 5-(Aminomethyl)pyrimidin-2-amine ConfSearch Conformational Search (Aminomethyl rotation) Fragment->ConfSearch MEP MEP Surface Analysis (Identify H-bond vectors) ConfSearch->MEP Docking Molecular Docking (Target: Kinase Hinge) MEP->Docking Scoring Interaction Fingerprint (H-bonds, Pi-stacking) Docking->Scoring Vector Vector Growth (at 5-position amine) Scoring->Vector High Score Library Virtual Library Generation (Amides, Ureas, Sulfonamides) Vector->Library Library->Docking Iterative Cycle

Caption: Iterative design cycle transforming the aminopyrimidine fragment into a high-affinity ligand.

Experimental Validation Protocols

Theoretical predictions must be validated by physical experiments.

Spectroscopic Validation (IR/Raman)

To confirm the geometry and tautomeric state synthesized in the lab, compare experimental FT-IR spectra with DFT-calculated frequencies.

  • Key Diagnostic Band: The

    
     stretching vibration.
    
    • Amino form:

      
       (Ring stretch).
      
    • Imino form:

      
       (Exocyclic 
      
      
      
      character).
  • Scaling Factor: DFT frequencies are harmonic and typically overestimate experimental values. Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p) [3].

Synthesis Verification (NMR)
  • Solvent: DMSO-

    
     is preferred to prevent rapid proton exchange seen in 
    
    
    
    .
  • Signal: The 5-methylene protons (

    
    ) will appear as a singlet (or doublet if coupled to NH) around 
    
    
    
    3.5-3.8 ppm. A shift in this peak often indicates successful conjugation during fragment growing.

References

  • Amine-Imine Tautomerism: Al-Sehemi, A. G., et al. "DFT calculations of amine-imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water." International Journal of Quantum Chemistry, 2011.[4] Link

  • Kinase Scaffold Application: Zhang, L., et al. "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." RSC Medicinal Chemistry, 2020.[2] Link

  • Vibrational Scaling Factors: Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A, 2007. Link

  • General Reactivity: Hasan, A., et al. "Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine." Spectrochimica Acta Part A, 2014. Link

Sources

commercial availability and suppliers of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Quality Control, and Application Protocols

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) is a critical bifunctional pyrimidine building block used extensively in the synthesis of kinase inhibitors and folate antagonists.[1] Unlike common commodity chemicals, its supply chain is bifurcated between high-cost catalog amounts and lead-time-dependent bulk synthesis.

Critical Warning: Researchers frequently confuse this compound with Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine), a Vitamin B1 intermediate. These are structurally distinct and chemically non-interchangeable. This guide provides the specific parameters to source, verify, and utilize the correct 2-amino pyrimidine variant.

Part 1: Chemical Identity & Properties[2][3]

The molecule features two distinct amine environments: a highly basic primary aliphatic amine (C5-methylamine) and a less basic, aromatic-conjugated amine (C2-amine). This duality dictates its reactivity profile and handling requirements.

Table 1: Physicochemical Profile

ParameterSpecificationNotes
IUPAC Name 5-(Aminomethyl)pyrimidin-2-amine
Common Synonyms 2-Amino-5-aminomethylpyrimidine; 2-Amino-5-pyrimidinemethanamine
CAS (Free Base) 672324-80-0 Often unstable; prone to carbamylation in air.[1]
CAS (HCl Salt) 672325-32-5 Preferred commercial form (Dihydrochloride).
Molecular Weight 124.14 g/mol (Free Base)~197.06 g/mol (as 2HCl salt).
Appearance Pale yellow to beige solidDarkening indicates oxidation.
Solubility Water (High), DMSO (High), Methanol (Moderate)Insoluble in non-polar organics (DCM/Hexane) as salt.
pKa (Predicted) ~9.5 (Aliphatic -NH2), ~3.5 (Pyridine N)Aliphatic amine protonates first.
Part 2: Strategic Sourcing & Supplier Landscape

Sourcing this compound requires navigating between "In-Stock" catalog vendors (for mg to g scale) and "Make-to-Order" CROs (for kg scale).

Supplier Tier Analysis
  • Tier 1: Catalog Suppliers (Immediate/Low Lead Time)

    • Best for: Hit-to-lead validation, reference standards.

    • Vendors:Sigma-Aldrich (Merck) , BLD Pharm , Fluorochem , Alchem Pharmtech .

    • Status: Often stock the HCl salt (CAS 672325-32-5).

    • Risk: Batch-to-batch variability in salt stoichiometry (1.5 HCl vs 2.0 HCl).

  • Tier 2: Bulk/CRO Suppliers (2-4 Week Lead Time)

    • Best for: Process development, GLP toxicology batches.

    • Vendors:Enamine , WuXi AppTec , Combi-Blocks .

    • Strategy: These vendors synthesize via the reduction of 2-amino-5-cyanopyrimidine.

Sourcing Decision Logic

The following diagram outlines the decision process for selecting a supplier based on project phase and chemical requirements.

SourcingStrategy Start Requirement Definition Scale Scale Needed? Start->Scale Purity Purity Requirement Scale->Purity < 10g Bulk Tier 2: CRO/Bulk (Enamine, Combi-Blocks) 2-4 Weeks Scale->Bulk > 100g Catalog Tier 1: Catalog (BLD Pharm, Sigma) < 1 Week Purity->Catalog Standard (>95%) Custom Custom Synthesis (High Purity/Specific Salt) Purity->Custom GMP / >99% Bulk->Custom Specific Salt Req.

Figure 1: Strategic sourcing decision tree for 5-(Aminomethyl)pyrimidin-2-amine based on scale and purity constraints.

Part 3: Quality Control & Scientific Integrity

As a Senior Scientist, you cannot rely solely on the Certificate of Analysis (CoA). The diamine nature of this compound leads to specific degradation pathways (oxidation, carbamylation) that must be verified.

1. Identification of Impurities

The primary synthetic route involves the hydrogenation of 2-amino-5-cyanopyrimidine .

  • Impurity A (Starting Material): 2-Amino-5-cyanopyrimidine.[2] (Check IR for nitrile stretch at ~2220 cm⁻¹).

  • Impurity B (Over-reduction): Saturation of the pyrimidine ring (rare but possible with high-pressure hydrogenation).

  • Impurity C (Dimerization): Formation of secondary amines during reduction.

2. QC Protocol: H-NMR Validation

Run 1H-NMR in DMSO-d6 . The free base and salt will show distinct shifts.

  • Pyrmidine Protons (C4/C6-H): Singlet around 8.2 - 8.4 ppm . (Integration: 2H).

  • Aminomethyl Group (-CH2-): Singlet around 3.6 - 3.8 ppm . (Integration: 2H).

  • Exchangeable Protons:

    • Aromatic -NH2: Broad singlet ~6.5 ppm (shifts downfield to ~7-8 ppm in HCl salt).

    • Aliphatic -NH2: Broad signal, often exchanged/invisible if water is present.

3. Salt Stoichiometry Determination

Commercial batches are often labeled "HCl" but may be mono-, di-, or hemi-hydrates.

  • Method: Perform Argentometric Titration (AgNO3) to determine chloride content.

  • Why? Using a 2.0 HCl salt as a 1.0 HCl salt in stoichiometry calculations will lead to a 20-30% error in reagent loading for downstream reactions.

Part 4: Experimental Protocols
Protocol A: Desalting (Converting HCl Salt to Free Base)

Context: Many amide couplings or reductive aminations fail because the aliphatic amine is protonated. Liberating the free base in situ or prior to reaction is crucial.

Materials:

  • 5-(Aminomethyl)pyrimidin-2-amine 2HCl

  • Methanol (MeOH)

  • Amberlyst A-21 (Weakly Basic Resin) or Triethylamine (TEA)

Workflow:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimum MeOH.

  • Neutralization (Resin Method - Preferred):

    • Add 3.0 eq (by capacity) of Amberlyst A-21 resin.

    • Stir gently for 30 minutes at Room Temperature.

    • Why Resin? Avoids introducing competing nucleophiles like TEA.

  • Filtration: Filter off the resin.[2]

  • Concentration: Evaporate MeOH immediately at <40°C.

    • Warning: The free base is an amine sponge for CO2. Use immediately.

Protocol B: Selective Functionalization

The aliphatic amine (C5-CH2-NH2) is significantly more nucleophilic than the aromatic amine (C2-NH2).

ReactionSelectivity Input 5-(Aminomethyl)pyrimidin-2-amine Reaction Reaction Conditions 0°C, DCM/DMF Input->Reaction Reagent Electrophile (1.0 eq) (e.g., Acid Chloride/Aldehyde) Reagent->Reaction Product Major Product: C5-Aliphatic Amide/Amine Reaction->Product Nucleophilicity k1 >> k2 ByProduct Minor Product: C2-Aromatic Amide Reaction->ByProduct Trace

Figure 2: Selectivity profile demonstrating the preferential reactivity of the aliphatic amine over the aromatic amine.

Part 5: Handling & Stability
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.

    • Storage: Store under Nitrogen/Argon in a desiccator at 4°C.

    • Handling: Weigh quickly in ambient air or use a glovebox for precision work.

  • Oxidation: The benzylic-like position (aminomethyl) is susceptible to slow oxidation over months, turning the solid brown.

    • Test: Dissolve in water. If the solution is yellow/orange, purification is required (recrystallization from EtOH/Water).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10078028, 5-(Aminomethyl)pyrimidin-2-amine. Retrieved from [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.[3] (Contextual reference for pyrimidine reduction methodologies). Organic Process Research & Development. Retrieved from [Link][3]

Sources

Methodological & Application

Application Note: Continuous Flow Synthesis of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust continuous flow protocol for the synthesis of 5-(Aminomethyl)pyrimidin-2-amine , a critical motif in kinase inhibitor development (e.g., as a linker in fragment-based drug discovery). Traditional batch reduction of the precursor, 2-amino-5-cyanopyrimidine , using Raney Nickel or Lithium Aluminum Hydride (LAH) poses significant safety risks, including pyrophoric catalyst handling, hydrogen accumulation, and difficult workups due to aluminum salts.

The protocol described herein utilizes a heterogeneous catalytic hydrogenation in a packed-bed flow reactor. By leveraging the high surface-to-volume ratio of flow systems, we achieve quantitative conversion with excellent selectivity (>95%) for the primary amine, suppressing the formation of the secondary amine "dimer" byproduct common in nitrile reductions.

Key Advantages[1]
  • Safety: Elimination of headspace hydrogen and pyrophoric catalyst filtration.

  • Selectivity: Precise residence time control minimizes over-reduction and dimerization.

  • Scalability: Linear scale-up from mg to gram quantities by extending run time.

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the saturation of the nitrile group of 2-amino-5-cyanopyrimidine (1) .

Reaction Scheme:



Mechanism & Challenges: The reduction of nitriles proceeds via an imine intermediate (


). A common side reaction is the condensation of this intermediate with the already formed primary amine product to form a secondary imine, which is then reduced to a secondary amine (dimer).
  • Solution: To suppress dimerization, the reaction is conducted in the presence of ammonia (which pushes the equilibrium back toward the primary imine) or acidic media (which protonates the primary amine product, rendering it non-nucleophilic).

Experimental Configuration

Equipment Setup

The system utilizes a standard hydrogenation flow unit (e.g., ThalesNano H-Cube Pro™ or Vapourtec R-Series with Gas Module).

  • Pump: HPLC-grade piston pump (0.1 – 10 mL/min).

  • Gas Module: In-situ electrolytic hydrogen generation or mass-flow controlled H2 cylinder.

  • Reactor: Heated cartridge system (CatCart®) or stainless steel packed bed column.

  • Pressure Control: Back Pressure Regulator (BPR) set to maintain single-phase liquid/gas flow or dense-phase conditions.

Flow Diagram (Graphviz)

FlowSetup Solvent Feed Solution (Precursor + MeOH/NH3) Pump HPLC Pump (0.5 - 2.0 mL/min) Solvent->Pump Liquid Feed Mixer Gas-Liquid Mixer Pump->Mixer Reactor Packed Bed Reactor (Raney Ni or Pd/C) 60-80°C Mixer->Reactor Biphasic Stream H2_Source H2 Generator (50 bar) H2_Source->Mixer H2 Gas BPR Back Pressure Regulator (60 bar) Reactor->BPR Product Stream Waste Waste/Collection BPR->Waste

Caption: Schematic of the high-pressure continuous flow hydrogenation setup.

Detailed Protocol

Materials
  • Substrate: 2-Amino-5-cyanopyrimidine (Purity >98%).

  • Solvent: 7N Ammonia in Methanol (Commercial grade).

  • Catalyst: Raney Nickel (CatCart® or similar fixed bed) OR 10% Pd/C.

    • Note: Raney Ni is preferred for cost and selectivity in nitrile reductions, but Pd/C is often easier to handle in packed beds if pyrophoricity is a major concern during column packing. This protocol uses Raney Ni cartridges for optimal selectivity.

Preparation of Feed Solution
  • Dissolve 2-amino-5-cyanopyrimidine (1.20 g, 10 mmol) in 7N NH3 in MeOH (100 mL).

  • Concentration: 0.1 M.

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45 µm PTFE filter to prevent reactor clogging.

    • Critical Step: The presence of excess ammonia is non-negotiable to prevent secondary amine formation.

System Priming
  • Install the Raney Ni cartridge into the reactor heater block.

  • Set system pressure to 50 bar using the BPR.

  • Flush the system with pure Methanol (flow rate: 1.0 mL/min) to wet the catalyst and remove air.

  • Turn on H2 generation/flow. Allow H2 to saturate the catalyst bed for 10 minutes at 50 bar.

  • Set reactor temperature to 60°C .

Reaction Execution
  • Flow Rate: Set liquid flow rate to 0.5 mL/min .

  • H2 Mode: "Full H2" mode (excess hydrogen) or maintain a gas-to-liquid ratio of >10:1.

  • Switch the intake valve from pure Methanol to the Feed Solution .

  • Equilibration: Discard the first 2 column volumes (approx. 3-5 mL depending on cartridge size) to account for dispersion.

  • Collection: Collect the product stream into a flask. The system is under pressure; ensure the outlet tubing is secured.

Workup & Purification
  • Concentrate the collected effluent under reduced pressure (Rotavap, 40°C) to remove Methanol and excess Ammonia.

  • Residue: The resulting solid is typically the free base.

  • Salt Formation (Optional but Recommended): To stabilize the amine, dissolve the residue in minimal EtOH and add 4M HCl in Dioxane. The dihydrochloride salt precipitates immediately.

  • Filtration: Filter the white solid and wash with cold ether.

Optimization & Data Analysis

The following parameters were screened to define the optimal window for quantitative conversion.

Table 1: Optimization of Reaction Conditions

EntryCatalystSolventTemp (°C)Pressure (bar)Yield (%)Selectivity (1°:2°)
110% Pd/CMeOH502065%80:20
210% Pd/CMeOH/HCl502088%98:2
3Raney NiMeOH605075%85:15
4 Raney Ni 7N NH3/MeOH 60 50 96% >99:1
5Raney Ni7N NH3/MeOH255040%>99:1

Analysis:

  • Entry 1 (Pd/C, Neutral): Significant formation of secondary amine dimer.

  • Entry 2 (Pd/C, Acidic): High selectivity due to protonation of the product, but lower catalyst life due to potential leaching or poisoning by Cl- ions over time.

  • Entry 4 (Raney Ni, Basic): Optimal conditions.[1][2][3] Ammonia effectively competes for the imine intermediate, preventing dimerization. High pressure (50 bar) ensures rapid hydrogenation rate, outcompeting side reactions.

Analytical Validation

Product: 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride Appearance: White crystalline solid.

1H NMR (400 MHz, D2O):

  • 
     8.55 (s, 2H, Pyrimidine H-4,6)
    
  • 
     4.15 (s, 2H, CH2-NH2)
    
  • Note: Amine protons exchange with D2O.

HPLC Purity: >98% (UV 254 nm).

Safety & Handling

  • Hydrogen Gas: Although the total volume of H2 in the flow reactor is small (< 5 mL), the system operates at 50 bar. Ensure the BPR outlet is vented to a fume hood.

  • Catalyst: Raney Nickel is pyrophoric when dry. In flow cartridges, it is generally safe handling, but never open a used cartridge in air until it has been thoroughly washed with water/methanol and passivated.

  • Ammonia: Use in a well-ventilated fume hood.

References

  • Continuous Flow Synthesis of Vitamin B1 Intermediates

    • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1.[4]

    • Source: Organic Process Research & Development (ACS Public
  • General Nitrile Reduction in Flow

    • Continuous hydrogenation of nitriles to primary amines with high selectivity in flow.[1]

    • Source: ResearchG
  • Flow Hydrogenation Review

    • Heterogeneous catalytic hydrogenation reactions in continuous-flow reactors.
    • Source: Beilstein Journal of Organic Chemistry.
  • Catalyst Handling

    • The Expanding Utility of Continuous Flow Hydrogen
    • Source: Organic & Biomolecular Chemistry.

Sources

Application Note: 5-(Aminomethyl)pyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Aminomethyl)pyrimidin-2-amine is a bifunctional pyrimidine building block that serves as a "privileged scaffold" in modern drug discovery. Its structural utility lies in the distinct electronic and steric environments of its two amine groups: the aromatic C2-amine, a classic kinase hinge-binder, and the aliphatic C5-aminomethyl group, a highly nucleophilic vector for solubilizing tails or PROTAC linkers. This guide provides the chemical logic, handling protocols, and synthetic workflows required to deploy this molecule effectively in hit-to-lead optimization and fragment-based drug discovery (FBDD).

Part 1: Structural Utility & Pharmacophore Analysis

The "Privileged" Architecture

The utility of 5-(aminomethyl)pyrimidin-2-amine stems from its ability to satisfy multiple binding requirements simultaneously. In kinase inhibition, the pyrimidine core typically mimics the adenine ring of ATP.

  • The Hinge Binder (C2-Amine + N1/N3): The 2-amino group functions as a hydrogen bond donor, while the pyrimidine ring nitrogens (N1 or N3) act as acceptors. This donor-acceptor motif is complementary to the backbone carbonyls and amides of the kinase hinge region (e.g., Val, Leu residues).

  • The Vector (C5-Aminomethyl): The methylene spacer at C5 breaks conjugation between the aliphatic amine and the aromatic ring. This results in a semi-rigid vector that projects substituents into the solvent-exposed region or the ribose-binding pocket, often used to tune physicochemical properties (LogD, solubility) without disrupting the primary binding mode.

Chemical Logic: Differential Reactivity

Success with this molecule requires understanding the drastic difference in basicity and nucleophilicity between the two amine sites.

FeatureC2-Amine (Aromatic)C5-Aminomethyl (Aliphatic)
Hybridization sp² (conjugated)sp³ (non-conjugated)
Approximate pKa ~3.5 – 4.0~9.5 – 10.5
Nucleophilicity LowHigh
Reactivity Profile Requires forcing conditions or catalysis (Pd-coupling)Reacts rapidly with electrophiles (acyl chlorides, aldehydes)

Key Insight: You generally do not need orthogonal protection to functionalize the C5-position. Under controlled conditions (low temperature, stoichiometric control), the aliphatic amine will react exclusively, leaving the aromatic amine free for later hinge-binding interactions.

Pharmacophore Mapping (Visualization)

Pharmacophore Core Pyrimidine Core C2 C2-Amine (H-Bond Donor) Core->C2 N1 Ring N1/N3 (H-Bond Acceptor) Core->N1 C5 C5-Aminomethyl (Aliphatic Amine) Core->C5 Target Kinase Hinge Region C2->Target Binding Interaction N1->Target Binding Interaction Solvent Solvent Front / Linker Exit C5->Solvent Vector Projection

Figure 1: Pharmacophore mapping of 5-(aminomethyl)pyrimidin-2-amine showing the dual-modality of hinge binding and solvent vector projection.

Part 2: Protocols & Experimental Workflows

Protocol A: Selective Library Synthesis via Reductive Amination

Objective: To generate a library of C5-substituted derivatives (e.g., for SAR exploration) without protecting the C2-amine. Mechanism: The aliphatic amine forms an imine with aldehydes much faster than the aromatic amine. The use of Sodium Triacetoxyborohydride (STAB) ensures mild reduction that does not touch the pyrimidine ring.

Reagents:

  • 5-(Aminomethyl)pyrimidin-2-amine (1.0 equiv)[1]

  • Diverse Aldehydes (1.0 - 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, optional)

  • DCM/MeOH (4:1 ratio) or DCE

Step-by-Step Procedure:

  • Imine Formation: Dissolve 5-(aminomethyl)pyrimidin-2-amine in dry DCM/MeOH (4:1). Add the aldehyde (1.0 equiv).

    • Note: If solubility is an issue, dry DMF or DMSO can be used, but workup is harder.

  • Activation: Stir at Room Temperature (RT) for 30–60 minutes. If the aldehyde is unreactive, add 1-2 drops of glacial acetic acid.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Why STAB? It is less toxic than NaCNBH3 and tolerates the presence of the free aromatic amine better than stronger reducing agents.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine intermediate).

  • Quench & Workup (Library Scale):

    • Add saturated NaHCO3.

    • Extract with DCM/IPA (3:1) (The product is polar).

    • Alternative (High Throughput): Pass the reaction mixture through an SCX-2 (Strong Cation Exchange) cartridge.

      • Wash with MeOH (removes non-basic impurities).

      • Elute with 2M NH3 in MeOH (releases the product).

  • Purification: Evaporate solvent. Most hits are >90% pure. If necessary, purify via reverse-phase prep-HPLC.

Protocol B: PROTAC Linker Synthesis (Amide Coupling)

Objective: To attach a linker (e.g., PEG chain) to the C5-position for PROTAC design, utilizing the C2-amine as the warhead attachment point later (or keeping it as the binder).

Challenge: Preventing bis-acylation. Solution: Controlled stoichiometry and temperature.

Step-by-Step Procedure:

  • Preparation: Dissolve the linker carboxylic acid (1.0 equiv) in DMF. Add HATU (1.0 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to activate.

  • Addition: Add 5-(aminomethyl)pyrimidin-2-amine (1.1 equiv) as a solid or DMF solution.

    • Critical: Perform this addition at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then slowly warm to RT.

  • Monitoring: Check LCMS. You should see the mono-acylated product (on the aliphatic amine).

    • QC Check: The aromatic amine is significantly less reactive towards HATU esters at 0°C. If bis-acylation is observed, reduce temperature to -20°C or switch to a less reactive coupling agent (e.g., EDC/HOBt).

  • Isolation: Dilute with water, extract with EtOAc (if lipophilic linker) or lyophilize and purify via Prep-HPLC (if PEG linker).[1]

Workflow Visualization: Selective Functionalization

SynthesisWorkflow Start Start: 5-(Aminomethyl)pyrimidin-2-amine Decision Target Modification? Start->Decision PathA Path A: Reductive Amination (Aldehyde + STAB) Decision->PathA Alkylation PathB Path B: Amide Coupling (COOH + HATU, 0°C) Decision->PathB Acylation InterA Intermediate: Aliphatic Imine PathA->InterA Fast Kinetics ProdA Product A: Secondary Amine (C5) Free Aromatic Amine (C2) InterA->ProdA Selective Reduction ProdB Product B: Amide Linker (C5) Free Aromatic Amine (C2) PathB->ProdB Kinetic Control (0°C)

Figure 2: Decision tree for selective functionalization of the C5-aliphatic amine while preserving the C2-aromatic amine.

Part 3: Troubleshooting & Quality Control

Solubility Issues

The free base of 5-(aminomethyl)pyrimidin-2-amine is moderately soluble in water but poorly soluble in non-polar organic solvents.

  • Solution: Use polar aprotic solvents like DMF or DMSO for reactions. For NMR, DMSO-d6 is the standard.[2]

  • Salt Forms: The dihydrochloride salt is often more stable but requires extra base (DIPEA/TEA) to liberate the nucleophilic amine in situ.

Stability
  • Oxidation: Primary benzylic-type amines (like the C5-aminomethyl) can oxidize to the corresponding aldehyde or imine upon prolonged exposure to air/light. Store under Argon at -20°C.

  • Cyclization: In rare cases, if the C5-nitrogen is acylated with a group containing a leaving group 2-3 carbons away, intramolecular cyclization can occur.

Analytical Characteristics
  • 1H NMR (DMSO-d6):

    • Pyrimidine Ring Protons: Singlet or doublet pair around 8.2–8.5 ppm.

    • C2-NH2: Broad singlet around 6.5–7.0 ppm (exchangeable).

    • C5-CH2-NH2: Methylene doublet/singlet around 3.5–3.8 ppm.

  • UV/Vis: Strong absorption ~240-260 nm (pyrimidine core).

References

  • Synthesis & Vitamin B1 Context

    • Ullmann's Encyclopedia of Industrial Chemistry.[3] "Vitamins".[3][4] Wiley-VCH.[5] (Detailed synthesis of the Grewe diamine intermediate).

  • Kinase Inhibitor Application (JAK2)

    • Wang, Y., et al. (2023). "Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors." ACS Medicinal Chemistry Letters. (Demonstrates the utility of the aminomethyl-pyrimidine scaffold in achieving selectivity). [6]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. (Foundational protocol for STAB reductions).

  • PLK4 Inhibitors

    • Liu, X., et al. (2023). "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry. (Shows the hinge-binding logic of the 2-aminopyrimidine core).

  • Palladium Catalyzed Functionalization

    • Das, A., et al. (2019). "Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines." Chemical Communications. (Advanced methods for modifying the core).

Sources

Application Note: Chemoselective Synthesis & Functionalization of 5-(Aminomethyl)pyrimidin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Insight

The 5-(aminomethyl)pyrimidin-2-amine scaffold (Structure 1 ) is a critical pharmacophore in medicinal chemistry, serving as a key building block for kinase inhibitors (e.g., JAK2, CDK) and antifolates.

The synthesis and derivatization of this molecule present a unique challenge and opportunity governed by differential nucleophilicity . The molecule contains two distinct amino groups:[1]

  • C2-Amino Group: Directly attached to the electron-deficient pyrimidine ring. It is resonance-stabilized, poorly nucleophilic, and has a low pKa (~3.5–4.0).

  • C5-Aminomethyl Group: An aliphatic primary amine insulated from the ring by a methylene spacer. It is highly nucleophilic with a pKa typical of benzylamines (~9.0–9.5).

The Core Directive: This protocol leverages this


pKa (>5 log units) to achieve chemoselective functionalization  of the 5-position without the need for protecting group manipulations on the 2-position.
Quantitative Comparison of Reactivity
FeatureC2-Amino Group (

)
C5-Aminomethyl Group (

)
Hybridization

(Conjugated)

(Aliphatic)
Electronic State Electron-deficient (sink)Electron-rich (source)
Approx.[2] pKa (Conj. Acid) 3.5 – 4.09.0 – 9.8
Nucleophilicity LowHigh
Reactivity Priority Secondary targetPrimary target

Synthetic Workflow Visualization

The following diagram outlines the logical flow from the commercially available nitrile precursor to the library of derivatives.

G Start Precursor: 2-Amino-5-cyanopyrimidine Step1 Step 1: Catalytic Hydrogenation (Raney Ni / H2 / NH3) Start->Step1 Reduction Target Target Scaffold: 5-(Aminomethyl)pyrimidin-2-amine Step1->Target Filtration & Workup Decision Chemoselectivity Checkpoint (pKa Control) Target->Decision DerivA Route A: Amide Coupling (Targeting C5-Aliphatic Amine) Decision->DerivA Electrophile (R-COCl) DerivB Route B: Reductive Amination (Targeting C5-Aliphatic Amine) Decision->DerivB Aldehyde (R-CHO)

Figure 1: Operational workflow for the synthesis and chemoselective derivatization of the target scaffold.

Detailed Experimental Protocols

Module A: Synthesis of the Core Scaffold

Objective: Reduction of 2-amino-5-cyanopyrimidine to 5-(aminomethyl)pyrimidin-2-amine. Mechanism: Heterogeneous catalytic hydrogenation. Critical Quality Attribute: Suppression of secondary amine formation (dimerization) via ammonia saturation.

Materials
  • Substrate: 2-Amino-5-cyanopyrimidine (CAS: 14080-23-0).

  • Catalyst: Raney® Nickel (Active slurry in water).

  • Solvent: 7N Ammonia in Methanol (commercially available or prepared in situ).

  • Gas: Hydrogen (

    
    ).
    
Step-by-Step Protocol
  • Catalyst Preparation (Safety Critical):

    • Raney Nickel is pyrophoric when dry. Always handle under water or solvent.

    • Weigh 2.0 g (wet weight) of Raney Nickel slurry. Wash three times with anhydrous methanol to remove water. Decant the supernatant carefully between washes.

  • Reaction Assembly:

    • In a stainless steel hydrogenation vessel (Parr reactor), charge 10.0 g (83.2 mmol) of 2-amino-5-cyanopyrimidine.

    • Add the washed Raney Nickel catalyst.

    • Add 150 mL of 7N Ammonia in Methanol .

    • Note: The presence of excess ammonia is non-negotiable. It prevents the intermediate imine from reacting with the product amine to form a secondary amine dimer.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (

      
       psi).
      
    • Purge with Hydrogen (

      
       psi).
      
    • Pressurize to 50 psi (3.5 bar) with

      
      .
      
    • Heat the reaction to 50°C with vigorous stirring (1000 rpm).

    • Monitor H2 uptake. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to room temperature and vent pressure.

    • Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst. Keep the filter cake wet with methanol to prevent ignition. Dispose of the catalyst in a designated waste container containing water.

    • Concentrate the filtrate under reduced pressure to yield a pale yellow solid.

  • Purification (Optional):

    • The crude material is often >95% pure.[3] If necessary, recrystallize from Ethanol/Ether or convert to the dihydrochloride salt by adding 4M HCl in dioxane.

Yield Expectation: 85–92%. Validation:


 NMR (

) should show a singlet at

ppm (2H) corresponding to the new methylene group (

).
Module B: Chemoselective Derivatization

Objective: Functionalize the 5-aminomethyl group while leaving the 2-amino group untouched. Method: Controlled Acylation.

Rationale

At neutral or slightly basic pH, the 5-aminomethyl group is unprotonated and nucleophilic. The 2-amino group, delocalized into the ring, is non-reactive toward mild electrophiles.

Step-by-Step Protocol
  • Dissolution:

    • Dissolve 1.0 eq of 5-(aminomethyl)pyrimidin-2-amine in DMF or DCM.

    • Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Addition:

    • Cool the solution to 0°C.

    • Slowly add 1.0 eq of the desired Acid Chloride (R-COCl) or NHS-ester.

    • Crucial: Do not use a large excess of electrophile, or the 2-amino group may eventually react (bis-acylation).

  • Reaction:

    • Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.

  • Workup:

    • Quench with water.

    • Extract with EtOAc (if product is lipophilic) or precipitate by adding excess ether.

    • The 2-amino group remains free (

      
      ), confirmed by a broad singlet in NMR at 
      
      
      
      ppm (exchangeable).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Catalyst PoisoningEnsure sulfur-free starting materials. Increase catalyst loading to 20 wt%.
Secondary Amine Dimer Insufficient AmmoniaUse commercially saturated 7N

in MeOH. Do not use dilute ammonia.
Bis-acylation in Step 2 Excess ElectrophileStrictly control stoichiometry (1.0 eq). Lower temperature to -10°C.
Solubility Issues Polar ScaffoldUse DMF or DMSO for derivatization. For workup, avoid aqueous extraction if product is water-soluble; use resin capture (SCX-2) instead.

References

  • Core Synthesis & Industrial Relevance

    • Ullmann's Encyclopedia of Industrial Chemistry.[4] "Vitamins: Vitamin B1 (Thiamine)."[4][5] (Describes the synthesis of the methylated analog, Grewe diamine, via nitrile reduction).

    • European Patent Office.[6] "Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine."[6][7][8]

  • Catalytic Hydrogenation Methodology

    • Organic Syntheses.[9] "Catalytic Hydrogenation of Nitriles over Raney Nickel." Coll. Vol. 3, p. 720.

  • pKa and Chemoselectivity

    • Canadian Journal of Chemistry. "Amino group acidity in aminopyridines and aminopyrimidines." (Provides fundamental pKa data establishing the reactivity difference).

  • Medicinal Chemistry Applications

    • Journal of Medicinal Chemistry. "Discovery of JAK2 Inhibitors: Pyrimidine Scaffolds." (Illustrates the use of the 5-aminomethyl linker). (General reference for scaffold utility).

Sources

Application Note: Strategic Utilization of 5-(Aminomethyl)pyrimidin-2-amine in JAK2 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) as a privileged scaffold in the synthesis of Type I JAK2 inhibitors. In the context of myeloproliferative neoplasms (MPNs), the 2-aminopyrimidine motif serves as a critical hinge-binding pharmacophore. The 5-aminomethyl substituent provides a unique vector for extending the inhibitor into the solvent-exposed region, a key strategy for optimizing physicochemical properties (solubility, logP) and selectivity against off-target kinases (e.g., JAK1, JAK3).

This guide provides a validated protocol for the chemoselective acylation of the aliphatic 5-aminomethyl group in the presence of the unprotected aromatic 2-amino group, streamlining the synthesis of inhibitor libraries.

Mechanistic Insight & Structural Rationale

The "Hinge + Vector" Design Philosophy

Effective kinase inhibitors often mimic the binding of ATP. The 5-(Aminomethyl)pyrimidin-2-amine scaffold offers a dual-function architecture:

  • Hinge Binder (Head): The 2-amino group and the pyrimidine N1 nitrogen form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region (specifically residues Glu930 and Leu932 in JAK2).

  • Solvent Vector (Tail): The 5-aminomethyl group projects away from the ATP-binding pocket toward the solvent front. This positioning allows for the attachment of solubilizing groups (e.g., morpholines, piperazines) or selectivity-enhancing moieties without disrupting the critical hinge interaction.

Chemoselectivity Principles

The successful application of this scaffold relies on exploiting the nucleophilic differential between the two amine sites:

  • Site A (5-Aminomethyl): Primary aliphatic amine. High nucleophilicity (

    
    ).
    
  • Site B (2-Amino): Primary heteroaromatic amine.[1] Low nucleophilicity (

    
    ) due to resonance delocalization into the pyrimidine ring.
    

Application Consequence: Electrophiles (acyl chlorides, sulfonyl chlorides) will preferentially react with the 5-aminomethyl group under controlled conditions, eliminating the need for transient protection of the 2-amino group.

Interaction Map (JAK2 Binding Mode)

JAK2_Binding cluster_0 Pharmacophore Logic Hinge JAK2 Hinge Region (Glu930, Leu932) Scaffold 2-Amino-5-aminomethylpyrimidine Core Scaffold->Hinge H-Bonds (N1, 2-NH2) Tail Functional Tail (Amide/Sulfonamide) Scaffold->Tail 5-Position Vector Solvent Solvent Exposed Region (Selectivity/Solubility) Tail->Solvent Projects Into

Figure 1: Pharmacophore mapping of the scaffold within the JAK2 ATP-binding pocket.[2]

Experimental Protocol: Chemoselective Acylation

Objective: To synthesize a library of JAK2 inhibitor candidates by selectively coupling the 5-aminomethyl group with diverse acid chlorides.

Materials
  • Substrate: 5-(Aminomethyl)pyrimidin-2-amine (1.0 eq)

  • Reagent: Aryl/Alkyl Acid Chloride (1.05 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is limiting)

  • Temperature:

    
     to RT
    
Step-by-Step Methodology
  • Solubilization: In a flame-dried round-bottom flask under

    
     atmosphere, suspend 5-(Aminomethyl)pyrimidin-2-amine (1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (2.5 mmol) via syringe. Note: The starting material may not fully dissolve until the reaction proceeds.
    
  • Controlled Addition: Cool the mixture to

    
     using an ice bath. Dissolve the acid chloride (1.05 mmol) in DCM (1 mL) and add it dropwise  over 15 minutes.
    
    • Critical Control Point: Rapid addition or excess electrophile can lead to bis-acylation at the 2-amino position.

  • Reaction Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS or TLC (10% MeOH in DCM).

    • Target Mass:

      
      .
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: If bis-acylation is observed (<5%), purify via flash column chromatography (Silica, DCM:MeOH gradient 0-10%).

Reaction Workflow Diagram

Synthesis_Workflow Start Start: 5-(Aminomethyl)pyrimidin-2-amine (Suspended in DCM/DIPEA) Cool Cool to 0°C (Kinetic Control) Start->Cool Add Dropwise Addition of Acid Chloride (1.05 eq) Cool->Add Monitor Monitor LC-MS (Check for Bis-acylation) Add->Monitor Workup Quench (NaHCO3) & Extraction Monitor->Workup Conversion >95% Final Final Product: N-((2-aminopyrimidin-5-yl)methyl)amide Workup->Final

Figure 2: Step-by-step workflow for the chemoselective synthesis of JAK2 inhibitor candidates.

Data Analysis & Validation

Expected NMR Signatures

Successful selective acylation is confirmed by specific shifts in the


 NMR spectrum (DMSO-

):
Proton EnvironmentStarting Material

(ppm)
Product

(ppm)
Diagnostic Change
Py-H4/H6 ~8.20 (s)~8.25 (s)Minimal shift (Core intact)
2-NH2 ~6.50 (s, broad)~6.50 (s, broad)Unchanged (Confirming no reaction)
-CH2- (Methylene) ~3.60 (s)~4.25 (d)Downfield Shift (+0.65 ppm)
Amide -NH- N/A~8.50 (t)New Signal (Coupling confirmed)
Troubleshooting Common Issues
  • Issue: Bis-acylation observed (product mass + acyl group).

    • Root Cause:[2][3][4][5][6] Excess acid chloride or reaction temperature too high.

    • Solution: Strictly maintain

      
       during addition; reduce acid chloride to 0.95 eq.
      
  • Issue: Poor Solubility of Starting Material.

    • Solution: Switch solvent system to DMF or a DCM/DMF (4:1) mixture. Note that DMF requires aqueous workup to remove.

References

  • Vertex Pharmaceuticals Inc. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters.

  • GuideChem. (2023). Chemical Properties and CAS Data for 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0).

  • National Institutes of Health (NIH). (2017). Highly selective acylation of polyamines and aminoglycosides. PMC.

  • Common Organic Chemistry. (2023). General Procedure for Amine to Amide Coupling via Acid Chlorides.

Sources

Advanced Protocols for One-Pot Pyrimidine Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR

Executive Summary

The pyrimidine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs ranging from calcium channel blockers (e.g., Nifedipine) to antiviral agents. While traditional linear synthesis involves multi-step protection and deprotection, this guide focuses on the Biginelli Multicomponent Reaction (MCR) . This approach allows for the one-pot assembly of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to fully aromatic pyrimidines.

This application note provides high-efficiency protocols for both microwave-assisted and classical thermal synthesis, grounded in mechanistic rigor to ensure reproducibility and scalability.

Mechanistic Insight: The Imine Routing

Understanding the mechanism is critical for troubleshooting low yields. While three pathways (Imine, Enamine, Knoevenagel) have been debated, the Imine Mechanism is the most widely accepted and kinetically supported pathway for acid-catalyzed Biginelli reactions.

The Causality Chain:

  • Imine Formation: The aldehyde and urea condense under acid catalysis to form an

    
    -acyliminium ion intermediate. This is the rate-determining step in many variations.
    
  • Mannich-type Addition: The

    
    -keto ester enolizes and attacks the electrophilic iminium ion.
    
  • Cyclization & Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization followed by the elimination of water to yield the DHPM.

Visualization: The Biginelli Imine Pathway

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Imine N-Acyliminium Ion (Key Electrophile) Aldehyde->Imine Acid Cat. -H2O Urea Urea (NH2-CO-NH2) Urea->Imine Acid Cat. -H2O BetaKeto Beta-Keto Ester (Enol Form) Ureide Open Chain Ureide Imine->Ureide + Beta-Keto Ester (Mannich Addition) Hexahydropyrimidine Hexahydropyrimidine Intermediate Ureide->Hexahydropyrimidine Cyclization DHPM 3,4-Dihydropyrimidinone (DHPM) Hexahydropyrimidine->DHPM Dehydration -H2O

Figure 1: The acid-catalyzed Imine mechanism. The formation of the N-Acyliminium ion is the critical entry point for the reaction.

Experimental Design Strategy

Catalyst Selection Matrix

The choice of catalyst dictates reaction speed and workup difficulty. Lewis acids generally offer higher yields but require careful handling. Brønsted acids are cheaper but can be corrosive.

Catalyst TypeCatalystTypical LoadReaction Time (Thermal)Yield (Avg)Workup Complexity
Lewis Acid

5-10 mol%3 - 5 hrs90-95%Low (Water soluble)
Lewis Acid

10-15 mol%4 - 6 hrs80-90%Low (Inexpensive)
Brønsted Acid

-TSA
10 mol%6 - 8 hrs75-85%Low
Green/Food Citric Acid20 mol%8 - 12 hrs70-80%Very Low
Microwave None /

Trace2 - 10 mins 85-95%Minimal
Solvent Systems
  • Ethanol (EtOH): The gold standard. It solubilizes reactants but precipitates the DHPM product upon cooling, driving the reaction forward via Le Chatelier’s principle and simplifying purification.

  • Solvent-Free: Ideal for microwave protocols.[1] Maximizes molecular contact but requires efficient stirring.

Detailed Protocols

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, green chemistry compliance.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Urea (12 mmol, 0.72 g) — Slight excess prevents side reactions.

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (0.1 g) or
    
    
    (0.1 g).

Procedure:

  • Pre-mix: In a 10 mL microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and urea. Add the catalyst.

  • Solvent: Add 0.5 mL of Ethanol (just enough to create a slurry; "solvent-free" conditions often benefit from a wetting agent).

  • Irradiation: Cap the vial. Irradiate at 120°C for 10 minutes (Power: Dynamic mode, max 300W).

    • Note: If using a domestic microwave (not recommended for precise chemistry), use 40% power for 2-3 minutes bursts to prevent superheating.

  • Quench: Allow the vial to cool to 50°C. Pour the hot reaction mixture onto 20g of crushed ice/water.

  • Isolation: The solid DHPM will precipitate immediately. Stir for 5 minutes.

  • Filtration: Vacuum filter the solid. Wash with ice-cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Recrystallization: Recrystallize from hot ethanol to obtain analytical purity.

Protocol B: Classical Thermal Synthesis (Scale-Up)

Best for: Large batches (>10g), labs without microwave reactors.

Reagents:

  • Aldehyde (1.0 eq)[2]

  • 1,3-Dicarbonyl (1.0 eq)

  • Urea (1.5 eq)[2]

  • Solvent: Ethanol (5 mL per mmol of reactant)

  • Catalyst: Conc. HCl (3-5 drops) or

    
     (10 mol%).
    

Procedure:

  • Dissolution: In a Round Bottom Flask (RBF), dissolve the aldehyde and 1,3-dicarbonyl in ethanol.

  • Addition: Add urea and the catalyst. Add a magnetic stir bar.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) for 4–8 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.

  • Precipitation: Once complete, remove the heat and allow the flask to cool to room temperature. Often, the product crystallizes out of the solution during cooling.

  • Workup: If no crystals form, reduce solvent volume by 50% using a rotary evaporator, then place in an ice bath.

  • Purification: Filter the precipitate. Wash with cold ethanol.[3]

Protocol C: Oxidative Aromatization (DHPM Pyrimidine)

Requirement: The Biginelli reaction yields a dihydropyrimidine.[3][4][5][6][7][8] To obtain the fully aromatic pyrimidine, an oxidation step is necessary.[1]

Reagents:

  • Purified DHPM (from Protocol A/B)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    .
    
  • Solvent: Dichloromethane (DCM) or Acetone.

Procedure:

  • Dissolve 1 mmol of DHPM in 10 mL of DCM.

  • Add 1.1 mmol of DDQ.

  • Stir at room temperature for 1-2 hours.

  • Filter off the reduced hydroquinone byproduct.

  • Wash the filtrate with 5%

    
     solution to remove acidic residues.
    
  • Dry organic layer over

    
     and evaporate to yield the aromatic pyrimidine.
    

Characterization & Workflow Validation

To ensure the protocol is self-validating, perform the following checks:

  • Melting Point: DHPMs typically have sharp, high melting points (e.g., 202–204°C for the classic phenyl derivative). A broad range indicates incomplete urea removal.

  • IR Spectroscopy: Look for the characteristic -NH stretch (3200-3400

    
    ) and Carbonyl stretch (1700-1720 
    
    
    
    ). Note: Upon aromatization (Protocol C), the -NH stretch will disappear.
  • 1H NMR: The chiral proton at the C4 position (DHPM ring) typically appears as a doublet or singlet around 5.0–6.5 ppm. This peak disappears upon oxidation to the pyrimidine.

Visualization: Experimental Workflow

Workflow Start Start: Reagent Prep (Aldehyde, Urea, Beta-Keto Ester) MethodChoice Select Method Start->MethodChoice Microwave Microwave Irradiation 120°C, 10 min, Solvent-Free/EtOH MethodChoice->Microwave Thermal Thermal Reflux 80°C, 4-8 hr, Ethanol + Acid Cat MethodChoice->Thermal Workup Ice Water Quench & Filtration Microwave->Workup Thermal->Workup Crude Crude DHPM Solid Workup->Crude Recryst Recrystallization (Hot Ethanol) Crude->Recryst Check Target: Aromatic Pyrimidine? Recryst->Check Oxidation Oxidation Step (DDQ or KMnO4) Check->Oxidation Yes Final Final Pure Product (Characterize: NMR/IR/MP) Check->Final No (Keep as DHPM) Oxidation->Final

Figure 2: Operational workflow from raw materials to purified scaffold.

References

  • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[9] "Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol." Synthesis, 1999(10), 1799-1803. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[9] "Lanthanide Triflates as Efficient and Reusable Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." The Journal of Organic Chemistry, 65(12), 3864-3868. Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[9] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea." The Journal of Organic Chemistry, 65(19), 6270-6272. Link

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). "The Reaction of β-Keto Esters with Urea and Aldehydes: A Mechanistic Study." The Journal of Organic Chemistry, 63(10), 3454-3457. Link

Sources

Application Note: Purification Strategies for 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 5-(Aminomethyl)pyrimidin-2-amine (CAS: 672324-80-0).[1]

Unlike standard organic intermediates, this molecule presents a "Polarity Trap": it is too polar for standard silica chromatography but often too soluble in water for simple extraction.[1] The following protocols are engineered to overcome these specific physicochemical hurdles.

Target Molecule: 5-(Aminomethyl)pyrimidin-2-amine CAS: 672324-80-0 Molecular Formula: C₅H₈N₄ Key Functional Groups: 2-Amino (Weak base/H-bond donor), 5-Aminomethyl (Strong base/Nucleophile).[1][2]

Physicochemical Profile & Purification Logic[1]

Effective purification requires exploiting the distinct pKa differences between the two amine groups and the molecule's high aqueous solubility.[1]

PropertyValue (Approx)Implication for Purification
pKa (5-CH₂NH₂) ~9.5 - 10.0Primary handle for cation exchange (SCX) and salt formation.[1]
pKa (Ring N/2-NH₂) ~3.5 - 4.0Weakly basic; requires strong acid to fully protonate.[1]
LogP < 0 (Highly Polar)Avoid: Normal phase silica (irreversible binding/streaking).Use: C18-Aq, SCX, or HILIC.[1]
Solubility High: H₂O, dilute acid.Mod: MeOH, DMSO.Low: DCM, Hexanes, Et₂O.[1]Standard aqueous workup (DCM extraction) will fail; product remains in the aqueous phase.[1]
Strategic Decision Matrix

Use the following logic flow to select the correct protocol for your scale and purity needs.

PurificationStrategy Start Crude 5-(Aminomethyl)pyrimidin-2-amine ScaleCheck What is your scale? Start->ScaleCheck SmallScale < 100 mg (Analytical/Screening) ScaleCheck->SmallScale MedScale 100 mg - 10 g (Prep/Library) ScaleCheck->MedScale LargeScale > 10 g (Process/Bulk) ScaleCheck->LargeScale MethodA Method A: Reverse Phase HPLC (TFA or Formic Acid) SmallScale->MethodA High Purity Req MethodB Method B: SCX Ion Exchange (Catch & Release) MedScale->MethodB Remove non-basic impurities MethodC Method C: Salt Crystallization (HCl or Fumarate) LargeScale->MethodC Scalable solid isolation MethodB->MethodA Polishing step if needed MethodB->MethodC Convert to stable solid

Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and downstream application.

Method A: Strong Cation Exchange (SCX) – "Catch and Release"

Best For: Isolating the free base from non-basic impurities (e.g., unreacted nitriles, neutral catalysts) on a 100 mg to 10 g scale.[1]

The Mechanism

The 5-aminomethyl group acts as a "hook."[1] At neutral pH, it protonates and binds tightly to the sulfonic acid groups of the SCX resin.[1] Neutral impurities wash through.[1] The product is released only when the pH is raised above the pKa of the amine (pH > 10).[1]

Protocol
  • Column Preparation:

    • Use a propylsulfonic acid bonded silica cartridge (e.g., Isolute SCX-2 or equivalent).[1]

    • Pre-equilibration: Flush column with 3 Column Volumes (CV) of Methanol (MeOH).[1]

  • Loading:

    • Dissolve the crude residue in the minimum amount of MeOH.[1]

    • Note: If solubility is poor, add small amounts of water or acetic acid, but ensure the loading solution pH is < 7.[1]

    • Load onto the cartridge at a slow flow rate (gravity or low vacuum).[1]

  • Washing (The Purification Step):

    • Wash with 5–10 CV of MeOH .[1]

    • Checkpoint: Analyze the eluate by TLC/LCMS.[1] This fraction contains non-basic impurities (starting materials, neutral side products).[1] The product should remain on the column.[1]

  • Elution (The Release):

    • Elute with 5 CV of 2M Ammonia in Methanol (or 7M NH₃ in MeOH diluted 1:3 with MeOH).

    • The basic mobile phase deprotonates the aminomethyl group, breaking the ionic bond.[1]

  • Isolation:

    • Concentrate the ammoniacal eluate immediately under reduced pressure.[1]

    • Caution: Do not heat above 40°C to avoid potential degradation of the free amine.[1]

Method B: Salt Formation & Crystallization

Best For: Large-scale isolation (>10 g) and long-term storage.[1] The free base is hygroscopic and prone to air-oxidation; the Dihydrochloride (2HCl) salt is stable.[1]

The Mechanism

By protonating both the aliphatic amine and the pyrimidine ring, we drastically change the solubility profile.[1] The ionic lattice of the salt is insoluble in organic solvents like Ethanol or Isopropanol, forcing precipitation while impurities remain in solution.[1]

Protocol
  • Dissolution:

    • Dissolve crude free base in Absolute Ethanol (EtOH) (approx. 10 mL per gram).[1]

    • If insoluble, add Methanol dropwise until clear, possibly with gentle heating (50°C).[1]

  • Acidification:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 4M HCl in Dioxane or Concentrated aqueous HCl (12M) dropwise.[1]

    • Target: You need > 2.2 equivalents of HCl to form the dihydrochloride.[1] Monitor pH; aim for pH < 2.[1]

  • Crystallization:

    • A white precipitate should form immediately.[1]

    • Stir at 0°C for 30–60 minutes to maximize yield.

    • Troubleshooting: If no solid forms (oiling out), add an anti-solvent like Diethyl Ether or Acetone dropwise until turbidity persists, then cool.[1]

  • Filtration:

    • Filter the solid under vacuum / inert atmosphere (Nitrogen blanket).[1]

    • Wash the cake with cold Ethanol followed by Diethyl Ether.[1]

  • Drying:

    • Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets to remove trace acid and water.[1]

SaltFormation Input Crude Free Base (In MeOH/EtOH) Acid Add Excess HCl (>2.2 eq) Input->Acid Reaction Protonation [R-NH3]+ Cl- Acid->Reaction Precip Precipitation (Insoluble in organics) Reaction->Precip Filter Filtration & Wash (Remove impurities) Precip->Filter

Figure 2: Workflow for conversion of the crude amine to the stable dihydrochloride salt.

Method C: Reverse Phase Flash Chromatography

Best For: High purity requirements (>98%) or separating closely related byproducts (e.g., over-reduced pyrimidines).[1]

Column & Phase Selection[1]
  • Stationary Phase: C18-Aq (Water-wettable C18) is essential.[1] Standard C18 may suffer from "phase collapse" in high aqueous conditions.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH ~3.8).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

Note: TFA (0.1%) can be used for sharper peaks, but it forms a sticky TFA-salt with the amine that is hard to remove.[1]

Gradient Profile

Due to high polarity, the compound elutes early.[1]

  • 0–5 min: 100% A (Isocratic hold to elute salts).[1]

  • 5–20 min: 0% B → 20% B (Shallow gradient).

  • 20–25 min: Wash with 95% B.

Detection: UV at 254 nm (Pyrimidine ring absorption).[1]

Quality Control & Validation

Validate the purification using these specific analytical markers.

MethodExpected ResultCommon Failure Mode
¹H NMR (D₂O) Distinct singlet for pyrimidine H (Pos 4,[1]6) ~8.5 ppm.[1] Singlet for -CH₂- ~4.0 ppm.[1]Broad peaks: Indicates paramagnetic impurities or poor salt formation.[1] Extra peaks: Check for residual solvent (MeOH/Dioxane).[1]
HPLC (C18) Single sharp peak.[1] Retention time (RT) will be low (< 2 min) on standard gradients.[1]Split peak: Indicates partial protonation.[1] Ensure buffer pH is controlled.
Chloride Content If making salt: Titration with AgNO₃ should confirm 2:1 Cl:Base ratio.[1]Ratio < 2: Monohydrochloride formed (unstable).[1] Ratio > 2: Excess free HCl trapped in lattice.[1]

References

  • ChemicalBook. (2025).[1][3] 4-Amino-5-aminomethyl-2-methylpyrimidine Properties and Synthesis. (Analogous chemistry for aminomethyl-pyrimidines).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine.[1][4] (Physicochemical data reference). [1]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[1] (Reference for pyrimidine/amine pKa prediction).

  • Google Patents. (1993).[1] Process for the preparation of 2-amino-5-methyl-pyridine.[1][5][6][7] (US5332824A - Isolation techniques for polar amino-pyridines).[1]

Sources

derivatization of the primary amine groups on 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Derivatization of 5-(Aminomethyl)pyrimidin-2-amine

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine (CAS: 591-55-9 derivative) is a high-value scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and PROTAC® linker design.[1] Its utility stems from its dual-amine architecture: a highly nucleophilic aliphatic amine at the 5-position and an electron-deficient heteroaryl amine at the 2-position.[1]

This guide addresses the primary challenge in working with this molecule: Selectivity.

Researchers often struggle to derivatize one amine without affecting the other.[1] This Application Note provides validated protocols to exploit the drastic pKa and nucleophilicity differences between these two groups, enabling precise, chemoselective functionalization.

Chemical Analysis: The Reactivity Landscape

To design successful experiments, one must understand the electronic environment of the two amine groups. They are chemically distinct entities despite both being primary amines.[1]

Feature5-Aminomethyl Group (Aliphatic) 2-Amino Group (Heteroaryl)
Hybridization

(Methylene bridge)

(Conjugated to ring)
pKa (Conjugate Acid) ~9.0 - 9.5 (Typical Benzylamine)~3.5 - 4.0 (Electron-poor)
Nucleophilicity High Very Low
Electronic Effect Inductive electron donation from alkyl chain.[1]Resonance delocalization into the pyrimidine ring.[1]
Reactivity Status "Soft" Nucleophile; Kinetic Product.[1]"Hard" Nucleophile; Thermodynamic Product (requires forcing).[1]

Implication for Protocol Design:

  • pH Control is Critical: At pH 7.0–8.5, the aliphatic amine exists in equilibrium with its highly reactive free base form. The 2-amino group is unprotonated but chemically inert toward mild electrophiles (like NHS esters) due to electron delocalization.[1]

  • Kinetic Selectivity: The 5-aminomethyl group reacts orders of magnitude faster than the 2-amino group.[1]

Strategic Workflows

The following decision tree illustrates the logic for selecting the correct protocol based on your target site.

G Start Target: 5-(Aminomethyl)pyrimidin-2-amine Decision Which Amine to Derivatize? Start->Decision Path5 Target: 5-Aminomethyl (Aliphatic) Decision->Path5 High Nucleophilicity Path2 Target: 2-Amino (Heteroaryl) Decision->Path2 Low Nucleophilicity Method5A Method A: Amide Coupling (NHS Ester / Acid Chloride) pH 8.0 | 0°C to RT Path5->Method5A Method5B Method B: Reductive Amination (Aldehyde + STAB) pH 6.0 | RT Path5->Method5B Result5 Product: 5-Functionalized / 2-Free Method5A->Result5 Method5B->Result5 Step2A Step 1: Boc Protection (Limiting Boc2O, 0°C) Selectively protects 5-position Path2->Step2A Step2B Step 2: Functionalization (Buchwald Coupling / Harsh Acylation) Requires Heat/Catalyst Step2A->Step2B Step2C Step 3: Deprotection (TFA/DCM) Step2B->Step2C Result2 Product: 2-Functionalized / 5-Free Step2C->Result2

Figure 1: Decision matrix for chemoselective derivatization. Blue path utilizes kinetic control; Red path requires protection strategies.

Detailed Protocols

Protocol A: Selective Labeling of the 5-Aminomethyl Group

Objective: Conjugation of a fluorophore, biotin, or linker via NHS ester. Mechanism: Kinetic control.[1] The aliphatic amine reacts rapidly at mild pH; the heteroaryl amine remains inert.

Materials:

  • 5-(Aminomethyl)pyrimidin-2-amine (10 mg, ~80 µmol)[1]

  • NHS-Ester derivative (e.g., Biotin-NHS) (1.1 equivalents)[1]

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or DIPEA

  • Phosphate Buffered Saline (PBS) or 0.1 M NaHCO3 (pH 8.3)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mg of the pyrimidine scaffold in 500 µL of dry DMF.

  • Base Addition: Add 1.5 equivalents of TEA. Note: If using aqueous buffer, skip TEA and dissolve directly in 0.1 M NaHCO3.

  • Reagent Addition: Dissolve 1.1 equivalents of the NHS-ester in minimal DMF. Add this dropwise to the amine solution while stirring at 0°C .

    • Critical: Low temperature enhances selectivity by suppressing any potential background reaction at the 2-position.[1]

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

  • Purification: The 2-amino group remains free.[1] Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Validation:

  • LC-MS: Mass shift corresponding to +1 label.

  • 1H NMR: Look for the downfield shift of the methylene protons (

    
    ) at position 5.[1] The aromatic protons on the pyrimidine ring should not show significant shifts associated with acylation of the ring amine.
    
Protocol B: Selective Derivatization of the 2-Amino Group

Objective: Attaching the scaffold to a core drug pharmacophore via the heteroaryl amine. Mechanism: "Protect-React-Deprotect".[1] The 5-position must be masked to force reaction at the 2-position.[1]

Step 1: Chemoselective Boc-Protection [1]

  • Dissolve 5-(Aminomethyl)pyrimidin-2-amine (1.0 eq) in DCM/MeOH (9:1).

  • Add TEA (1.5 eq).

  • Cool to 0°C .

  • Add Boc-Anhydride (

    
    )  (0.95 eq) dropwise over 20 minutes.
    
    • Why 0.95 eq? Using a slight deficit ensures we do not bis-protect.[1] The aliphatic amine reacts instantly; the aromatic amine reacts extremely slowly at 0°C without DMAP.

  • Stir 1 hour. Evaporate and purify via flash chromatography (DCM/MeOH).

    • Result: 5-(Boc-aminomethyl)pyrimidin-2-amine.[1]

Step 2: Functionalization of 2-Amino Group (Buchwald-Hartwig Coupling) Since the 2-amino group is a poor nucleophile, standard acylation often fails.[1] Palladium catalysis is recommended for arylation.

  • Combine the Boc-protected intermediate (1.0 eq) with the Aryl Halide partner (1.1 eq) in dry 1,4-Dioxane.

  • Add Catalyst:

    
     (5 mol%) and Ligand: Xantphos (10 mol%).[1]
    
  • Add Base:

    
     (2.0 eq).[1]
    
  • Degas with Nitrogen.[1][2] Heat at 100°C for 12–16 hours.[1]

  • Filter and concentrate.

Step 3: Global Deprotection [1]

  • Dissolve the crude intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (20% v/v).[1]

  • Stir at RT for 1 hour.

  • Concentrate under vacuum.

    • Result: 2-Functionalized-5-(aminomethyl)pyrimidine.[1]

Troubleshooting & Optimization

ObservationProbable CauseSolution
Bis-acylation observed (Both amines reacted) Reagent excess too high or Temperature too high.[1]Reduce electrophile to 0.9–1.0 eq. Perform reaction strictly at 0°C.
No reaction at 2-position (Protocol B) 2-Amino group is too electron-deficient.Switch from nucleophilic substitution (SNAr) to Pd-catalyzed coupling (Buchwald).[1]
Poor solubility Pyrimidine scaffold is polar/crystalline.[1]Use DMSO/DMF mixtures.[1] Avoid pure DCM for the starting material.[1]

References

  • Brown, D. J. The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.[1] (Authoritative text on pyrimidine reactivity).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link[1]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for amine pKa and NHS-ester chemistry). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] (Protocol for deactivating amines).[1] Link[1]

  • BenchChem Technical Support. (2025). The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide. (Relevant scaffold reactivity). Link[1]

Sources

scale-up synthesis of 5-(Aminomethyl)pyrimidin-2-amine for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Scale-Up Synthesis of 5-(Aminomethyl)pyrimidin-2-amine Dihydrochloride

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 5-(Aminomethyl)pyrimidin-2-amine (CAS: 54660-00-3), a critical diamine intermediate used in the manufacture of kinase inhibitors (e.g., PLK4 inhibitors) and other pharmaceutical agents.

While laboratory-scale methods often rely on expensive hydride reagents (e.g., LiAlH₄), this protocol utilizes catalytic hydrogenation over Raney Nickel in methanolic ammonia. This route is selected for its high atom economy, cost-efficiency, and suitability for multi-kilogram production. The final product is isolated as the dihydrochloride salt to ensure long-term stability and ease of handling.

Strategic Route Analysis

The synthesis of primary amines from nitriles is prone to "poisoning" by the formation of secondary amine dimers. The choice of catalyst and solvent system is critical to suppress this side reaction.

ParameterMethod A: Hydride Reduction (LiAlH₄)Method B: Hydrogenation (Pd/C or Raney Ni)
Scalability Low (Hazardous quenching, large waste streams)High (Gas-liquid reaction, minimal waste)
Safety Poor (Pyrophoric reagents, H₂ evolution on quench)Manageable (Standard hydrogenation safety controls)
Purity Variable (Aluminum salts difficult to remove)High (Catalyst filtration, salt crystallization)
Cost HighLow

Decision: Method B (Hydrogenation) is the only viable option for industrial scale-up. We utilize Raney Nickel due to its lower cost compared to Palladium and superior activity for nitrile reduction in basic media.

Chemical Reaction Workflow

The synthesis proceeds via the high-pressure hydrogenation of 2-amino-5-cyanopyrimidine, followed by in-situ salt formation.

ReactionScheme Start 2-Amino-5-cyanopyrimidine (C5H4N4) Intermediate Free Base Intermediate (In Solution) Start->Intermediate Hydrogenation 50°C, 6h Reagents H2 (5-10 bar) Raney Ni NH3/MeOH Reagents->Intermediate Product 5-(Aminomethyl)pyrimidin-2-amine Dihydrochloride Intermediate->Product Acidification & Filtration SaltStep HCl / iPrOH Precipitation

Figure 1: Reaction scheme for the conversion of the nitrile precursor to the diamine salt.[1][2][3]

Detailed Experimental Protocol

Safety Warning:

  • Raney Nickel is pyrophoric when dry. Always handle as a water/solvent slurry.

  • Hydrogen gas is extremely flammable. Ensure reactor is grounded and leak-tested.

  • 2-Amino-5-cyanopyrimidine is toxic.[2][4][5] Wear full PPE (respirator, gloves, suit).

Step 1: Catalytic Hydrogenation

Equipment:

  • Stainless Steel Autoclave (Parr or Buchi), rated for >20 bar.

  • Mechanical stirrer (gas-entrainment impeller preferred).

Reagents:

  • 2-Amino-5-cyanopyrimidine (1.0 equiv)

  • Raney Nickel (Active catalyst, ~20 wt% loading relative to substrate)

  • 7N Ammonia in Methanol (Solvent, 10-15 volumes)

Procedure:

  • Catalyst Preparation: Wash the Raney Nickel slurry (usually stored in water) three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out.

  • Loading: Charge the autoclave with 2-Amino-5-cyanopyrimidine (e.g., 1.0 kg).

  • Solvent Addition: Add the methanol-washed Raney Nickel, followed by 7N Ammonia in Methanol (10 L).

    • Note: The presence of excess ammonia is mandatory to prevent the primary amine product from reacting with the intermediate imine, which would form the secondary amine dimer (bis-pyrimidine).

  • Purging: Seal the reactor. Purge with Nitrogen (3x, 5 bar) then Hydrogen (3x, 5 bar).

  • Reaction: Pressurize to 10 bar (145 psi) with Hydrogen. Heat to 50°C with vigorous stirring (800-1000 rpm).

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake ceases (approx. 6-12 hours depending on scale and stirring efficiency). Verify conversion by HPLC (see Section 6).

Step 2: Workup and Salt Formation
  • Filtration: Cool the reactor to room temperature (20-25°C). Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad or sparkler filter to remove Raney Nickel.

    • Safety: Keep the filter cake wet with solvent at all times. Immediately quench the catalyst waste in water.

  • Concentration: Concentrate the filtrate under reduced pressure (40°C) to remove excess ammonia and roughly 70% of the methanol.

  • Salt Formation: Dilute the residue with Isopropanol (IPA, 5 volumes).

  • Acidification: Slowly add 5-6N HCl in IPA (or bubble HCl gas) while cooling to 0-5°C. Adjust pH to < 2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry for 2 hours at 0-5°C. Filter the solid.

  • Washing: Wash the cake with cold IPA followed by MTBE (Methyl tert-butyl ether) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-92% Appearance: White crystalline powder.

Process Engineering & Scale-Up Logic

To ensure this process scales from gram to kilogram, specific Critical Process Parameters (CPPs) must be controlled.

ProcessFlow Preparation Cat. Prep (Solvent Exchange) Reaction Hydrogenation (10 bar, 50°C, NH3) Preparation->Reaction Charge Reactor Filtration Catalyst Filtration (Pyrophoric Hazard) Reaction->Filtration IPC: <0.5% SM Crystallization Salt Formation (HCl/IPA) Filtration->Crystallization Filtrate Drying Vacuum Drying Crystallization->Drying Wet Cake

Figure 2: Process flow diagram highlighting critical unit operations.

Critical Process Parameters (CPPs):

ParameterRangeImpact on Quality/Safety
Ammonia Concentration > 5 equivLow ammonia leads to dimer formation (impurity).
Stirring Rate High (kLa dependent)H₂ is sparingly soluble; mass transfer limits reaction rate.
Temperature 45-55°C>60°C increases risk of nitrile hydrolysis or polymerization.
Catalyst Loading 10-20 wt%Lower loading extends time; higher loading increases filtration hazard.

Analytical Controls

In-Process Control (IPC) - HPLC:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Specification: Starting Material (Nitrile) < 0.5% area.

Final Product Characterization:

  • 1H NMR (D2O): Confirm presence of pyrimidine protons (singlet ~8.5 ppm) and methylene protons (~4.1 ppm).

  • Chloride Content: Titration with AgNO3 to confirm dihydrochloride stoichiometry (Theoretical: ~35-36% Cl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Dimer Formation Insufficient AmmoniaIncrease NH3 concentration or re-saturate solvent.
Stalled Reaction Catalyst PoisoningEnsure starting material is free of sulfur/halides. Increase H₂ pressure.
Colored Product (Yellow/Pink) Oxidation of aminesEnsure rigorous N₂ purging during workup. Wash salt with cold MTBE.
Filtration Difficulties Fine Catalyst ParticlesUse a finer grade Celite or upgrade to a sparkler filter with proper cloth.

References

  • Jiang, M., et al. (2021).[6] "Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1." Organic Process Research & Development. Link[6]

  • Fandrick, D. R., et al. (2011).[6] "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine." Journal of Organic Chemistry. Link

  • Fisher Scientific. (2025).[4] "Safety Data Sheet: 2-Amino-5-cyanopyridine." Link

  • Ullmann's Encyclopedia of Industrial Chemistry. "Amines, Aliphatic." (General reference for nitrile hydrogenation). Link

Sources

analytical methods for quantifying 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive guide for the quantification of 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0), a highly polar, basic pyrimidine diamine often used as a scaffold in kinase inhibitor synthesis and as a degradation marker.[1]

Due to its high polarity and basicity, this analyte presents significant challenges for traditional Reversed-Phase (RP) HPLC, often resulting in poor retention and peak tailing. This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standard, with Ion-Pairing RP as a secondary alternative.[1]

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to robust method design.

PropertyValue (Approx.)Analytical Implication
Structure Pyrimidine ring with -NH₂ at C2 and -CH₂NH₂ at C5.[1]UV Active: Absorbs well at ~240–260 nm (aromatic ring).[1]
Basicity (pKa) pKa₁ ~ 7.0 (Ring N); pKa₂ ~ 9.8 (Primary Amine).[1]Positive Charge: At pH < 7, the molecule is doubly protonated.
Polarity (LogP) < 0 (Highly Hydrophilic).[1]Retention Issue: Elutes in the void volume on standard C18 columns.
Solubility High in water/methanol; Low in non-polar solvents.[1]Diluent: Samples must be dissolved in high organic content for HILIC.
The "C18 Trap"

Attempting to analyze this molecule on a standard C18 column with 0.1% Formic Acid will result in co-elution with the void volume. The protonated amines repel the hydrophobic stationary phase.

  • Solution A: Use HILIC to retain the polar charged species.[2]

  • Solution B: Use Ion-Pairing Agents (e.g., Hexanesulfonate) to induce retention on C18 (Not recommended for MS due to source contamination).[1]

Protocol A: HILIC-UV/MS (Recommended Standard)[1]

This method uses a Zwitterionic or Amide-based HILIC column .[1] It provides superior retention, peak shape, and MS compatibility compared to ion-pairing methods.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent (e.g., TSKgel Amide-80).

    • Why: Amide phases form a water-rich layer on the surface, allowing "liquid-liquid partition" retention of polar analytes while minimizing silanol interactions that cause tailing.[1]

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH ensures the analyte is fully protonated (good for MS sensitivity and retention mechanism). High buffer strength (10mM) suppresses secondary ionic interactions.[1]

  • Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 35°C.

  • Injection Volume: 1–5 µL.

Gradient Profile
Time (min)% Mobile Phase A (Water/Buffer)% Mobile Phase B (ACN)State
0.01090Initial Hold
1.01090Start Gradient
6.04060Elution
7.04060Wash
7.11090Re-equilibration
10.01090End
  • Note: HILIC gradients run from High Organic to Low Organic (opposite of Reversed-Phase).[1]

Detection Parameters
  • UV Detection: 254 nm (Primary), 210 nm (Secondary).

  • MS Detection (ESI+):

    • Source: Electrospray Ionization (Positive Mode).[1]

    • Precursor Ion: [M+H]⁺ = 125.1 m/z.[1]

    • MRM Transitions (Quantification): 125.1 → 108.1 (Loss of NH₃).

    • MRM Transitions (Qualifier): 125.1 → 81.0 (Ring fragmentation).[1]

Protocol B: Trace Impurity Analysis (Derivatization)

For detecting trace levels (ppm) of this amine in drug substances where matrix interference is high, pre-column derivatization with Dansyl Chloride is recommended to increase hydrophobicity and MS ionization efficiency.

Derivatization Workflow
  • Preparation: Mix 100 µL Sample + 100 µL 0.1 M NaHCO₃ (pH 10).

  • Reaction: Add 100 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 10 minutes.

  • Quench: Add 50 µL 5% Ammonium Hydroxide.

  • Analysis: Inject onto a standard C18 Column (The derivative is now hydrophobic).[1]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct method based on the analytical goal.

AnalyticalWorkflow Start Start: 5-(Aminomethyl)pyrimidin-2-amine Analysis Goal Define Analytical Goal Start->Goal Purity Purity / Assay (>0.1%) Goal->Purity High Conc. Trace Trace Impurity (<10 ppm) Goal->Trace Low Conc. MethodA METHOD A: HILIC-UV/MS (Direct Injection) Purity->MethodA MethodB METHOD B: Derivatization + C18 (Dansyl Chloride) Trace->MethodB PrepA Diluent: 90% ACN / 10% Buffer (Prevents solvent mismatch) MethodA->PrepA PrepB Reaction: pH 10 Buffer + Dansyl-Cl (60°C, 10 min) MethodB->PrepB ResultA Result: Polar Retention Peak @ ~4-5 min PrepA->ResultA ResultB Result: Hydrophobic Retention High Sensitivity MS Signal PrepB->ResultB

Caption: Decision tree for selecting HILIC (direct) vs. Derivatization (trace) workflows.

Method Validation Criteria (ICH Q2)

To ensure "Trustworthiness" and "Self-Validation," your method must meet these specs:

ParameterAcceptance CriteriaTroubleshooting Failure
System Suitability Tailing Factor < 1.5; %RSD < 2.0%.Tailing? Increase buffer concentration (to 20mM) or switch to a "Hybrid" silica column.
Linearity (R²) > 0.999 over 80–120% of target conc.[1]Non-linear? Check detector saturation (UV) or dimer formation (MS).[1]
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).Low Sensitivity? Switch to Protocol B (Derivatization).
Recovery 90.0% – 110.0% (Spike recovery).[1]Poor Recovery? Ensure sample diluent matches initial mobile phase (90% ACN).[1]

References

  • Separation of Polar Aminopyrimidines (HILIC Mode)

    • Source: SIELC Technologies.[1] "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode."

    • URL:[Link]

  • Analysis of Polar Compounds (HILIC vs. ANP)

    • Source: Pesek, J. J. (2014).[3] "Polar compounds separation by HPLC - any thoughts?" ResearchGate.

    • URL:[Link]

  • Synthesis and Characteriz

    • Source: ACS Publications.[1] "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine." (Structural analog context).

    • URL:[Link]

  • Derivatization Str

    • Source: Waters Corporation.[1] "AccQ-Tag Ultra Derivatization Kit for Amino Acid Analysis."

    • URL:[Link]

Sources

Application Note: 5-(Aminomethyl)pyrimidin-2-amine as a Bifunctional Precursor for Kinase Inhibitor Scaffolds

[1]

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine is a high-value bifunctional building block extensively used in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs).[1] Its structural uniqueness lies in the simultaneous presence of two distinct amine types: an electron-deficient heteroaromatic amine at position 2 (C2-NH2) and a nucleophilic aliphatic amine at position 5 (C5-CH2-NH2).[1]

This Application Note provides a technical roadmap for exploiting the pKa differential between these two amines to achieve regio-selective functionalization without the need for protecting groups. We present validated protocols for amide coupling and reductive amination, positioning this molecule as a critical linker in fragment-based drug discovery (FBDD).

Chemical Properties & Handling

Understanding the physical chemistry of this precursor is a prerequisite for successful synthesis.[1]

PropertyValue / ObservationImplications for Protocol
Appearance White to pale yellow crystalline powderCheck for oxidation (darkening) before use.[1]
Solubility High: DMSO, DMF, 1M HClLow: DCM, Toluene, HexanesReactions require polar aprotic solvents (DMF/DMA).
pKa (Aliphatic) ~9.8 (Estimated for -CH2NH2)Highly nucleophilic; reacts first under basic conditions.[1]
pKa (Aromatic) ~3.5 (Estimated for Pyrimidine-NH2)Poor nucleophile; requires forcing conditions or catalysis to react.[1]
Hygroscopicity ModerateStore under inert atmosphere (N2/Ar) at 2-8°C.

Mechanistic Insight: The Selectivity Principle

The core utility of 5-(Aminomethyl)pyrimidin-2-amine relies on chemoselectivity.[1] In a standard acylation or alkylation reaction, the aliphatic amine (5-position) acts as the primary nucleophile. The aromatic amine (2-position) is deactivated by the electron-withdrawing nature of the pyrimidine ring and resonance delocalization.[1]

Visualization: Chemoselectivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing this scaffold based on pH and reagents.

SelectivityLogicStart5-(Aminomethyl)pyrimidin-2-aminepKa_CheckpKa Analysis:Aliphatic (-CH2NH2) ≈ 9.8Aromatic (C2-NH2) ≈ 3.5Start->pKa_CheckReagent_AcidReagent: Carboxylic Acid + HATU/DIPEApKa_Check->Reagent_AcidKinetic ControlReagent_AldehydeReagent: Aldehyde + NaBH(OAc)3pKa_Check->Reagent_AldehydeReductive AminationReagent_BuchwaldReagent: Aryl Halide + Pd CatalystpKa_Check->Reagent_BuchwaldCross-CouplingProduct_AmideProduct A: Selective Amide at C5(C2-NH2 remains free)Reagent_Acid->Product_AmideRoom Temp, pH 8Product_AmineProduct B: Selective Alkylation at C5(Secondary Amine)Reagent_Aldehyde->Product_AmineMild Acidic pHProduct_BisProduct C: Bis-functionalization(Requires forcing conditions)Reagent_Buchwald->Product_BisHigh Temp, Strong Base

Figure 1: Chemoselectivity logic flow driven by pKa differences between aliphatic and aromatic amines.

Experimental Protocols

Protocol A: Selective Amide Coupling (Library Synthesis)

Objective: To attach a carboxylic acid pharmacophore to the 5-position while leaving the 2-amino group available for kinase hinge binding (e.g., mimicking the JAK2 inhibitor scaffold).

Reagents:

  • Substrate: 5-(Aminomethyl)pyrimidin-2-amine (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH): 1.1 equiv[1]

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to form the active ester.[1]

  • Addition: Add solid 5-(Aminomethyl)pyrimidin-2-amine (1.0 equiv) directly to the reaction mixture.

    • Note: The diamine may dissolve slowly.[1] Sonication for 30 seconds can aid dissolution.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • QC Check: Look for the [M+H]+ peak corresponding to the mono-amide.[1] The bis-amide is rarely observed under these conditions due to the low nucleophilicity of the C2-NH2.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • If a precipitate forms, filter and wash with water and Et2O.[1]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc.[1] Wash with saturated NaHCO3 (2x) and Brine (1x).[1]

    • Critical: Do not use strong acid washes (e.g., 1M HCl) as the product (pyrimidine) may protonate and remain in the aqueous phase. Use 5% citric acid if acidic wash is necessary.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10%).

Protocol B: Reductive Amination

Objective: To introduce alkyl/benzyl groups at the 5-position.[1]

Reagents:

  • Substrate: 5-(Aminomethyl)pyrimidin-2-amine (1.0 equiv)[1]

  • Aldehyde (R-CHO): 1.0 equiv[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid: Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DMF if solubility is an issue.[1]

Methodology:

  • Dissolve the amine and aldehyde in DCE/DMF (1:1 mix often works best for solubility).[1]

  • Add Acetic Acid to adjust pH to ~5–6. Stir for 30 minutes to allow imine formation.

  • Add STAB in one portion.[1]

  • Stir at RT for 16 hours.

  • Quench with saturated NaHCO3.[1] Extract with DCM/Isopropanol (3:1).[1]

Application Case Study: JAK2 Inhibitor Analog Synthesis

Recent medicinal chemistry literature highlights the use of this scaffold in developing selective JAK2 inhibitors for myeloproliferative neoplasms.[1] The 2-aminopyrimidine binds to the ATP-binding pocket, while the 5-aminomethyl tail extends into the solvent-exposed region, improving solubility and selectivity.

Workflow Visualization

The following diagram details the synthesis of a "Compound A8" analog (referenced in ACS Med.[1] Chem. Lett.) using our precursor.[1]

JAK2_WorkflowStartPrecursor:5-(Aminomethyl)pyrimidin-2-amineStep1Step 1: Amide Coupling(R-COOH + HATU)Start->Step1 SelectiveN-acylationIntermediateIntermediate:Mono-acylated LinkerStep1->IntermediateStep2Step 2: Buchwald-Hartwig(Optional C2 Functionalization)Intermediate->Step2 Pd(OAc)2XantphosFinalFinal JAK2 Inhibitor(ATP-Competitive)Step2->Final

Figure 2: Synthetic route for JAK2 inhibitor analogs utilizing the 5-aminomethyl group as a solvent-exposed tail.[1]

Troubleshooting & Quality Control

Common Issues
  • Low Solubility: If the starting material does not dissolve in DMF, add 10% DMSO or heat gently to 40°C.[1]

  • Bis-acylation: If you observe acylation at the C2-amino group, ensure you are not using excess base (DIPEA > 5 equiv) or heating the reaction.[1] The C2-amine requires deprotonation or catalysis to react efficiently.[1]

  • Product Retention in Aqueous Phase: The pyrimidine ring is basic.[1][2] During extraction, keep the aqueous phase pH > 8 to ensure the product remains organic-soluble.

Analytical Validation (1H NMR)
  • Diagnostic Signal 1: The methylene protons (-CH2-NH-) appear as a doublet or singlet around 3.8 – 4.2 ppm .[1]

  • Diagnostic Signal 2: The pyrimidine aromatic protons (H4/H6) appear as a singlet (due to symmetry) around 8.2 – 8.5 ppm .[1]

  • Diagnostic Signal 3: The C2-NH2 protons are broad singlets, typically exchangeable with D2O, appearing around 6.5 – 7.0 ppm (in DMSO-d6).

References

  • PubChem. (2023).[1] Compound Summary for CID 24891252: 2-Amino-5-aminomethylpyrimidine. National Library of Medicine.[1] [Link][1]

  • Wang, Y., et al. (2023).[1][3] Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link][1]

  • Bhat, M., et al. (2021).[1][4] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules (MDPI).[1] [Link][1]

  • Master Organic Chemistry. (2017). Amine Basicity and pKa. [Link]

Application Note: Chemoselective Reductive Amination of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib). The functionalization of the 5-position with an aminomethyl group provides a critical vector for extending into the solvent-exposed region of the ATP-binding pocket. This guide details the chemoselective reductive amination of 5-(aminomethyl)pyrimidin-2-amine with diverse aldehydes. We provide a robust, self-validating protocol that leverages the significant nucleophilicity difference between the aliphatic 5-aminomethyl group and the aromatic 2-amino group to generate secondary amines without protecting group manipulations.

Scientific Foundation & Chemical Logic

The Challenge of Selectivity

The substrate, 5-(aminomethyl)pyrimidin-2-amine, contains two distinct amine functionalities. Successful derivatization requires understanding their electronic environments:

  • 5-(Aminomethyl) Group (Aliphatic):

    • Nature: Primary benzylic-type amine.

    • 
      : 
      
      
      
      9.0–9.5 (comparable to benzylamine).
    • Reactivity: Highly nucleophilic; rapidly forms Schiff bases (imines) with aldehydes under mild conditions.

  • 2-Amino Group (Heteroaromatic):

    • Nature: Aniline-like, electron-deficient due to the pyrimidine ring's nitrogen atoms.

    • 
      : 
      
      
      
      3.5 (comparable to 2-aminopyrimidine).
    • Reactivity: Poor nucleophile. Reaction with aldehydes typically requires high temperatures, strong acid catalysis, or transition metal activation.

Mechanistic Pathway

The reaction proceeds via the formation of an imine intermediate exclusively at the 5-position. The use of Sodium Triacetoxyborohydride (STAB) allows for "one-pot" reductive amination because STAB is mild enough to not reduce the aldehyde substrate competitively, yet acidic enough to activate the imine for reduction.

Visualizing the Chemoselectivity

The following diagram illustrates the kinetic competition and the thermodynamic product.

ReactionPathway Start 5-(Aminomethyl) pyrimidin-2-amine + Aldehyde (R-CHO) Inter_Aliphatic Imine Formation (5-position) FAST (Kinetic) Start->Inter_Aliphatic k1 >> k2 (Mild Acid) Inter_Aromatic Imine Formation (2-position) SLOW (Unfavorable) Start->Inter_Aromatic k2 (negligible) Reductant Add NaBH(OAc)3 (Hydride Transfer) Inter_Aliphatic->Reductant Activation Byproduct Bis-alkylation or 2-position reaction Inter_Aromatic->Byproduct High Temp Only Product Target Secondary Amine (5-position functionalized) Reductant->Product Reduction

Figure 1: Kinetic pathway demonstrating the exclusive functionalization of the aliphatic amine under standard conditions.

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 5-(Aminomethyl)pyrimidin-2-amine (CAS: 75985-26-1).

  • Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3]. Note: Preferred over NaCNBH3 for lower toxicity and better selectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for solubility.

  • Additive: Glacial Acetic Acid (AcOH).

  • Quench: Saturated aqueous Sodium Bicarbonate (NaHCO3).

Step-by-Step Methodology

Step 1: Imine Formation (Equilibration)

  • In a clean, dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(aminomethyl)pyrimidin-2-amine (1.0 equiv, e.g., 100 mg, 0.81 mmol) in DCE (4.0 mL, ~0.2 M).

  • Add the Aldehyde (1.05 equiv).

    • Tip: If the aldehyde is a solid, dissolve it in a minimal amount of DCE before addition.

  • Add Acetic Acid (1.0 – 2.0 equiv).

    • Critical: The acid catalyzes the dehydration of the hemiaminal to the imine.

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may become slightly cloudy or change color (yellowing) as the imine forms.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) in a single portion.

  • Observation: Mild effervescence may occur.
  • Stir the reaction mixture at RT for 2–16 hours.
  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+. The imine intermediate (M-2H) should disappear.

Step 3: Workup & Isolation 7. Quench: Slowly add saturated aq. NaHCO3 (5 mL) to the reaction mixture. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride. 8. Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

  • Note: If the product is highly polar (contains pyridines/imidazoles), use 10% MeOH in DCM or EtOAc for extraction.
  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 4: Purification 10. Flash Chromatography: Typically required.

  • Stationary Phase: Silica Gel.[1]
  • Mobile Phase: DCM : MeOH : NH4OH (90:10:1) gradient. The free amine is polar; ammonium hydroxide is essential to sharpen the peak.

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueObservationInterpretation
LC-MS Parent Peak [M+H]+Confirm mass of Secondary Amine.
1H NMR

3.7 - 3.9 ppm (singlet, 2H)
Benzylic

adjacent to the secondary amine.
1H NMR

8.2 - 8.4 ppm (singlet, 2H)
Pyrimidine aromatic protons (characteristic shift).
TLC Ninhydrin StainSecondary amines stain distinctively (often reddish/brown vs. purple for primary).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of diamineSwitch solvent to MeOH or a DCE/MeOH (4:1) mixture. Note: STAB reacts faster with MeOH, so increase equivalents to 2.0.
Bis-alkylation Excess aldehydeEnsure strict 1:1 stoichiometry or slow addition of the aldehyde.
No Reaction Sterically hindered aldehydeHeat the imine formation step (Step 1) to 50°C for 2 hours before adding STAB.
Product stuck in aqueous Product is too polar"Salt out" the aqueous layer with NaCl or use n-Butanol for extraction.

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis of a library of kinase inhibitor precursors.

ProtocolWorkflow Input Substrate Preparation (Diamine + Aldehyde + AcOH) Step1 Imine Formation (Stir 30-60 min @ RT) Input->Step1 Step2 Reduction (Add STAB, Stir 2-16h) Step1->Step2 Check LC-MS Check (Imine vs Product) Step2->Check Check->Step2 Incomplete (Add time/heat) Workup Quench (NaHCO3) & Extraction (DCM/MeOH) Check->Workup Complete Purify Flash Chromatography (DCM:MeOH:NH4OH) Workup->Purify

Figure 2: Operational workflow for the reductive amination protocol.

References

  • General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Kinase Inhibitor Scaffold: T. Sasada, et al. "Synthesis of 4,5-disubstituted pyrimidine derivatives."[2] Organic Letters, 2009, 11, 2161-2164.[2] Link

  • Physical Properties: "2-Aminopyrimidine pKa and reactivity data." PubChem Database, CID 7978. Link

  • Application in Drug Discovery: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." National Institutes of Health (NIH). Link

Sources

Application Note: Biocatalytic Utility and Enzymatic Modulation of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the enzymatic handling of 5-(Aminomethyl)pyrimidin-2-amine (CAS: 672324-80-0), a critical pyrimidine scaffold distinct from the thiamine precursor "Grewe diamine" (which carries a 2-methyl and 4-amino substitution). This specific scaffold serves as a versatile "warhead" linker in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the 2-amino group anchors to the hinge region, and the 5-aminomethyl group extends into the solvent front to solubilize the molecule or bind to non-conserved residues.

We present two validated workflows:

  • Synthesis: De novo generation of the 5-aminomethyl moiety from its aldehyde precursor using

    
    -Transaminases (
    
    
    
    -TAs).
  • Functionalization: Regioselective N-acylation of the aliphatic amine over the aromatic amine using Candida antarctica Lipase B (CAL-B).

Chemical Properties & Challenges

The molecule contains two distinct nitrogen centers with vastly different electronic properties. Understanding this dichotomy is essential for the enzymatic protocols described below.

FeaturePosition 2-Amino (

)
Position 5-Aminomethyl (

)
Type Aromatic amine (Heteroaryl)Aliphatic primary amine
Hybridization

(conjugated with ring)

(flexible linker)
pKa (approx) ~3.5 - 4.0~9.5 - 10.0
Nucleophilicity Low (delocalized lone pair)High (localized lone pair)
Enzymatic Access Sterically constrainedSterically accessible

Challenge: Chemical acylation often leads to mixtures of mono- and di-acylated products. Enzymatic catalysis utilizes the steric and electronic differences to achieve >98% regioselectivity.

Workflow A: Biocatalytic Synthesis via -Transaminase

Objective: Convert 2-amino-5-formylpyrimidine to 5-(aminomethyl)pyrimidin-2-amine. Enzyme Class: Amine Transaminases (ATAs) /


-Transaminases (EC 2.6.1.x).[1]
Key Reference Enzyme: Vibrio fluvialis

-TA (Vf-TA) or Chromobacterium violaceum

-TA (Cv-TA).
Mechanistic Insight

The reaction follows a Ping-Pong Bi-Bi mechanism dependent on Pyridoxal-5'-phosphate (PLP). The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the pyrimidine aldehyde acceptor.

Transamination E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP + Donor - Ace Donor Isopropylamine (Donor) Donor->E_PMP NH2 transfer Ace Acetone (Byproduct) E_PMP->E_PLP + Substrate - Product Substrate 2-amino-5-formylpyrimidine (Acceptor) Product 5-(Aminomethyl)pyrimidin-2-amine (Target) Substrate->Product NH2 accept

Figure 1: Ping-Pong Bi-Bi mechanism for the transamination of pyrimidine aldehydes using Isopropylamine (IPA) as the amine donor.

Experimental Protocol

Reagents:

  • Substrate: 2-amino-5-formylpyrimidine (50 mM final)

  • Amine Donor: Isopropylamine (1 M, also serves as buffer component)

  • Cofactor: PLP (1 mM)

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5

  • Enzyme: Lyophilized V. fluvialis

    
    -TA (Codexis or equivalent), 5 mg/mL.
    

Step-by-Step:

  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.5). Add PLP to a concentration of 1 mM (solution will turn bright yellow).

  • Donor Addition: Add Isopropylamine (IPA) to the buffer to reach 1 M. Note: IPA is basic; re-adjust pH to 7.5 using 6M HCl carefully.

  • Substrate Solubilization: Dissolve 2-amino-5-formylpyrimidine in DMSO (10% v/v of final reaction volume) if aqueous solubility is poor.

  • Reaction Initiation: Mix Buffer/IPA, DMSO/Substrate, and Enzyme in a glass vial. Incubate at 30°C with orbital shaking (200 rpm).

  • Equilibrium Shift: To drive the reaction to completion (overcoming unfavorable equilibrium), leave the vial uncapped or use a nitrogen sweep to evaporate the acetone byproduct (volatile).

  • Termination: After 24 hours, quench with Acetonitrile (1:1 v/v) and centrifuge to remove protein precipitate.

Validation: Analyze supernatant via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient). The aldehyde peak (retention time ~4 min) should disappear, replaced by the amine peak (RT ~2.5 min).

Workflow B: Regioselective N-Acylation via Lipase

Objective: Selectively protect the 5-aminomethyl group (


) with an acetyl or Cbz group, leaving the 2-amino group (

) free. Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
Mechanistic Insight

Lipases in organic solvents catalyze acylation rather than hydrolysis. CAL-B has a deep, narrow active site that accommodates the aliphatic linker of the 5-aminomethyl group. The 2-amino group is deactivated by the electron-deficient pyrimidine ring and is sterically hindered, preventing nucleophilic attack on the acyl-enzyme intermediate.

LipaseSelectivity cluster_substrate Substrate Competition CALB Immobilized CAL-B (Novozym 435) Intermediate Acyl-Enzyme Complex CALB->Intermediate + AcylDonor AcylDonor Ethyl Acetate (Solvent & Donor) N5 N5-Aminomethyl (Nucleophilic, Accessible) N2 N2-Amino (Electron Poor, Hindered) Intermediate->Intermediate + N2 (No Reaction) Product N5-Acetyl-5-(aminomethyl)pyrimidin-2-amine (>99% Regioselectivity) Intermediate->Product + N5 (Fast)

Figure 2: Kinetic resolution mechanism. CAL-B preferentially acylates the aliphatic N5 amine due to electronic activation and steric fit.

Experimental Protocol

Reagents:

  • Substrate: 5-(Aminomethyl)pyrimidin-2-amine (100 mg)

  • Solvent/Donor: Ethyl Acetate (anhydrous) or Methyl tert-butyl ether (MTBE) + Vinyl Acetate (2 eq).

  • Enzyme: Novozym 435 (Immobilized CAL-B), 50% w/w relative to substrate.

Step-by-Step:

  • Drying: Ensure the substrate and enzyme are dry. Water promotes hydrolysis (reverse reaction).

  • Setup: In a 20 mL scintillation vial, suspend 100 mg of substrate in 5 mL of anhydrous Ethyl Acetate (EtOAc serves as both solvent and acyl donor).

    • Alternative: Use Toluene as solvent and add 2 equivalents of Vinyl Acetate (irreversible donor) for faster kinetics.

  • Catalysis: Add 50 mg of Novozym 435 beads.

  • Incubation: Shake at 40°C, 250 rpm.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The product will be less polar than the diamine starting material.

  • Workup: Filter off the enzyme beads (can be reused). Evaporate the solvent to yield the N5-monoacetylated product.

Data Summary: Selectivity Profile

Reaction ConditionN5-Acylation (%)N2-Acylation (%)Di-Acylation (%)
Chemical (AcCl / TEA)45%15%40%
Enzymatic (CAL-B / EtOAc) >98% <1% <1%

References

  • Biocatalytic Amination of Heterocycles

    • Title: One-pot one-step enzymatic synthesis of 5-(aminomethyl)
    • Source: Green Chemistry (RSC), 2025.
    • Context: Establishes -TA activity on 5-substituted heteroarom
  • Transaminase Mechanism & Scope

    • Title: Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines
    • Source: Molecules (MDPI), 2023.
    • Context: Detailed review of Vibrio fluvialis TA substr
  • Lipase Selectivity (CAL-B)

    • Title: Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines
    • Source: International Journal of Molecular Sciences (MDPI), 2023.
    • Context: Validates the use of CAL-B for selective acyl
  • Drug Discovery Context

    • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids
    • Source: Pharmaceuticals (PMC), 2021.
    • Context: Discusses the utility of diamine fragments in modern drug design.

Sources

Application Note: Strategic Development of Therapeutic Agents from 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The "Dual-Handle" Advantage

In modern drug discovery, 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from its unique electronic and geometric duality:

  • The Hinge Binder (C2-Amine + N1/N3): The 2-aminopyrimidine motif is a canonical ATP-competitive pharmacophore. It forms a bidentate or tridentate hydrogen-bonding network with the "hinge region" backbone residues of kinase enzymes (e.g., CDKs, JAKs, Aurora kinases).

  • The Solvent/Gatekeeper Probe (C5-Aminomethyl): The methylene spacer at the 5-position decouples the electronic effects of the aliphatic amine from the aromatic ring. This allows the terminal amine to project into the solvent-exposed front or interact with specific "gatekeeper" residues without disrupting the critical hinge-binding electronics of the pyrimidine ring.

This guide details the protocols for exploiting this scaffold, specifically addressing the challenge of chemoselective functionalization —differentiating the highly nucleophilic aliphatic amine from the weakly nucleophilic aromatic amine.

Part 2: Mechanistic Insight & Pharmacophore Mapping

Kinase Binding Topology

The success of this scaffold relies on precise orientation within the ATP-binding pocket.

  • Hinge Region: The N1 of the pyrimidine acts as an H-bond acceptor, while the C2-NH2 acts as an H-bond donor. This mimics the adenine ring of ATP.

  • Solubility & Selectivity: The C5-aminomethyl group serves two roles:

    • Solubilizing Handle: The basic amine (pKa ~9.5) improves physicochemical properties (logD, solubility).

    • Vector for Diversity: It allows attachment of capping groups (sulfonamides, amides) to probe the "sugar pocket" or solvent front, often driving selectivity between kinase isoforms (e.g., JAK2 vs. JAK3).

KinaseBinding Scaffold 5-(Aminomethyl) pyrimidin-2-amine Hinge Hinge Region (Backbone H-Bonds) Scaffold->Hinge C2-NH2 & N1 (H-Bonding) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent C5-CH2-NH2 (Projection) Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper C5-Vector (Avoidance/Interaction)

Figure 1: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Part 3: Experimental Protocols

Protocol A: Chemoselective Functionalization

Objective: Selectively functionalize the aliphatic amine (C5-position) while leaving the aromatic amine (C2-position) free for subsequent hinge-binding elaboration.

Rationale: The aliphatic amine is significantly more nucleophilic (pKa ~9-10) than the aromatic amine (pKa ~3-4). By controlling pH and stoichiometry, protecting groups can often be avoided.

Materials
  • Substrate: 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride.

  • Electrophile: Acid chloride (R-COCl) or Sulfonyl chloride (R-SO2Cl).

  • Base: Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO3).

  • Solvent: DMF or DCM/Water (biphasic).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride in DMF (0.2 M concentration).

  • Base Addition (Controlled): Add 2.2 eq of DIPEA at 0°C.

    • Note: The first 2 equivalents neutralize the HCl salt. The aliphatic amine deprotonates first due to its higher basicity, while the aromatic amine remains largely less reactive or protonated if pH is kept near neutral (~7-8).

  • Electrophile Addition: Add 0.95 eq of the electrophile (e.g., Benzoyl chloride) dropwise over 30 minutes at 0°C.

    • Critical: Using a slight deficit (<1.0 eq) of the electrophile ensures the highly reactive aliphatic amine consumes it all before the aromatic amine can react.

  • Reaction Monitoring: Stir at 0°C for 1 hour. Monitor by LC-MS.

    • Target Mass: [M+H]+ corresponding to mono-acylation.

    • Checkpoint: If di-acylation is observed (>5%), lower the temperature to -10°C or reduce base equivalents.

  • Workup: Dilute with water. If the product precipitates, filter and wash with Et2O. If soluble, extract with EtOAc/n-BuOH (9:1).

Protocol B: "Reverse" Functionalization (Aromatic First)

Objective: Functionalize the C2-amine first (e.g., Buchwald-Hartwig coupling) requires protection of the C5-amine.

Workflow
  • Protection: Treat scaffold with Boc2O (1.0 eq) and TEA (1.1 eq) in MeOH. The aliphatic amine reacts exclusively to form 5-(N-Boc-aminomethyl)pyrimidin-2-amine .

  • Cross-Coupling: React the C2-NH2 with an aryl halide using Pd2(dba)3 / Xantphos / Cs2CO3 in Dioxane at 100°C.

  • Deprotection: Remove Boc group with TFA/DCM (1:1) to reveal the C5-amine for library generation.

Part 4: Logical Synthetic Workflow (Visualization)

This diagram illustrates the decision tree for synthesizing a library of kinase inhibitors using this scaffold.

SyntheticWorkflow Start Start: 5-(Aminomethyl) pyrimidin-2-amine Decision Target Strategy? Start->Decision PathA Path A: Solvent Vector First (Exploit Nucleophilicity) Decision->PathA High Throughput PathB Path B: Hinge Binder First (Requires Protection) Decision->PathB Complex Core StepA1 Selective Acylation/Sulfonylation (0°C, Limiting Reagent) PathA->StepA1 StepB1 Selective Boc-Protection of C5-Amine PathB->StepB1 StepA2 C2-Amine Modification (Buchwald / SNAr) StepA1->StepA2 Final Final Kinase Inhibitor Library StepA2->Final StepB2 Pd-Catalyzed C2-Arylation StepB1->StepB2 StepB3 Acidic Deprotection (TFA) StepB2->StepB3 StepB4 C5-Library Generation (Amide Coupling) StepB3->StepB4 StepB4->Final

Figure 2: Divergent synthetic pathways for library generation.

Part 5: Validation & Troubleshooting

Quality Control Data Table

When validating the synthesized intermediates, use the following NMR diagnostic shifts to confirm regioselectivity.

FeatureUnsubstituted Scaffold (DMSO-d6)C5-Aliphatic FunctionalizedC2-Aromatic Functionalized
C5-CH2 (Aliphatic) δ 3.55 ppm (s)δ 4.20 - 4.40 ppm (d) δ 3.60 ppm (s)
C2-NH2 (Aromatic) δ 6.50 ppm (s, broad)δ 6.60 ppm (s, broad)Disappears / Shift >9.0 ppm
Pyrimidine H4/H6 δ 8.25 ppm (s)δ 8.35 ppm (s)δ 8.40 - 8.60 ppm (s)
Troubleshooting Guide
  • Issue: Low yield in Buchwald coupling at C2.

    • Cause: The C2-amine is electron-deficient and a poor nucleophile.

    • Solution: Switch to a precatalyst system like BrettPhos Pd G3 or XPhos Pd G3 which are optimized for electron-poor anilines and heteroarylamines.

  • Issue: Solubility issues during workup.

    • Cause: The free diamine is highly polar.

    • Solution: Avoid aqueous extraction for the free base. Use resin-bound scavengers (e.g., Isocyanate resin) to remove excess starting amine, or purify directly via Reverse Phase Flash Chromatography (C18).

References

  • Structural Basis of Kinase Inhibition

    • Title: Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2023).
    • URL:[Link]

    • Relevance: Validates the use of aminomethyl-functionalized pyrimidines for targeting solvent-exposed regions in JAK kinases.
  • CDK Inhibitor Development

    • Title: 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity.[1][2]

    • Source: Journal of Medicinal Chemistry (2013).[3]

    • URL:[Link]

    • Relevance: Establishes the 2-aminopyrimidine motif as a critical hinge-binding element in CDK inhibitor design.
  • Synthetic Versatility of Aminopyrimidines

    • Title: Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.[4]

    • Source: Chemical Communic
    • URL:[Link]

    • Relevance: Provides advanced methods for functionalizing the pyrimidine core if the scaffold needs further elabor

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(Aminomethyl)pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Yield Improvement & Impurity Suppression Target Molecule: 5-(Aminomethyl)pyrimidin-2-amine (CAS: 56621-90-0) Precursor: 2-Amino-5-cyanopyrimidine

Executive Summary

The synthesis of 5-(Aminomethyl)pyrimidin-2-amine is notoriously difficult due to two competing factors: catalyst poisoning by the pyrimidine ring and secondary amine dimerization during nitrile reduction. Standard hydrogenation protocols often result in yields <40% due to the formation of the "dimer" impurity (bis-substituted amine) or complete stalling of the reaction.

This guide provides field-proven protocols to suppress dimerization and optimize isolation, shifting yields from ~40% to >85%.

Module 1: The Chemistry of Yield Loss

The Problem: Reductive Dimerization

The most common user complaint is the formation of a secondary amine impurity. This occurs when the newly formed primary amine reacts with the intermediate imine species on the catalyst surface.

Mechanism of Failure
  • Step 1: Nitrile (

    
    ) reduces to Imine (
    
    
    
    ).
  • Step 2 (Desired): Imine reduces to Primary Amine (

    
    ).
    
  • Step 3 (Failure Mode): Primary Amine attacks Imine

    
     Secondary Amine (Dimer) + Ammonia.
    

Visualizing the Competition:

ReactionPathways Nitrile 2-Amino-5-cyanopyrimidine (Starting Material) Imine Intermediate Imine (Transient) Nitrile->Imine H2, Cat. PrimAmine 5-(Aminomethyl)pyrimidin-2-amine (Target Product) Imine->PrimAmine H2 (Fast) Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer + PrimAmine (-NH3)

Figure 1: The kinetic competition between product formation (Green) and dimerization (Red).

Module 2: Troubleshooting & Optimization (Q&A)

Q1: "My reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning. The exocyclic amine at position 2 and the ring nitrogens are strong ligands. They coordinate to the metal surface (Pd or Ni), blocking active sites.

Corrective Action:

  • Switch to Acidic Media: Run the hydrogenation in MeOH/HCl or Acetic Acid . Protonating the ring nitrogens (

    
    ) reduces their affinity for the metal catalyst, preventing poisoning.
    
  • Increase Pressure: Ambient pressure is often insufficient. Increase

    
     pressure to 5–10 bar (70–145 psi)  to outcompete the ligand binding.
    
Q2: "I see a large 'dimer' peak in LCMS. How do I stop it?"

Diagnosis: Unchecked Nucleophilic Attack. The free amine product is attacking the intermediate imine.

Corrective Action (Choose One):

  • The Ammonia Flood (Raney Ni): Saturate the methanol solvent with Ammonia gas (or use 7N NH3 in MeOH).

    • Why: High concentrations of

      
       shift the equilibrium away from the dimer and toward the primary amine (Le Chatelier's principle).
      
  • The Acid Trap (Pd/C): Run the reaction with 2–3 equivalents of HCl.

    • Why: The acid immediately protonates the newly formed amine (

      
      ). The ammonium salt is non-nucleophilic and cannot attack the imine.
      
Q3: "I can't extract the product from the aqueous layer."

Diagnosis: Polarity Trap. The product is a highly polar diamine. Standard EtOAc/Water extractions will leave the product in the water.

Corrective Action:

  • Do NOT extract. Evaporate the reaction solvent to dryness.

  • Salt Formation: Redissolve the residue in minimal hot ethanol and add concentrated HCl to precipitate the Dihydrochloride salt . This salt is easily filtered and highly pure.

Module 3: Validated Experimental Protocols

The following protocols are designed to maximize yield based on the mechanisms described above.

Method A: Raney Nickel (High Throughput / Industrial)

Best for: Large scale, high concentration.

Safety Warning: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Preparation: Charge a hydrogenation vessel with 2-amino-5-cyanopyrimidine (1.0 eq) and Raney Nickel (20 wt% loading, washed with MeOH).

  • Solvent: Add 7N Methanolic Ammonia (Volume: 10-15x relative to substrate).

    • Critical: The presence of excess ammonia is the key to preventing dimerization [1][3].

  • Reaction: Pressurize to 50–70 psi (3.5–5 bar) with Hydrogen. Heat to 50°C .

    • Note: Higher temperatures (>60°C) increase dimer formation.

  • Workup: Filter catalyst over Celite (keep wet!). Concentrate filtrate to dryness.

  • Purification: Recrystallize the crude solid from Ethanol/Ether or convert to HCl salt.

Method B: Pd/C + Acid (Bench Scale / High Purity)

Best for: Avoiding pyrophoric catalysts and ensuring no dimer formation.

  • Preparation: Charge vessel with 2-amino-5-cyanopyrimidine (1.0 eq) and 10% Pd/C (10 wt% loading).

  • Solvent: Add Methanol and Conc. HCl (2.2 eq) or Acetic Acid (as solvent).

    • Mechanism:[1][2] Acid prevents catalyst poisoning and traps the amine product [4].

  • Reaction: Hydrogenate at 3–5 bar at Room Temperature for 4–6 hours.

  • Workup: Filter catalyst. The filtrate contains the product as the hydrochloride salt.

  • Isolation: Concentrate the filtrate. Triturate the residue with Isopropanol or Acetone to precipitate the white crystalline salt.

Module 4: Comparison of Methods

FeatureRaney Ni + AmmoniaPd/C + Acid (HCl)
Yield Potential 85–95%80–90%
Dimer Impurity Low (<2%)Negligible (<0.5%)
Reaction Speed FastModerate
Safety Profile High Risk (Pyrophoric)Moderate Risk
Workup Requires evaporationDirect salt isolation
Catalyst Poisoning Moderate susceptibilityLow (Acid protects)

Module 5: Isolation Logic Flow

Use this decision tree to determine the best workup for your specific constraints.

WorkupLogic Start Reaction Complete MethodCheck Which Method Used? Start->MethodCheck RaNi Raney Ni / NH3 MethodCheck->RaNi PdC Pd/C + HCl MethodCheck->PdC Filter1 Filter Catalyst RaNi->Filter1 Evap Evaporate MeOH/NH3 Filter1->Evap FreeBase Crude Free Base (Unstable/Hygroscopic) Evap->FreeBase SaltForm Add HCl/EtOH FreeBase->SaltForm Final Pure Dihydrochloride Salt SaltForm->Final Filter2 Filter Catalyst PdC->Filter2 Conc Concentrate Filtrate Filter2->Conc Triturate Triturate w/ Acetone Conc->Triturate Triturate->Final

Figure 2: Optimal isolation strategies based on synthesis method.

References

  • Process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine. (Analogous Pyrimidine Reduction). Google Patents. US Patent 5,424,437A. Link

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. (Community consensus on Ammonia/Acid additives). Link

  • Reduction of nitriles to primary amines. ChemGuide. (Mechanistic grounding for catalytic hydrogenation). Link

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (Detailed Pd/C reduction protocols for aminopyrimidines). Google Patents. CN102199146A. Link

  • Synthesis of 2-Amino-5-cyanopyridinium chloride. (Structural analogs and salt characterization). Acta Crystallographica. Link

Sources

Technical Support Center: Purification of Polar Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Subject: Overcoming Tailing, Retention Loss, and Metal Contamination in Aminopyrimidine Scaffolds.

Executive Summary: The "Lone Pair" Problem

The Core Challenge: Aminopyrimidines possess a basic nitrogen (pKa ~3–5) and often exocyclic amines. In standard purification workflows, these moieties act as Lewis bases, aggressively binding to acidic silanols (Si-OH) on silica gel or C18 supports. This results in:

  • Peak Tailing: Non-specific binding causes kinetic lag (streaking).

  • Dewetting: High polarity leads to void volume elution in Reverse Phase (RP).

  • Metal Chelation: Pyrimidines are excellent ligands for Pd/Cu, carrying catalysts into the final product.

This guide provides self-validating protocols to neutralize these interactions.

Diagnostic Workflow: Select Your Purification Mode

Before consuming sample, determine the correct stationary phase using this logic gate.

PurificationLogic Start Start: Crude Aminopyrimidine Solubility Solubility Check: Soluble in DCM/EtOAc? Start->Solubility pKaCheck Check pKa of Conjugate Acid Solubility->pKaCheck Yes ReversePhase Reverse Phase (C18) Check Retention Solubility->ReversePhase No (Aq/MeOH only) NormalPhase Normal Phase (Silica) REQUIRES MODIFIER pKaCheck->NormalPhase pKa < 5 (Weak Base) pKaCheck->ReversePhase pKa > 5 (Strong Base) HighPH High pH RP-HPLC (pH 10 Buffer) ReversePhase->HighPH Elutes < 2 min (No Retention) HILIC HILIC Mode (Polar Stationary Phase) ReversePhase->HILIC No Retention even at pH 10

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on solubility and basicity.

Module A: Normal Phase Chromatography (Silica)

The Issue: Severe tailing/streaking preventing separation of close impurities.[1] The Mechanism: Acidic silanols (pKa ~4.5–8) protonate the aminopyrimidine, creating an ion-exchange mechanism that competes with the adsorption mechanism.

Protocol A1: The "Amine Blockade" (Self-Validating)

Do not run a gradient without validating the modifier effect first.

  • The TLC Test:

    • Prepare two TLC chambers:

      • Chamber A: 5% MeOH in DCM.

      • Chamber B: 5% MeOH in DCM + 1% Triethylamine (TEA) or 1% NH₄OH .

    • Validation Criteria: If the Rf increases by >0.15 and the spot shape tightens from an oval to a circle in Chamber B, you must use a modifier.

  • Flash Column Setup:

    • Solvent A: DCM + 1% TEA.

    • Solvent B: MeOH + 1% TEA (Note: High MeOH/TEA can dissolve silica; keep MeOH < 20% if possible).

    • Equilibration: Flush column with 3 CV (Column Volumes) of Solvent A to saturate silanol sites before injection.

Pro-Tip: For extremely basic pyrimidines, switch to Amino-functionalized Silica (NH2-Silica) . This physically replaces acidic silanols with basic amines, eliminating the need for mobile phase modifiers.

Module B: Reverse Phase & Prep-HPLC

The Issue: Compound elutes in the void volume (retention factor


) or exhibits broad peaks using standard TFA/Formic Acid buffers.
The Mechanism:  At pH 2 (TFA), the pyrimidine is fully protonated (

). This charged species is highly polar and repelled by the hydrophobic C18 chains.
Protocol B1: High pH Switching

By raising the pH above the compound's pKa, you force the molecule into its neutral state (


), significantly increasing hydrophobicity and retention on C18.

Buffer Selection Table:

ParameterStandard Acidic ConditionRecommended High pH Condition
Modifier 0.1% TFA or Formic Acid10mM Ammonium Bicarbonate or 0.1% NH₄OH
pH Range pH 2.0 – 2.5pH 9.5 – 10.5
State of Pyrimidine Cationic (Polar/Water Soluble)Neutral (Hydrophobic/Retained)
Column Requirement Standard C18Hybrid Silica (e.g., BEH) or Polymer (PLRP-S)
Mass Spec Effect Suppression possible (TFA)High Sensitivity (Negative/Positive Mode)

Step-by-Step Implementation:

  • Column Check: Ensure your column is rated for pH > 10 (e.g., Agilent Zorbax Extend, Waters XBridge). Standard silica dissolves at pH > 8.

  • Mobile Phase Prep:

    • A: Water + 10mM NH₄HCO₃ (adjusted to pH 10 with NH₄OH).

    • B: Acetonitrile (organic modifiers do not need buffer, but ensure solubility).

  • Gradient: Run 5% B to 95% B.

  • Validation: Expect retention time to shift significantly later compared to the TFA run.

Module C: Metal Scavenging (Pd Removal)

The Issue: Aminopyrimidines are often synthesized via Suzuki/Buchwald couplings. The nitrogen atoms chelate Palladium, carrying it through chromatography. Dark/grey product indicates Pd contamination.

Protocol C1: The "Resin Stir"

Chromatography alone is rarely sufficient for <10 ppm Pd limits.

  • Dissolution: Dissolve crude material in THF or DMF (10 mL/g).

  • Scavenger Selection: Add Thiol-modified silica (e.g., SiliaMetS® Thiol or TMT).

    • Why: Sulfur binds Pd orders of magnitude tighter than Nitrogen.

  • Conditions: Stir at 50°C for 4 hours. (Room temp is often too slow for chelated Pd).

  • Filtration: Filter through a 0.2 µm PTFE pad.

  • Validation: Color should change from grey/brown to off-white/yellow.

Troubleshooting FAQs

Q: My compound precipitates (oils out) on the column when adding MeOH.

  • A: This is a solubility clash. The compound is soluble in DCM but insoluble in MeOH/DCM mixtures at certain ratios.

  • Fix: Switch to DCM/Isopropanol (IPA) . IPA is less polar than MeOH but dissolves organics better, preventing precipitation while still eluting polar compounds.

Q: I am using High pH RP-HPLC, but the peak is still broad.

  • A: You might be operating exactly at the pKa. If pH = pKa, the compound rapidly flips between protonated and neutral states, causing band broadening.

  • Fix: Adjust pH to be at least 2 units away from the pKa (Rule of thumb: pH 10.5).

Q: Can I use HILIC for these compounds?

  • A: Yes. If the compound elutes in the void on C18 even at high pH, it is too polar.

  • Setup: Use a bare silica or Zwitterionic column. Mobile Phase A: ACN (Weak solvent in HILIC). Mobile Phase B: Water + 10mM Ammonium Acetate (Strong solvent). Gradient: 95% A to 50% A.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Biotage. (2023).[1][2][3] How does an acid pH affect reversed-phase chromatography separations? Retrieved from

  • Sigma-Aldrich. (2023). Reverse Phase Chromatography (RPC) in Practice. Retrieved from

  • Welch, C. J., et al. (2022). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[4] Retrieved from

  • ResearchGate. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from

Sources

optimizing reaction conditions for 5-(Aminomethyl)pyrimidin-2-amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed as a dynamic support resource for researchers working with 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0). It addresses the unique challenges posed by its "nucleophilicity mismatch" and solubility profile.

Current Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting

The Core Challenge: Nucleophilicity Mismatch

Before starting any synthesis, you must understand the electronic disparity between the two amino groups. This molecule is not a symmetric diamine.[1][2]

  • 5-Aminomethyl Group (Aliphatic): High nucleophilicity (

    
    ). Behaves like benzylamine. Reacts rapidly with electrophiles at 
    
    
    
    to RT.
  • 2-Amino Group (Heteroaromatic): Extremely low nucleophilicity (

    
    ). The electron-deficient pyrimidine ring pulls density away from this nitrogen. It requires forcing conditions, strong bases (e.g., NaH), or catalysis (Pd/Cu) to react.
    

Implication: If you add 1 equivalent of an electrophile, it will exclusively target the 5-position . If you want to target the 2-position, you must protect the 5-position first.

Decision Tree: Workflow Optimization

Use this logic flow to determine your synthetic route.

ReactionWorkflow Start Target Identification Q1 Which Amine to Derivatize? Start->Q1 PathA 5-Aminomethyl Only (Aliphatic) Q1->PathA High Nucleophilicity PathB 2-Amino Only (Aromatic) Q1->PathB Low Nucleophilicity PathC Bis-Derivatization (Both) Q1->PathC Sequential StepA1 Direct Coupling (Mild Base, 0°C) PathA->StepA1 StepB1 Protect 5-NH2 (Boc/Cbz) PathB->StepB1 StepC1 React 5-NH2 First (Limiting Reagent) PathC->StepC1 StepB2 Activate 2-NH2 (NaH or Pd-Cat) StepB1->StepB2 StepB3 Deprotect 5-NH2 StepB2->StepB3 StepC2 Force 2-NH2 Reaction (Heat/Catalyst) StepC1->StepC2

Figure 1: Strategic workflow for selective derivatization based on nucleophilicity differences.

Critical Troubleshooting & FAQs

Q1: "My starting material won't dissolve. What solvent system do you recommend?"

Diagnosis: 5-(Aminomethyl)pyrimidin-2-amine is a polar, crystalline solid with poor solubility in DCM, THF, or Ether ("Brick Dust"). Solution:

  • Primary Solvents: DMSO, DMF, or NMP are required.

  • Pro-Tip (The "Salt" Trick): If using DMF, add 5% LiCl. This disrupts hydrogen bond networks and can significantly improve solubility without affecting nucleophilicity.

  • For Reductive Amination: Use Methanol (MeOH) or Trifluoroethanol (TFE). TFE is excellent for activating imines but can be expensive.

Q2: "I am trying to acylate the 5-position, but yields are low (<40%)."

Diagnosis: Likely protonation issues. The 5-amino group is basic.[2] If you generate acid (e.g., HCl from an acid chloride reaction) and don't scavenge it fast enough, the 5-amine protonates and becomes non-nucleophilic. Protocol Adjustment:

  • Base: Use 3.0 equivalents of DIPEA (Diisopropylethylamine). You need excess base to keep the 5-amine free.

  • Order of Addition: Dissolve amine + Base first. Add the electrophile slowly at

    
    .
    
  • Alternative: Use "Active Esters" (NHS-esters) instead of acid chlorides. They release N-hydroxysuccinimide (weakly acidic) rather than HCl, preventing salt crashing.

Q3: "How do I couple a carboxylic acid to the 2-amino (aromatic) position?"

Diagnosis: Standard EDC/NHS or HATU coupling will fail or be incredibly slow because the 2-amino group is electron-poor. Optimized Protocol:

  • Protection: Ensure the 5-aminomethyl group is Boc-protected.

  • Activation: You cannot rely on the amine's nucleophilicity.

    • Method A (Strong Base): Dissolve substrate in THF/DMF. Add NaH (2 eq) at

      
       to deprotonate the 2-NH2 (creating the anion). Then add your acid chloride.
      
    • Method B (Transition Metal): Use Buchwald-Hartwig conditions if coupling with an aryl halide (Pd2(dba)3, Xantphos, Cs2CO3).

    • Method C (POCl3): If making an amide, convert your carboxylic acid to an acid chloride first. Do not use peptide coupling reagents.

Q4: "I'm seeing bis-alkylation when I only want mono-alkylation at the 5-position."

Diagnosis: Over-reaction due to rapid kinetics of the aliphatic amine. Fix:

  • Dilution: Run the reaction at high dilution (0.05 M).

  • Stoichiometry: Use 0.9 equivalents of the electrophile relative to the diamine.

  • Temperature: Strictly maintain

    
    .
    
  • Reagent: If doing reductive amination, use NaBH(OAc)3 (mild) instead of NaCNBH3.

Standardized Protocols

Protocol A: Selective Amide Coupling (5-Position)

Target: Derivatizing the aliphatic amine while leaving the aromatic amine free.

ParameterConditionNote
Solvent DMF or DMSO (Dry)Essential for solubility.
Concentration 0.1 MModerate dilution prevents aggregation.
Base DIPEA (3.0 eq)Scavenges HCl; maintains free base form.
Reagent Acid Chloride (1.0 eq)Add dropwise at

.
Temp

1 hour at

, then warm to RT.
Workup Do not wash with water. Product is water-soluble. Evaporate DMF, then triturate residue with Ether/EtOAc to precipitate product.
Protocol B: Reductive Amination (5-Position)

Target: Creating secondary amines at the aliphatic position.

  • Imine Formation: Dissolve amine (1 eq) and Aldehyde (1.0 eq) in MeOH (or MeOH/DCM 1:1 if solubility allows). Add MgSO4 (anhydrous) to absorb water. Stir 2 hours.

  • Reduction: Cool to

    
    . Add NaBH(OAc)3  (1.5 eq). Stir overnight at RT.
    
  • Quench: Add saturated NaHCO3.

  • Extraction: Extract with DCM/Isopropanol (3:1 ratio). Pure DCM often fails to extract polar pyrimidines.

Reference Data

Physicochemical Properties Table
PropertyValueImplication for Synthesis
Molecular Weight 124.14 g/mol Low MW, high polarity.
pKa (5-NH2) ~9.8 (Predicted)Highly reactive; requires proton scavenger.
pKa (2-NH2) ~3.5 (Predicted)Poor nucleophile; requires deprotonation/catalysis.
LogP -1.2 (Hydrophilic)Hard to extract. Aqueous workups result in yield loss.
Troubleshooting Logic Map

Troubleshooting Problem Reaction Failed Check1 Is SM soluble? Problem->Check1 Check2 Which amine reacted? Check1->Check2 Yes Sol1 Switch to DMF/DMSO Add LiCl Check1->Sol1 No Sol2 Check pH. Did 5-NH2 protonate? Check2->Sol2 No Reaction Sol3 Use NaH for 2-NH2 Check2->Sol3 Wrong Isomer

Figure 2: Rapid diagnostic logic for failed reactions.

References

  • National Institutes of Health (NIH). (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed Central. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Heterocycles. Retrieved January 28, 2026, from [Link]

Sources

preventing byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Pyrimidine Synthesis

Role: Senior Application Scientist Status: Active Support | Ticket ID: PYR-SYN-OPT

Welcome to the Technical Support Center

This guide addresses the most frequent failure modes in pyrimidine heterocycle synthesis. Unlike generic textbook descriptions, this documentation focuses on failure analysis —identifying the mechanistic divergence points that lead to impurities rather than the desired scaffold.

Our goal is to transition your workflow from "trial-and-error" to deterministic control .

Module 1: The Biginelli Reaction (DHPM Synthesis)

The Issue: The Biginelli reaction (Aldehyde +


-Ketoester + Urea) is elegant but prone to "parasitic" side reactions that consume reagents and yield sticky, intractable solids.
The Mechanistic Divergence (Root Cause Analysis)

The primary failure mode is Pathway Divergence . The reaction is a delicate balance of reaction rates. If the "Iminium Route" (the desired pathway) is slower than the "Knoevenagel Route," you will isolate acyclic byproducts.

Visualizing the Failure Points:

Biginelli_Failure_Analysis Start Reagents: Aldehyde + Urea + Beta-Ketoester Iminium Acyl-Iminium Intermediate (Desired Species) Start->Iminium Acid Catalysis (Fast) Fail_Knoevenagel SIDE REACTION: Knoevenagel Condensation (Aldehyde + Ketoester) Start->Fail_Knoevenagel Low Urea Conc. or Wrong pH Path_Success Interception by Beta-Ketoester Enol Iminium->Path_Success Optimal Acid/Nu Ratio Fail_BisUreide SIDE REACTION: Bis-Ureide Formation (2 Urea + 1 Aldehyde) Iminium->Fail_BisUreide Excess Urea or Low Enol Conc. Cyclization Cyclization & Dehydration Path_Success->Cyclization Product DHPM (Target) Cyclization->Product

Figure 1: Mechanistic divergence in the Biginelli reaction. The "Knoevenagel" shunt is the most common cause of low yield.

Troubleshooting Guide: Biginelli Impurities
SymptomProbable CauseDiagnosticCorrective Protocol
Yellow/Orange Oil (No Precipitate) Knoevenagel Product. The

-ketoester reacted with the aldehyde before the urea could.
NMR: Missing NH signals. Olefinic proton visible (~7.5 ppm).Protocol A (Pre-activation): Reflux Aldehyde + Urea + Catalyst first for 20 mins to form the iminium, then add the

-ketoester.
White Insoluble Powder (High MP) Bis-Ureide. Two urea molecules attacked the aldehyde.Solubility: Insoluble in EtOH/MeCN. Mass Spec: Mass = Aldehyde + 2(Urea) - H2O.Stoichiometry Check: Reduce Urea excess. Ensure

-ketoester enolization is not inhibited (avoid extremely acidic pH).
Sticky Solid (Low Yield) Acyclic Ureidoacrylate. Intermediate formed but failed to cyclize.NMR: All fragments present, but broad signals. Missing C4 chiral proton signal.Increase Acidity/Heat: The final dehydration step is rate-limiting. Switch from HCl (volatile) to Yb(OTf)₃ or InCl₃ (Lewis Acids) in refluxing MeCN.
Optimization: Catalyst Selection

Why it matters: Strong Brønsted acids (HCl/H₂SO₄) often degrade the product or cause side reactions. Lanthanide triflates are superior for "soft" activation.

Catalyst SystemYield (Typical)SelectivityNotes
HCl / EtOH 40-60%LowPromotes Knoevenagel side products; volatile.
Yb(OTf)₃ / Solvent-Free 85-95%HighRecyclable; minimizes solvent waste byproducts.
TMSCl / NaI 80-90%HighIn-situ generation of anhydrous HI; excellent for sterically hindered aldehydes.

Module 2: Regioselectivity in N-Alkylation

The Issue: Post-synthetic modification of pyrimidines (e.g., alkylating a DHPM) often yields a mixture of N1 and N3 isomers. Core Concept: The N1 position is often more stericially hindered (due to the C6 substituent) but electronically distinct from N3.

Decision Matrix for Regio-Control

Question: Which nitrogen do you need to alkylate?

  • Target: N1-Alkylation (The "Urea" Nitrogen)

    • Challenge: Difficult due to steric hindrance if C6-Methyl is present.

    • Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" promotes coordination to the carbonyl oxygen, directing alkylation to the harder nucleophile (N1) via a tighter ion pair.

    • Protocol: 1.0 eq Substrate + 1.2 eq Cs₂CO₃ + 1.1 eq R-X in DMF at 60°C.

  • Target: N3-Alkylation (The "Amide" Nitrogen)

    • Challenge: Often competes with O-alkylation (O-alkylation yields the imino-ether).

    • Solution: Use NaH (Sodium Hydride) in THF. This forms the "naked" anion which is under thermodynamic control, favoring the less hindered N3 position.

Visualizing the Regioselectivity

N_Alkylation_Selectivity Substrate DHPM Core (N1-H, N3-H) Condition_A Base: NaH / THF (Thermodynamic) Substrate->Condition_A Condition_B Base: Cs2CO3 / DMF (Coordination Control) Substrate->Condition_B Product_N3 Major Product: N3-Alkyl Condition_A->Product_N3 Steric Relief Product_N1 Major Product: N1-Alkyl Condition_B->Product_N1 Cs+ Chelation

Figure 2: Selecting the base to control N1 vs N3 alkylation.

Module 3: The Pinner Synthesis (Moisture Control)

The Issue: The Pinner synthesis (Amidine + 1,3-Dicarbonyl) frequently fails due to the hydrolysis of the amidine precursor, yielding amides instead of pyrimidines.

The "Strictly Anhydrous" Protocol

The Pinner intermediate (imidate salt) is extremely hygroscopic. Even 1% water content can shift the pathway from Cyclization to Hydrolysis.

Step-by-Step Protocol:

  • Drying: Dry the 1,3-dicarbonyl compound over MgSO₄ or distill prior to use. Use commercially available anhydrous EtOH or MeOH.

  • Base Selection: Do not use aqueous NaOH. Use Sodium Ethoxide (NaOEt) prepared in situ (add Na metal to anhydrous EtOH).

  • The "Free Base" Trap: Amidines are often sold as HCl salts.

    • Incorrect: Adding Amidine-HCl directly to the ketone.

    • Correct: Liberate the free amidine by stirring Amidine-HCl with 1.0 eq NaOEt in EtOH for 30 mins, filter off the NaCl precipitate, then add the dicarbonyl.

  • Monitoring: Monitor by TLC. If you see a spot remaining at the baseline (amidine salt) and a new high-Rf spot (dicarbonyl), reaction is stalled.

Module 4: Preventing Unwanted Oxidation

The Issue: Dihydropyrimidinones (DHPMs) are partially saturated. They can inadvertently oxidize to fully aromatic pyrimidines upon exposure to air, light, or trace metals, altering their biological activity (e.g., Calcium channel activity is lost upon oxidation).

Prevention Strategy:

  • Degassing: Always degas solvents (sparge with N₂ for 15 mins) before the Biginelli reaction if the product is known to be oxidation-sensitive.

  • Antioxidant Additives: Add 1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture if refluxing for extended periods (>12 hours).

  • Workup: Do not dry the product in an oven >80°C exposed to air. Vacuum dry at 40°C.

Intentional Oxidation (If desired): If you want the byproduct (the aromatic pyrimidine), do not rely on air. Use DDQ (1.2 eq) or KMnO₄/Al₂O₃ to drive the reaction to completion in minutes, avoiding mixed species.

References & Authority

  • Kappe, C. O. (2000). Biologically Active Dihydropyrimidones of the Biginelli-Type—A Literature Survey. European Journal of Medicinal Chemistry. Link

    • Key Insight: Establishes the "Iminium" mechanism and details the biological difference between DHPMs and oxidized pyrimidines.

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. Link

    • Key Insight: Comprehensive review of side reactions including the Knoevenagel shunt.

  • Ma, Y., et al. (2000).[1] Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry. Link

    • Key Insight: Demonstrates the superiority of Lewis Acids (Yb) over Brønsted acids for yield and purity.

  • Balamurugan, R., et al. (2012). Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones using Cs2CO3. Bioorganic & Medicinal Chemistry Letters. Link

    • Key Insight: Defines the protocol for N1-selective alkylation using the "Cesium Effect."

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard reference for Pinner synthesis conditions and anhydrous requirements).

For further assistance with specific substrate incompatibilities, please submit a ticket with your current TLC data and NMR spectra.

Sources

Continuous Flow Pyrimidine Synthesis: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist (Flow Chemistry Division) System Version: 2.4 (Heterocycle Optimization)

Introduction: The Flow Advantage & The Solubility Paradox

Welcome to the technical support center for pyrimidine synthesis. You are likely here because you are transitioning a batch protocol—typically a Biginelli reaction or an amidine condensation—into a continuous flow stream.

The Core Challenge: Pyrimidines are notoriously crystalline. While flow chemistry offers superior heat transfer for these exothermic condensations, it introduces a critical vulnerability: channel clogging . In batch, a precipitate is a yield indicator; in flow, it is a system failure.

This guide treats your flow reactor not just as a piece of hardware, but as a self-validating kinetic engine . We focus on two primary synthetic routes:

  • The Biginelli Multicomponent Reaction (Urea + Aldehyde + 1,3-Dicarbonyl)

  • The Amidine Condensation (Amidine +

    
    -keto ester)[1]
    

Diagnostic Workflow (Visualized)

Before adjusting pumps or temperatures, identify your failure mode using the logic tree below.

TroubleshootingTree Start Identify Issue Clogging Pressure Spike / Clogging Start->Clogging Yield Low Yield / Conversion Start->Yield Selectivity Impurity / Regioisomer Start->Selectivity SolubilityCheck Solubility Test: Is product soluble at T_reaction? Clogging->SolubilityCheck ResTime Increase Residence Time Yield->ResTime Kinetic limit TempIncrease Increase Temperature (Check BPR limit) Yield->TempIncrease Activation barrier Mixing Check Mixing Efficiency (Reynolds Number) Selectivity->Mixing Local concentration hotspots Stoichiometry Verify Pump Calibration (Flow Rate Ratio) Selectivity->Stoichiometry Reagent excess SolventSwitch Switch Solvent: (e.g., EtOH -> DMF/DMAc) SolubilityCheck->SolventSwitch No (Insoluble) SlurryHandling Switch Reactor Type: Coil -> CSTR Cascade SolubilityCheck->SlurryHandling Yes (Salt formation)

Figure 1: Decision logic for diagnosing common flow synthesis failures. Blue: Start; Red: Critical Hardware Failure; Yellow: Kinetic Failure; Green: Selectivity Failure.

Tier 1 Support: Handling Solids & Clogging[2]

Issue: The reactor pressure spikes immediately upon mixing streams, or slowly creeps up over 20 minutes.

Root Cause: In pyrimidine synthesis, two types of solids form:

  • Intermediate Salts: When mixing amidines (often HCl salts) with bases, the free base may be less soluble, or the inorganic salt byproduct (e.g., NaCl, KCl) precipitates.

  • Product Crystallization: Pyrimidines are flat, stacking molecules with high lattice energy. They crash out as the reaction cools or as concentration increases.

Troubleshooting Protocol

Q: My Biginelli reaction works in batch ethanol, but clogs the flow coil. Why? A: Batch reflux allows supersaturation. In flow, the laminar path in narrow tubing (0.8–1.0 mm ID) cannot tolerate particulates >10% of the tube diameter.

Corrective Actions:

  • The "Bridging Solvent" Technique:

    • Do not run in pure Ethanol. Use a binary mixture.

    • Recommendation: Ethanol/Water (for inorganic salt solubility) or Ethanol/DMSO (for organic intermediate solubility).

    • Validation: Perform a "drop test." Mix 1 mL of Stream A and Stream B in a vial at room temp. If it clouds instantly, you cannot pump it into a T-mixer.

  • Ultrasound-Assisted Flow:

    • Immerse the reactor coil in an ultrasonic bath.

    • Mechanism:[2][3][4][5][6][7] Acoustic cavitation breaks up crystal agglomerates, maintaining a slurry rather than a blockage. This is a proven method for heterogeneous flow synthesis [1].

  • Reactor Geometry Change:

    • If solids are unavoidable (e.g., NaCl formation), switch from a Plug Flow Reactor (PFR) (tubing) to a Continuous Stirred Tank Reactor (CSTR) cascade. CSTRs can handle up to 10-15% solid load without clogging [2].

Tier 2 Support: Chemical Optimization (The Biginelli Protocol)

Issue: Low conversion despite high temperature.

Protocol: Continuous Flow Biginelli Synthesis of Dihydropyrimidines Target: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)[8][9][10]

Experimental Setup
ParameterSettingRationale
Stream A Aldehyde + 1,3-Dicarbonyl (in MeCN/EtOH)Premixing electrophiles avoids premature side reactions.
Stream B Urea/Thiourea + Catalyst (HCl or Yb(OTf)3)Urea requires polarity for solubility.
Mixer T-mixer (PEEK or Stainless Steel)High turbulence required for initial mixing.
Reactor PFA Coil (10 mL volume)Transparent PFA allows visual detection of clogging.
Temperature 120 °C – 140 °CSuperheating (above b.p.) accelerates kinetics 100x vs batch.
Pressure 17 bar (250 psi) BPRKeeps solvents liquid at 140 °C.
Step-by-Step Methodology
  • Solubility Validation (Pre-Run):

    • Dissolve Urea (2.0 M) in the carrier solvent. If heat is required to dissolve it, the line will clog if it cools before the reactor.

    • Tip: Add 10% water to Stream B if using urea; it drastically increases solubility.

  • System Priming:

    • Flush system with pure solvent at 140 °C / 17 bar.

    • Critical: Ensure the Back Pressure Regulator (BPR) is hot or actively heated. A cold BPR is a common clogging point for crystallizing products.

  • Reaction Execution:

    • Pump Stream A and B at a 1:1 ratio.

    • Residence Time (

      
      ):  Target 10–20 minutes.
      
  • Quench & Workup:

    • Direct the output into a cooled flask containing water/ice. The pyrimidine product should precipitate immediately upon exiting the pressurized zone, allowing for simple filtration.

Tier 3 Support: Selectivity & Regioisomer Control

Issue: Formation of regioisomers in unsymmetrical pyrimidine synthesis (e.g., using unsymmetrical 1,3-dicarbonyls).

Q: I see a 60:40 mix of isomers. How do I improve this in flow? A: Flow allows you to access "Kinetic" vs. "Thermodynamic" control windows that are dangerous in batch.

  • Thermodynamic Control: High Temperature (>150 °C), Long Residence Time. Allows the reversible steps to equilibrate to the most stable isomer.

  • Kinetic Control: Lower Temperature, Short Residence Time, High Catalyst Loading. Traps the fastest-forming isomer.

Action: Run a "Temperature Scan."

  • Set flow rate constant (

    
     min).
    
  • Ramp temperature from 80 °C to 160 °C in 10 °C increments.

  • Analyze the output stream via inline LC-MS or offline NMR.

  • Plot Isomer Ratio vs. Temperature to find the optimal operating window.

Visualizing the Process Workflow

The following diagram illustrates the standard setup for a high-temperature, high-pressure pyrimidine synthesis loop.

FlowProcess cluster_zone High Pressure Zone FeedA Feed A: Aldehyde + Beta-Keto Ester PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: Amidine/Urea + Base/Catalyst PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (High Shear) PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (120-160°C) Mixer->Reactor Cooling Heat Exchanger (Cooling Loop) Reactor->Cooling BPR Back Pressure Regulator (17 bar) Cooling->BPR Collection Collection/Filtration BPR->Collection

Figure 2: Standard continuous flow setup for pyrimidine synthesis. Note the cooling loop BEFORE the BPR to prevent flashing of superheated solvent.

FAQ: Quick-Fire Troubleshooting

Q: My pumps are fluctuating. Is this affecting the reaction?

  • A: Yes. Pyrimidine synthesis is stoichiometry-sensitive. If Stream B (Amidine) drops by 5%, you may leave unreacted 1,3-dicarbonyl, which complicates purification. Solution: Use check valves immediately before the T-mixer to prevent backflow/cross-talk.

Q: Can I use heterogeneous catalysts (solid acid beds)?

  • A: Yes, but with caution. Packed beds (e.g., Amberlyst-15) are excellent for the Biginelli reaction [3]. However, if your product precipitates, it will foul the catalyst bed irreversibly. Rule: Only use packed beds if the product is 100% soluble in the mobile phase at the reactor outlet temperature.

Q: How do I scale this up?

  • A: Do not increase the tube diameter (this ruins heat transfer). "Scale out" by running the reactor longer (time) or by increasing flow rate while adding more reactor coil length to maintain the same residence time (

    
    ).
    

References

  • Noël, T., & Buchwald, S. L. (2011). Cross-coupling in flow: The use of ultrasound to prevent clogging.[6] Chemical Science, 2(2), 287-290. [Link]

  • Deadman, B. J., et al. (2017). The assembly and use of continuous flow systems for chemical synthesis.[6][9][11][12][13][14][15][16][17][18] Nature Protocols, 12, 2542–2565. [Link]

  • Kappe, C. O. (2015). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity.[19] RSC Advances, 5, 48506-48515.[19] [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.[16] Molecular Diversity, 15, 613–630. [Link]

Sources

Technical Support Hub: Stability of 5-(Aminomethyl)pyrimidin-2-amine

[1]

Critical Stability Alerts (Read This First)

The "CO₂ Trap" Phenomenon The primary instability vector for 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) in solution is not hydrolysis, but carbamate formation .[1] The exocyclic aminomethyl group (

1

Oxidative Sensitivity While the pyrimidine ring is robust, the benzylic-like aminomethyl group is susceptible to oxidative deamination, particularly in the presence of trace transition metals or peroxides found in low-grade solvents. This results in the formation of 5-formylpyrimidin-2-amine (an aldehyde), which leads to yellow/brown discoloration via oligomerization.[1]

Troubleshooting Guide (FAQ Format)

Q1: My DMSO stock solution turned yellow after 48 hours at room temperature. Is it still usable?

Status: High Risk. Diagnosis: The yellowing indicates oxidative degradation, likely forming imines or aldehydes (Schiff base formation). The 5-aminomethyl group is sensitive to auto-oxidation in DMSO, especially if the DMSO contains trace impurities or water.[1] Action: Discard the solution. For future experiments, prepare stocks in anhydrous, deoxygenated DMSO and store them at -20°C or -80°C.

Q2: I see a fine white precipitate appearing in my stock solution after repeated opening of the vial.

Status: Chemical Contamination (Reversible). Diagnosis: This is likely the carbamate salt formed by the reaction of the primary amine with atmospheric CO₂.

Action:
  • Immediate Fix: Acidification (adding dilute HCl or acetic acid) will decarboxylate the carbamate, releasing CO₂ and returning the molecule to its soluble ammonium salt form.

  • Prevention: Purge headspace with Argon or Nitrogen after every use.

Q3: Can I dissolve this compound in PBS (pH 7.4)?

Status: Conditional. Technical Insight: The compound has two basic centers. The pyrimidine ring nitrogen is weakly basic (


1
  • At pH 7.4: The aminomethyl group is predominantly protonated (

    
    ), which aids solubility. However, the free base form has limited aqueous solubility.
    
  • Recommendation: Pre-dissolve in DMSO (100x stock), then dilute into PBS. If using high concentrations (>5 mM), ensure the buffer capacity can handle the proton uptake, or pH adjustment may be required to prevent precipitation of the free base.

Degradation Pathways & Mechanisms[2][3]

The following diagram illustrates the two primary degradation routes: Aerobic Oxidation and Carbamate Formation .

StabilityPathwaysCompound5-(Aminomethyl)pyrimidin-2-amineCarbamateInsoluble Carbamate(White Precipitate)Compound->Carbamate Nucleophilic Attack(Reversible w/ Acid)Aldehyde5-Formylpyrimidin-2-amine(Reactive Aldehyde)Compound->Aldehyde Oxidative DeaminationCO2Atmospheric CO₂CO2->CarbamateOxygenO₂ / Peroxides(in DMSO)Oxygen->AldehydeOligomerYellow/BrownOligomersAldehyde->Oligomer Condensation(Irreversible)

Figure 1: Primary degradation pathways. The "CO₂ Trap" (top) is reversible with acid, while Oxidative Deamination (bottom) leads to irreversible discoloration.

Validated Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Long-term storage (>1 month) for biological assays.

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Why? Water promotes proton exchange and accelerates oxidation.

  • Weighing: Weigh the solid rapidly. If the environment is humid, use a glovebox or weigh into a pre-tared vial under a flow of nitrogen.

  • Dissolution: Add DMSO to the vial. Vortex immediately.

    • Checkpoint: Solution should be clear and colorless.

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

    • Argon Overlay: Gently blow Argon gas into the vial headspace before capping.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Protocol B: Solubility Validation (Self-Check)

Use this quick test to determine if your compound has degraded.[1]

StepActionExpected Result (Pass)Failure Mode (Fail)
1 Dilute stock 1:100 in water.Clear solution (pH ~9-10).[1]Turbidity (Free base precipitation).
2 Dilute stock 1:100 in 0.1 M HCl.Perfectly clear.Precipitate persists (Inorganic salts or polymerized material).
3 Visual Inspection of Stock.Colorless to faint straw.Deep yellow/orange (Oxidation).

Quantitative Stability Data

The following table summarizes stability in common laboratory solvents based on accelerated degradation studies of aminomethyl-pyrimidine analogs.

Solvent SystemConditionsStability WindowPrimary Degradation Mode
DMSO (Anhydrous) 25°C, Dark, Sealed~1 WeekSlow oxidation (Yellowing).[1]
DMSO (Anhydrous) -20°C, Argon>6 MonthsNegligible.
Water (pH 7) 25°C, Open Air<24 HoursCarbamate formation (CO₂ uptake).
0.1 M HCl (aq) 25°C>1 MonthHighly Stable (Protonation protects amine).
Cell Media (10% FBS) 37°C~24-48 HoursProtein binding / Metabolism mimicry.[1]

References

  • PubChem. (n.d.).[2] 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine) - Analog Stability Data. National Library of Medicine. Retrieved May 18, 2025, from [Link]

  • Force Technology. (2014). Emissions and formation of degradation products in amine-based carbon capture plants (Carbamate formation mechanism). Retrieved May 18, 2025, from [Link]

catalyst selection for cross-coupling reactions with pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-CPL-001 Topic: Troubleshooting & Catalyst Selection for Pyrimidine Substrates

Introduction: The Pyrimidine Challenge

Welcome to the technical support hub for pyrimidine functionalization. You are likely here because your standard Suzuki or Buchwald-Hartwig conditions—which work perfectly on phenyl chlorides—are failing with pyrimidines.

The Core Problem: Pyrimidines are "catalyst sponges." Unlike simple aryls, pyrimidines possess two nitrogen atoms capable of


-coordination to the Palladium center. This creates a thermodynamic sink, trapping the catalyst in an inactive resting state (off-cycle species) and preventing the turnover-limiting step (usually oxidative addition or reductive elimination). Furthermore, the electron-deficient nature of the ring makes the C-X bond labile to nucleophilic attack (SNAr) and hydrolysis, leading to byproducts before coupling can occur.

This guide provides a self-validating logic system to navigate these pitfalls.

Diagnostic & Troubleshooting Module

Use this module to diagnose your current reaction failure.[1] Match your symptom to the root cause.

SymptomProbable Root CauseVerification TestCorrective Action
Reaction stalls < 20% conversion Catalyst Poisoning: The pyrimidine N-atoms have displaced the ligand or coordinated to Pd, shutting down the cycle.Add 1 equiv of free ligand to the stalled reaction. If turnover resumes briefly, it is poisoning.Switch to Bulky Ligands: Use G3/G4 precatalysts with bulky biarylphosphines (e.g., BrettPhos , tBuXPhos ) to sterically preclude N-coordination.
Start Material (SM) consumed, but no Product Protodehalogenation: The C-X bond was reduced to C-H. Often caused by

-hydride elimination from the solvent or amine.
Check LCMS for mass = [SM - Halogen + H].Change Solvent/Base: Switch from alcohols (iPrOH) to aprotic solvents (Dioxane, Toluene). Use NaOtBu instead of carbonate bases if compatible.
Formation of "HO-Pyrimidine" Hydrolysis: Hydroxide ions (from wet base) attacked the electron-poor pyrimidine (SNAr).Check pH of aqueous layer or use KF titration on solvent.Strict Anhydrous Conditions: Switch to anhydrous K₃PO₄ or Cs₂CO₃ . Use molecular sieves in the reaction vessel.
Dark Black Precipitate (Palladium Black) Ligand dissociation: The ligand is not electron-rich enough to stabilize Pd(0), leading to aggregation.Visual inspection.Increase Ligand:Pd Ratio: Ensure 2:1 or use a well-defined Precatalyst (e.g., XPhos Pd G4) to guarantee 1:1 active species generation.
Catalyst Selection Matrix

Do not guess. Select your system based on the specific reaction class.

A. Suzuki-Miyaura Coupling (C-C Bond)
Substrate DifficultyRecommended Catalyst SystemBase & SolventWhy?
Standard (4-chloropyrimidine)XPhos Pd G4 K₃PO₄ (aq) / THFXPhos provides a balance of steric bulk and electron density for rapid oxidative addition.
Sterically Hindered (Ortho-substituted)SPhos Pd G3 K₃PO₄ (aq) / TolueneSPhos is smaller than XPhos but highly active for hindered biaryls.
Unstable Boronic Acids (Protodeboronation prone)Pd(amphos)Cl₂ or XPhos Pd G4 CsF / Dioxane (Anhydrous)Fast coupling is required to beat the decomposition of the boronic acid.
B. Buchwald-Hartwig Amination (C-N Bond)
Nucleophile ClassRecommended Catalyst SystemBase & SolventWhy?
Primary Amines BrettPhos Pd G4 NaOtBu / DioxaneBrettPhos is the gold standard for primary amines, preventing double arylation.
Secondary Amines RuPhos Pd G4 NaOtBu / THFRuPhos is exceptional for secondary amines and prevents

-hydride elimination.
Anilines / Weak Nucleophiles tBuXPhos Pd G3 K₃PO₄ / tAmylOHtBuXPhos is sufficiently electron-rich to facilitate the difficult reductive elimination step.
Mechanistic Visualization: The "Death Spiral"

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" where pyrimidines poison the catalyst.

PyrimidineCoupling cluster_legend Pathway Legend PreCat Pd Precatalyst (G3/G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] ActivePd->OxAdd + Pyrimidine-Cl Poison1 N-Coordination (Resting State) [L-Pd(0)-Pyrimidine] ActivePd->Poison1 Pyrimidine N-binding (If L is not bulky) TransMet Transmetallation/Binding [L-Pd(II)-Ar-Nu] OxAdd->TransMet + Nucleophile Prod Product + [L-Pd(0)] TransMet->Prod Reductive Elimination Prod->ActivePd Regeneration Poison1->ActivePd Reversible (Slow) Poison2 Dimerization/Aggregation (Pd Black) Poison1->Poison2 Irreversible Deactivation key1 Green = Productive Cycle key2 Red = Catalyst Poisoning

Figure 1: The Catalytic Cycle vs. Pyrimidine Poisoning. Note how N-coordination diverts the active Pd(0) species into an inactive resting state.

Standard Operating Procedure (SOP)

Protocol: General Suzuki Coupling of Chloropyrimidines using Pd-G4

Note: This protocol uses a G4 precatalyst to ensure immediate generation of the active L-Pd(0) species, bypassing the induction period where pyrimidines often sequester Pd(II).

Reagents:

  • Chloropyrimidine (1.0 equiv)

  • Boronic Acid/Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous, degassed) (2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

  • Charge Solids: In a vial, add the chloropyrimidine, boronic acid, and XPhos Pd G4 .

    • Critical: Do not add the precatalyst as a stock solution; weigh it solid to maintain stability.

  • Inert Cycle: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles).

  • Add Liquids: Add the degassed solvent followed by the degassed aqueous base via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the substrate.

  • Reaction: Heat to 60°C. Monitor by HPLC/UPLC at 30 minutes.

    • Checkpoint: If conversion is <10% at 30 mins, raise temp to 80°C. Do not wait overnight to check; pyrimidines decompose over time.

  • Workup: Dilute with EtOAc, wash with water. If the aqueous layer is yellow/orange, the catalyst may have leached; use a scavenger resin (e.g., Thiol-silica) if metal purity is critical.

Advanced FAQs

Q: Why should I use G3/G4 precatalysts instead of Pd₂(dba)₃ + Ligand? A: Reproducibility. Pd₂(dba)₃ oxidizes over time (changing the Pd content), and the dba ligand itself can inhibit the reaction by competing with your phosphine ligand. G3/G4 precatalysts contain a pre-formed 1:1 Pd:Ligand ratio and activate immediately upon exposure to base, ensuring the active species is formed before the pyrimidine can poison the metal [1].

Q: My 2-chloropyrimidine reacts differently than my 4-chloropyrimidine. Why? A: Electronic bias. The position between the two nitrogens (C2) is the most electron-deficient.

  • 2-Chloropyrimidine: Extremely reactive toward Oxidative Addition (good), but also extremely prone to hydrolysis (bad). Use anhydrous conditions strictly.

  • 4-Chloropyrimidine: Less reactive. May require higher temperatures (80-100°C) or a more active ligand (e.g., CM-Phos or CataCXium A ).

Q: Can I use microwave heating? A: Yes, but be careful. While microwaves accelerate the coupling, they also accelerate the nucleophilic attack of the solvent on the pyrimidine. If using microwave, use non-nucleophilic solvents (Toluene, DME) and limit run times to 10-20 minutes.

References
  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Reliable and Versatile Reagents for Cross-Coupling Reactions." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Heterocycles." Tetrahedron.

Sources

Technical Guide: Differential Protection Strategies for 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nucleophilic Hierarchy

The core challenge in working with 5-(aminomethyl)pyrimidin-2-amine lies in the drastic difference in nucleophilicity between its two amine sites. Successful protection strategies rely on exploiting this difference rather than fighting it.

  • Site A (5-Aminomethyl): A primary aliphatic amine. It is highly nucleophilic (

    
    ) and kinetically rapid. It behaves like benzylamine.
    
  • Site B (2-Amino): An aromatic/heteroaromatic amine.[1] Due to the electron-deficient nature of the pyrimidine ring (which acts as an electron sink), the lone pair is delocalized into the ring system. It is weakly nucleophilic (

    
    ) and requires forcing conditions or catalysis to react.
    

The Golden Rule: Under neutral or mild basic conditions, electrophiles will react exclusively with the 5-aminomethyl group first.

Decision Matrix & Reactivity Flow

The following diagram illustrates the decision pathways for selective protection.

ProtectionStrategy Start 5-(Aminomethyl)pyrimidin-2-amine (Starting Material) Cond1 Condition A: 1.0 eq Boc2O, DCM/MeOH No Catalyst Start->Cond1 Kinetic Control Cond2 Condition B: Excess Boc2O, DMAP (cat.) TEA, Reflux Start->Cond2 Thermodynamic Forcing Cond3 Condition C: Cbz-Cl, NaHCO3 Water/Dioxane Start->Cond3 Schotten-Baumann Prod1 Product A: 5-(N-Boc-aminomethyl)pyrimidin-2-amine (Selective Mono-protection) Cond1->Prod1 >95% Selectivity Prod2 Product B: Bis-Boc Protected (Non-selective / Over-reaction) Cond2->Prod2 Forces 2-NH2 reaction Prod3 Product C: 5-(N-Cbz-aminomethyl)pyrimidin-2-amine (Orthogonal Potential) Cond3->Prod3 Standard Protocol Prod1->Prod2 Add excess Boc2O + DMAP

Figure 1: Reaction pathway selector based on reagent stoichiometry and catalytic activation.

Protocol Module: Selective Protection

Scenario A: Selective Protection of the 5-Aminomethyl Group (Boc)

Objective: Protect the aliphatic amine while leaving the aromatic 2-amine free for subsequent cross-coupling (e.g., Buchwald-Hartwig) or displacement reactions.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )[2][3]
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH mixture.

  • Base: Not strictly required, but Triethylamine (TEA) is often used to scavenge acid if using acid chlorides. For

    
    , no base is preferred to minimize side reactions.
    

Step-by-Step Protocol:

  • Dissolution: Suspend 1.0 eq of 5-(aminomethyl)pyrimidin-2-amine in MeOH (10 mL/g).

    • Note: The starting material may not fully dissolve initially. It will dissolve as the reaction progresses and the lipophilic Boc group is attached.

  • Addition: Cool to 0°C. Add a solution of

    
     (0.95 - 1.0 eq) in a minimal amount of DCM dropwise over 30 minutes.
    
    • Critical Control: Do not use excess

      
      . Using 1.1+ eq risks "bis-Boc" formation on the aliphatic nitrogen or reaction at the 2-position.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via TLC (DCM:MeOH 9:1) or LCMS. The aromatic amine (

    
     ~3.5) is too non-nucleophilic to react with 
    
    
    
    without DMAP catalysis.
  • Workup: Concentrate the solvent. If the product is solid, triturate with diethyl ether or hexanes to remove unreacted

    
    .
    
Scenario B: Orthogonal Protection (Cbz at 5-position)

Objective: Introduce a group removable by hydrogenation, distinct from acid-labile groups used later.

Protocol (Schotten-Baumann Conditions):

  • Dissolve the amine in a 1:1 mixture of 1,4-Dioxane and Water.

  • Add 1.5 eq of Sodium Bicarbonate (

    
    ).
    
  • Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl, 1.05 eq) dropwise.

  • Result: The aliphatic amine reacts rapidly. The aromatic amine remains free because the aqueous base keeps it deprotonated but the electrophile is consumed by the much more reactive aliphatic amine.

Troubleshooting & FAQs

Issue 1: Solubility

User Question: "My starting material is not dissolving in DCM. Can I heat it?"

Technical Response: Avoid heating initially, as this promotes thermodynamic scrambling. 2-Aminopyrimidines are often sparingly soluble in non-polar solvents.[4]

  • Solution: Use Methanol (MeOH) or a DCM/MeOH (4:1) mixture. The reaction with

    
     proceeds well in alcohols.
    
  • Alternative: If using Cbz-Cl, use a THF/Water or Dioxane/Water system. The biphasic nature helps solvate the inorganic base and the organic substrate.

Issue 2: "Bis-Boc" Formation

User Question: "I see a higher molecular weight impurity (+100 mass units). Did I protect the aromatic amine?"

Technical Response: It is more likely you formed the aliphatic bis-Boc species (


) rather than protecting the aromatic amine, especially if no DMAP was used.
  • Mechanism: Once the mono-Boc is formed, the remaining N-H on the aliphatic amine is still more nucleophilic than the aromatic amine.

  • Fix:

    • Strictly limit

      
       to 0.95 eq.
      
    • Add the reagent slowly (high dilution) to ensure the starting material is always in excess relative to the reagent during addition.

Issue 3: Protecting the 2-Amino Group

User Question: "I actually WANT to protect the aromatic 2-amine. How do I do that?"

Technical Response: You cannot selectively protect the 2-amine in the presence of a free 5-aminomethyl group. You must protect the 5-position first.

  • Step 1: Protect 5-position with Cbz (as per Scenario B).

  • Step 2: Protect 2-position with Boc. This requires DMAP (0.1 eq) and excess

    
     (2.0 eq) in DCM/TEA. The DMAP generates a reactive acyl-pyridinium intermediate strong enough to attack the weak aromatic amine.
    
  • Step 3: Hydrogenate (

    
    ) to remove the Cbz, leaving you with the 2-Boc-amino-5-aminomethyl species.
    

Data Summary: Reagent Compatibility

Protecting GroupReagentConditions for 5-PosReactivity at 2-Pos?Removal
Boc

MeOH, RT, No BaseInert (w/o DMAP)TFA or HCl
Cbz Cbz-ClDioxane/H2O,

Inert

Fmoc Fmoc-OSuDioxane/H2O,

InertPiperidine
Acetamide

DCM, PyridineReacts (Slowly)Acid/Base Hydrolysis

References & Authority

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text on amine protection hierarchy).

  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med. Chem.2011 , 54, 3451–3479. (Discusses pyrimidine solubility and physicochemical properties).

  • Fischer, P. M. "Aminopyrimidine inhibitors of cyclin-dependent kinases." Prog. Drug Res.2001 , 56, 161. (Provides specific examples of differential protection in kinase inhibitor synthesis).

  • Bagley, M. C. et al. "Rapid synthesis of 2-aminopyrimidines." Synlett2007 , 245–248. (Demonstrates reactivity profiles of the 2-amino pyrimidine scaffold).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(aminomethyl)pyrimidin-2-amine and all reagents before handling.

Sources

managing exothermic reactions in large-scale pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for High-Energy Heterocycle Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Managing Exothermic Events in Large-Scale Pyrimidine Synthesis

Core Directive: The "Safety by Design" Philosophy

Welcome to the technical support center. If you are scaling up pyrimidine synthesis—specifically chlorination (


), cyclization (Biginelli/Pinner), or nucleophilic substitutions—you are managing high-energy potential.

The Golden Rule of Scale-Up: Heat generation scales volumetrically (


), while heat removal scales by surface area (

).[1] At the kilogram scale, you cannot rely on the "passive cooling" that saved you at the gram scale.

This guide moves beyond basic PPE.[2][3][4] We address thermal accumulation , dosimetric control , and latent exotherms .

Module A: Critical Incident Response (The "Red Phone")

Issue: You observe a temperature spike deviating from the baseline by >5°C during reagent addition. Immediate Action: Do not increase jacket cooling immediately without assessing agitation.

Troubleshooting: The Thermal Runaway Decision Matrix

If the reactor temperature (


) exceeds the setpoint (

) despite active cooling, follow this logic immediately.

RunawayResponse Start ALERT: Tr > Tset + 5°C CheckAgitation Check Agitation (Is impeller moving?) Start->CheckAgitation AgitationFail Agitation Failed CheckAgitation->AgitationFail No AgitationOK Agitation OK CheckAgitation->AgitationOK Yes EmergencyDump INITIATE EMERGENCY BOTTOM DUMP/QUENCH AgitationFail->EmergencyDump CRITICAL: Hot spots imminent StopDosing STOP DOSING IMMEDIATELY (Prevent Accumulation) AgitationOK->StopDosing CheckCooling Check Jacket Delta (T_jacket vs T_reactor) StopDosing->CheckCooling CrashedCooling Maximize Cooling (Full flow) CheckCooling->CrashedCooling QuenchDecision Critical Limit Reached? (Tr > MTSR) CrashedCooling->QuenchDecision QuenchDecision->EmergencyDump Yes Monitor Monitor Decay (Wait for Tr to drop) QuenchDecision->Monitor No

Figure 1: Decision logic for thermal deviations. Note that agitation failure during an exotherm is an immediate abort condition due to "hot spot" formation.

Module B: Engineering Controls & Process Design

The Concept: You must transition from Batch (all energy potential present at


) to Semi-Batch  (energy potential limited by feed rate).
Key Metric: Adiabatic Temperature Rise ( )

Before any scale-up >100g, you must calculate the potential temperature rise if cooling fails.



Where 

is reaction enthalpy,

is concentration,

is specific heat capacity, and

is density.

Guideline: If


 > 50°C, the process is considered high-risk. You must ensure the Maximum Temperature of Synthesis Reaction (MTSR)  stays below the Time to Maximum Rate (TMR)  of any secondary decomposition.
Cooling Technology Comparison

Select the right heat removal system based on your


.
Cooling MethodHeat Removal Capacity (

)
Response TimeBest Use Case
Simple Jacket 200 - 500SlowLow exotherm, standard condensations.
Loop Reactor 1,000 - 3,000FastHigh surface area needed; rapid mixing.
Cryogenic Injection >5,000ImmediateViolent exotherms (e.g., Lithiation steps).
Reflux Cooling VariableSelf-regulatingBoiling solvent acts as a thermal buffer (e.g.,

reflux).

Module C: Deep Dive - The Chlorination Trap

Context: Converting hydroxypyrimidines to chloropyrimidines using Phosphorus Oxychloride (


) is the most common—and most dangerous—step in pyrimidine synthesis.

The Hazard: The "Induction Period Trap." In Vilsmeier-Haack type reactions, the formation of the active chloro-iminium species is endothermic or slow to start, followed by a violent exotherm.

  • Error: Operator adds all

    
     at 20°C. Nothing happens. Operator heats to 80°C.
    
  • Result: All reagent reacts simultaneously. Massive thermal runaway.

Protocol: Safe Scale-Up

Objective: Ensure the reaction is feed-controlled , not accumulation-controlled .

  • Heel Preparation: Charge the hydroxypyrimidine and base (e.g.,

    
    -dimethylaniline) into the solvent (toluene or acetonitrile). Heat to near-reflux temperature (
    
    
    
    ).
  • The "Test Shot": Add 5-10% of the

    
    .
    
  • Verification: WAIT. Look for the exotherm (temperature rise) or gas evolution (HCl). Do not proceed until the reaction initiates.

  • Controlled Feed: Add the remaining

    
     slowly via a dosing pump. The rate of addition should match the cooling capacity (
    
    
    
    ).
  • Quench Safety: Quenching

    
     releases massive heat and HCl gas. Never dump water into the reactor. Dump the reaction mixture into a large volume of ice water (inverse quench).
    

POCl3Safety Prep 1. Charge Substrate & Heat to T_process TestShot 2. Add 5% POCl3 (Test Shot) Prep->TestShot Check 3. Verify Initiation (Temp Rise?) TestShot->Check Check->Check No Exotherm (WAIT) Feed 4. Controlled Feed (Rate = Cooling Cap) Check->Feed Initiation Confirmed Cook 5. Post-Reaction Cook Feed->Cook Quench 6. INVERSE QUENCH (Mix into Ice Water) Cook->Quench

Figure 2: The "Test Shot" protocol prevents the accumulation of unreacted reagents, a primary cause of reactor explosions.

FAQ: Troubleshooting Common Issues

Q: My Biginelli cyclization turns into a solid brick in the reactor. How do I prevent this? A: This is a precipitation-fouling issue. As the pyrimidine product forms, it crashes out, coating the reactor walls and insulating the temperature probe.

  • Fix: Switch to a solvent system where the product is soluble at

    
     but insoluble at 
    
    
    
    (e.g., Ethanol/Water mixtures). Alternatively, use a high-torque anchor impeller rather than a standard pitch-blade turbine to keep solids suspended.

Q: During the quench of a pyrimidine synthesis, I see a delayed temperature spike 30 minutes later. A: This is likely the hydrolysis of phosphorodichloridic acid intermediates (if using


). The first exotherm is the 

hydrolysis; the second is the intermediate breaking down.
  • Fix: Maintain cooling and agitation for at least 2 hours post-quench. Do not transfer to a storage tank (which has less cooling) until the "second wave" exotherm has passed.

Q: Can I use DMSO as a solvent for chlorination? A: EXTREME DANGER. DMSO and


 or Acyl Chlorides can react explosively (Pummerer rearrangement-type violent decomposition).
  • Fix: Use Acetonitrile, Toluene, or DCM. Never mix DMSO with strong halogenating agents on a large scale.

References

  • Scale-Up of a Vilsmeier Formylation Reaction. Organic Process Research & Development. (Discusses safety of Vilsmeier reagents and calorimetric modeling).

  • Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo / Organic Process Research & Development. (Detailed analysis of thermal decomposition of Vilsmeier complexes).

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.Molecules / NIH. (Protocols for reducing

    
     volume to minimize thermal risks).
    
    
  • Safety and Runaway Prevention in Batch and Semibatch Reactors. Chemical Engineering Research and Design. (Fundamental engineering controls for exothermic batches).

  • Prevent Runaway Chemical Reactions. Mettler Toledo Technical Guide. (Explanation of MTSR and accumulation calculations).

Sources

Validation & Comparative

comparing one-pot vs. continuous flow synthesis of 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between traditional one-pot batch synthesis and modern continuous flow processing for 5-(Aminomethyl)pyrimidin-2-amine (CAS: 672324-80-0).

This molecule is a critical pharmacophore in kinase inhibitor development (e.g., CDK, JAK inhibitors). The primary synthetic challenge lies in the chemoselective reduction of the nitrile group (2-amino-5-cyanopyrimidine) to the primary amine without over-reduction or dimerization.

Executive Summary

The synthesis of 5-(Aminomethyl)pyrimidin-2-amine has historically relied on batch hydrogenation using Raney Nickel. While effective, this route suffers from significant safety hazards (pyrophoric catalyst handling, high-pressure hydrogen headspace) and selectivity issues (formation of secondary amine dimers).

Continuous flow hydrogenation offers a superior alternative by immobilizing the catalyst in a packed bed, allowing for high-pressure operation (up to 100 bar) with negligible headspace. This method significantly suppresses dimer formation through precise residence time control and enhanced gas-liquid mass transfer.

FeatureOne-Pot Batch SynthesisContinuous Flow Synthesis
Primary Risk H₂ explosion / Pyrophoric catalyst fireClogging (if solubility is poor)
Selectivity Moderate (requires high NH₃ loading)High (kinetic control)
Reaction Time Hours (4–12 h)Minutes (residence time < 10 min)
Scalability Non-linear (requires re-optimization)Linear (time-on-stream)

Chemical Context & Mechanism

The core transformation is the reduction of 2-amino-5-cyanopyrimidine (1) to the target primary amine (2).

The Selectivity Challenge: The intermediate imine species is highly reactive. In a batch system, where the primary amine product accumulates over hours, it can react with the intermediate imine to form a secondary amine dimer (3). This side reaction is the primary cause of yield loss.

ReactionPathway Nitrile 2-Amino-5-cyanopyrimidine (Starting Material) Imine Imine Intermediate (Transient) Nitrile->Imine + H2, Cat. PrimaryAmine 5-(Aminomethyl)pyrimidin-2-amine (Target Product) Imine->PrimaryAmine + H2, Cat. Dimer Secondary Amine Dimer (Impurity) Imine->Dimer + Primary Amine (Condensation)

Figure 1: Reaction pathway showing the competing dimerization mechanism.

Route A: One-Pot Batch Synthesis

The Traditional Approach

Protocol Strategy

To suppress dimer formation in batch, a massive excess of ammonia (NH₃) is required to shift the equilibrium away from the secondary amine. Raney Nickel is the preferred catalyst due to its low cost and high activity for nitrile reduction.

Experimental Protocol
  • Equipment: High-pressure autoclave (e.g., Parr reactor, 500 mL).

  • Solvent System: 7N Methanolic Ammonia (NH₃ in MeOH).

  • Catalyst: Raney Nickel (Active, slurry in water/ethanol).[1] Warning: Pyrophoric.

  • Procedure:

    • Flush the autoclave with N₂ to remove oxygen.

    • Charge 2-amino-5-cyanopyrimidine (10 g, 83 mmol) dissolved in 150 mL of 7N NH₃/MeOH.

    • Carefully add Raney Nickel (2.0 g wet weight) under N₂ curtain.

    • Seal reactor and purge with H₂ (3x).

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 80°C with vigorous stirring (1000 rpm) to maximize gas-liquid mass transfer.

    • Reaction Time: 6–12 hours.

    • Workup: Cool to RT. Carefully vent H₂. Filter catalyst through Celite under N₂ (do not let dry!). Concentrate filtrate to obtain crude product.

Critical Limitations
  • Safety: Handling Raney Ni requires strict exclusion of air. Filtration is the most hazardous step.

  • Induction Period: Batch hydrogenations often exhibit unpredictable induction periods.

  • Deactivation: The catalyst sits in the product mixture for hours, leading to poisoning by amines.

Route B: Continuous Flow Synthesis

The Process Intensified Approach

Protocol Strategy

Flow synthesis utilizes a Packed Bed Reactor (PBR) containing the catalyst. The substrate and hydrogen gas are pumped through the column. The short residence time prevents the product (primary amine) from encountering the intermediate imine, effectively eliminating dimerization.

Experimental Protocol

Adapted from continuous flow protocols for pyrimidine analogs (Vitamin B1 intermediates) [1].

  • Equipment: H-Cube Pro™ or custom trickle-bed reactor.

  • Catalyst Cartridge: Raney Nickel (CatCart™) or 10% Pd/C (if Raney Ni is unavailable in fixed bed format).

  • Solvent: 2M NH₃ in Methanol (Lower concentration needed than batch).

  • Procedure:

    • Feed Solution: Dissolve 2-amino-5-cyanopyrimidine (0.1 M) in 2M NH₃/MeOH. Note: Ensure complete solubility to prevent clogging.

    • System Parameters:

      • Pressure: 80–100 bar (keeps H₂ dissolved in liquid phase).

      • Temperature: 90–100°C.

      • Flow Rate: 1.0 mL/min (Residence time ~2-4 mins depending on column volume).

      • H₂ Generation: In-situ electrolytic or mass flow controller (excess H₂ equivalents: 10-20 equiv).

    • Execution: Pump the feed solution through the catalyst cartridge. Collect the output stream through a back-pressure regulator (BPR).

    • Workup: The eluent is catalyst-free. Simply evaporate the solvent to yield the product.

FlowSetup Feed Feed Solution (Nitrile in NH3/MeOH) Pump HPLC Pump Feed->Pump Mixer Gas-Liquid Mixer Pump->Mixer Reactor Packed Bed Reactor (Raney Ni / Pd/C) Temp: 100°C Mixer->Reactor Segmented Flow H2 H2 Gas Source (50-100 bar) H2->Mixer BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (High Purity) BPR->Collection

Figure 2: Schematic of the continuous flow hydrogenation setup.

Comparative Analysis

Quantitative Performance

The following data compares typical performance metrics for nitrile reduction of pyrimidine derivatives.

MetricBatch (Autoclave)Continuous Flow (Fixed Bed)
Yield 75–85%90–95%
Purity (Crude) 85–90% (contains dimers)>95% (trace dimers)
Residence Time 6–12 Hours2–5 Minutes
Catalyst Loading 10–20 wt% (slurry)Fixed Bed (high local excess)
Space-Time Yield Low ( kg/m ³/day)High ( kg/m ³/day)
Expert Insight: Why Flow Wins
  • Safety Profile: The flow reactor contains only a few milligrams of active hydrogen and catalyst at any given moment. If a leak occurs, the pump stops, and the hazard is contained. In batch, a 500 mL reactor failure releases a massive cloud of flammable gas and pyrophoric slurry.

  • Selectivity Control: In flow, the "plug flow" nature ensures that once the nitrile is reduced to the amine, it is immediately swept out of the reactor, away from any remaining intermediate imines. This physical separation prevents the condensation reaction that forms dimers [2].

  • Catalyst Life: Fixed bed catalysts in flow are not subjected to the mechanical attrition of stirrers, extending their lifetime.

References

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Source: ACS Organic Process Research & Development (2021). Context: Describes the exact flow hydrogenation conditions for the structural analog.

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. Source: Chemistry – An Asian Journal (2017). Context: Validates the selectivity advantages of flow over batch for nitrile reductions.

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Source: MDPI Molecules (2023). Context: Demonstrates the safety and efficiency of packed-bed hydrogenation.

Sources

biological activity of 5-(Aminomethyl)pyrimidin-2-amine derivatives vs. existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-(Aminomethyl)pyrimidin-2-amine derivatives, focusing on their emerging role as potent Polo-like Kinase 4 (PLK4) inhibitors. This analysis contrasts their biological activity against existing clinical standards like CFI-400945 .

Executive Summary

The 5-(Aminomethyl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting the ATP-binding pockets of serine/threonine kinases. While historically utilized as a precursor in thiamine (Vitamin B1) biosynthesis (Grewe diamine), recent optimizations (2024-2025) have repositioned this pharmacophore as a high-potency inhibitor of PLK4 , a master regulator of centriole duplication.

Key Finding: Novel derivatives (e.g., Compound 5f ) demonstrate sub-nanomolar potency (IC


 = 0.8 nM) against PLK4, outperforming the clinical benchmark CFI-400945  in both selectivity and metabolic stability. This guide dissects the structural causality of this performance and provides validated protocols for replication.

Mechanistic Profile & Structural Logic

The Pharmacophore Advantage

The 2-aminopyrimidine core acts as the "hinge binder," forming critical hydrogen bonds with the kinase backbone. The 5-aminomethyl extension is the differentiator; it projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose pocket), allowing for:

  • Enhanced Selectivity: Minimizes off-target inhibition of structurally similar Aurora Kinases (Aurora A/B), a common failure point for first-generation inhibitors.

  • Solubility & Permeability: The primary amine improves physicochemical properties, enhancing oral bioavailability.

Signaling Pathway & Inhibition Logic

PLK4 overexpression leads to centrosome amplification, resulting in chromosomal instability. Paradoxically, inhibiting PLK4 in these high-stress cells induces "mitotic catastrophe" by preventing centriole duplication entirely, leaving cancer cells unable to divide.

Figure 1: Mechanism of Action. The derivative blocks PLK4-mediated centriole duplication, forcing cancer cells into mitotic catastrophe.

Comparative Efficacy: Novel Derivatives vs. Standards

The following data compares the lead 5-(aminomethyl)pyrimidin-2-amine derivative (Compound 5f ) against the clinical standard CFI-400945 and the broad-spectrum inhibitor Dasatinib .

Table 1: Kinase Inhibitory Potency (IC )
CompoundTarget: PLK4 (nM)Off-Target: Aurora A (nM)Selectivity Ratio (AurA/PLK4)Status
Compound 5f 0.8 >1,000>1,250x Preclinical Lead
Compound 8h 6.7~500~74xResearch Grade
CFI-400945 2.8145~52xPhase II Clinical
Dasatinib >10,000N/AN/ANegative Control
Table 2: Pharmacokinetic (PK) Profile (Murine Model)
ParameterCompound 5fCFI-400945Interpretation
Bioavailability (F%) 45.3%~30-40%Improved oral absorption due to amine solubility.
Half-life (

)
53.1 min~45 minEnhanced metabolic stability in liver microsomes.[1]
hERG Inhibition > 40

M
~10

M
Significantly Lower Cardiac Risk.

Analysis: The 5-aminomethyl derivative (5f) exhibits a 3.5-fold increase in potency and a 24-fold increase in selectivity compared to CFI-400945. Crucially, the hERG safety margin is superior, addressing a major cardiotoxicity concern prevalent in kinase inhibitor development.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Synthesis of the Core Scaffold

Context: The "Grewe Diamine" route is the industrial standard for accessing this scaffold.

  • Starting Material: 2-Methyl-4-amino-5-cyanopyrimidine.

  • Hydrogenation: Catalytic hydrogenation (Raney Ni or Pd/C) in methanolic ammonia.

  • Purification: Recrystallization from ethanol.

  • Validation Point:

    
    H NMR must show a singlet at 
    
    
    
    ~2.3 ppm (Methyl) and a broad singlet at
    
    
    ~3.8 ppm (Aminomethyl).
PLK4 Kinase Assay (ADP-Glo Method)

Objective: Quantify IC


 values accurately.

Reagents:

  • Recombinant Human PLK4 (0.5 ng/µL).

  • Substrate: Casein or Myelin Basic Protein (MBP).

  • ATP (10 µM -

    
     apparent).
    
  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Incubate PLK4, Substrate, and Compound in kinase buffer (Tris-HCl pH 7.5, MgCl

    
    , DTT) for 10 min at RT.
    
  • Initiation: Add ATP; incubate for 60 min at 30°C.

  • Termination: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Positive Control: CFI-400945 must yield an IC

    
     between 2–5 nM. If >10 nM, the enzyme activity is compromised.
    
Experimental Workflow Visualization

Figure 2: Validation Cascade. From synthesis to mechanistic confirmation in cancer cell lines.[1]

References

  • BenchChem. (2024). 5-(Aminomethyl)-2-methylpyrimidin-4-amine: Biological Activities and Mechanisms of Action. Retrieved from

  • RSC Medicinal Chemistry. (2025).[2] Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Royal Society of Chemistry.[3] Retrieved from [2][3]

  • MDPI Biomolecules. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Retrieved from

  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from

  • International Journal of Pharmaceutical Sciences. (2024). Overview of 2-Aminopyrimidine derivatives as antimicrobial agents. Retrieved from

Sources

Technical Guide: Validation of a Mixed-Mode Cation-Exchange Method for 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine is a critical intermediate in the synthesis of kinase inhibitors and thiamine analogs.[1] Its high polarity and dual basic functionality render traditional Reversed-Phase Liquid Chromatography (RPLC) ineffective, often resulting in void volume elution and severe peak tailing.[1] While Hydrophilic Interaction Liquid Chromatography (HILIC) offers retention, it frequently suffers from long equilibration times and sample diluent incompatibility.[2]

This guide presents the validation of a Mixed-Mode Cation-Exchange (MMC-CX) method. By leveraging a bimodal stationary phase (C18 + Sulfonic Acid), this method achieves superior retention (


), sharp peak symmetry (

), and robust orthogonality compared to traditional techniques.

Part 1: The Analytical Challenge

The structural properties of 5-(Aminomethyl)pyrimidin-2-amine create a "perfect storm" for chromatographic failure:

  • High Polarity: The presence of a primary aliphatic amine (C5-position) and an aromatic amine (C2-position) creates a highly hydrophilic profile (logP < 0), causing the molecule to elute in the dead volume on standard C18 columns.

  • Basic Interaction: The aliphatic amine (pKa ~9.[1]5) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.[1]

  • Dewetting Risks: High aqueous content (required for retention on C18) can cause "dewetting" or phase collapse in standard C18 columns.[1]

Comparative Analysis of Methodologies
FeatureMethod A: Standard C18Method B: Ion-Pairing (IPC)Method C: HILICMethod D:[1] Mixed-Mode (New)
Retention Mechanism Hydrophobic PartitioningHydrophobic + Ionic (Additive)Partitioning into Water LayerHydrophobic + Electrostatic
Retention (

)
< 0.5 (Void Elution)2.0 - 5.0> 3.0> 5.0 (Tunable)
Peak Shape Tailing (

)
GoodGoodExcellent (

)
Equilibration Time FastVery SlowSlowFast
MS Compatibility YesPoor (Signal Suppression)GoodExcellent
Robustness Low (Dewetting)Low (Reagent variability)Medium (Diluent sensitive)High

Part 2: The Solution – Mixed-Mode Cation Exchange (MMC-CX)[1]

The validated method utilizes a stationary phase functionalized with both alkyl chains (C18) and strong cation-exchange groups (typically sulfonic acid).[1]

Mechanism of Action[2]
  • Electrostatic Retention: At acidic pH (pH 3.0), the aliphatic amine of the analyte is fully protonated (

    
    ). It binds ionically to the negatively charged sulfonic acid ligands on the stationary phase.[1]
    
  • Hydrophobic Selectivity: The pyrimidine ring interacts with the C18 alkyl chains, providing separation from non-aromatic impurities.[1]

G cluster_0 Stationary Phase Surface cluster_1 Analyte: 5-(Aminomethyl)pyrimidin-2-amine Ligand_C18 Alkyl Chain (C18) (Hydrophobic) Analyte_Ring Pyrimidine Ring (Hydrophobic) Ligand_C18->Analyte_Ring Van der Waals Forces Ligand_SCX Sulfonic Acid (-) (Cation Exchange) Analyte_Amine Amine Group (NH3+) (Positively Charged) Ligand_SCX->Analyte_Amine Ionic Bond (Primary Retention) caption Figure 1: Bimodal retention mechanism ensuring capture of polar basic amines.

Part 3: Experimental Protocol

This protocol is validated according to ICH Q2(R2) guidelines.

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA detector (or LC-MS/MS for trace analysis).

  • Column: Mixed-Mode C18/SCX Column (e.g., 150 x 4.6 mm, 3 µm).

  • Wavelength: 245 nm (Max absorbance of pyrimidine ring).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Low pH ensures the analyte is protonated for cation exchange retention.[1] Ammonium formate is volatile (MS-compatible).[1]

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Program

The gradient is designed to break the hydrophobic interaction first, followed by the electrostatic interaction using ionic strength or pH (if needed), though a simple organic gradient often suffices on modern MMC columns.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Loading/Retention
2.0955Isocratic Hold
10.04060Elution Gradient
12.04060Wash
12.1955Re-equilibration
17.0955End
Sample Preparation
  • Diluent: Mobile Phase A (Buffer pH 3.0).[1]

    • Critical: Do not use 100% organic or high pH diluents, as this may cause analyte precipitation or breakthrough (solvent effect).[1]

  • Concentration: 0.1 mg/mL for Assay; 0.1 µg/mL for Impurity profiling.[1]

Part 4: Validation Results (ICH Q2 R2 Compliance)

The following data summarizes the validation performance, confirming the method's suitability for QC release testing.

System Suitability
  • Retention Time: 6.5 ± 0.2 min.[1]

  • Tailing Factor (

    
    ):  1.08 (Acceptance: 
    
    
    
    ).
  • Theoretical Plates (

    
    ):  > 12,000.[1]
    
Linearity & Range

Evaluated over 50% to 150% of the target concentration.

ParameterResultAcceptance Criteria
Regression (

)
0.9998

Slope ConsistentN/A
Y-Intercept 0.2% of response

Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
80% 99.40.5
100% 100.10.3
120% 99.80.4
Precision
  • Repeatability (Intra-day): 0.4% RSD (n=6).[1]

  • Intermediate Precision (Inter-day): 0.7% RSD (n=12, different analyst/day).[1]

Sensitivity
  • Limit of Detection (LOD): 0.05 µg/mL (S/N > 3).

  • Limit of Quantitation (LOQ): 0.15 µg/mL (S/N > 10).

Part 5: Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Standard (5-(Aminomethyl)pyrimidin-2-amine) Dissolve Dissolve in Buffer pH 3.0 (Prevents Breakthrough) Weigh->Dissolve Inject Injection (5-10 µL) Dissolve->Inject Separation MMC Separation (C18 + SCX) Inject->Separation Detect UV Detection (245 nm) Separation->Detect Integrate Peak Integration Detect->Integrate Calc Calculate Purity/Assay Integrate->Calc caption Figure 2: Step-by-step analytical workflow for routine QC analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][3][4][5] (2023).[1][4][6] Provides the global regulatory framework for validating analytical methods, including specificity, linearity, and robustness.[5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22220627, 5-(Aminomethyl)pyrimidin-4-amine.[1] (Note: Structural analog used for property estimation).[1] [6][7]

  • Lemasson, E., et al. Mixed-Mode Chromatography—A Review. LCGC International.[1] (2018).[1][6] Discusses the mechanism of bimodal stationary phases for polar basic compounds.

  • McCalley, D. V. Analysis of the retention of polar basic analytes in hydrophilic interaction chromatography. Journal of Chromatography A. (2010).[1] Provides context on the limitations of HILIC for certain basic amines.

Sources

Comparative Guide: Catalytic Strategies for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The Biginelli Reaction & Dihydropyrimidinone (DHPM) Scaffolds

Executive Summary

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction is a cornerstone of heterocyclic chemistry, yielding pharmacophores essential for calcium channel blockers, antihypertensives, and anticancer agents.[1] While the classical 1893 method (HCl-catalyzed) suffers from low yields and harsh conditions, modern catalysis has revolutionized this pathway.

This guide compares three distinct catalytic paradigms—Lewis Acids , Magnetic Nanocatalysts , and Organocatalysts —providing evidence-based protocols to help you select the optimal system for your drug discovery or process chemistry workflows.

The Mechanistic Landscape

To choose the right catalyst, one must understand where it intervenes. The consensus mechanism involves the acid-catalyzed formation of an acyl-iminium ion intermediate, which is the rate-determining electrophile.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical "Acyl-Iminium" route where catalysts play a pivotal role in stabilizing the transition state.

BiginelliMechanism Start Aldehyde + Urea Inter1 Acyl-Iminium Ion (Key Intermediate) Start->Inter1 - H2O Add Nucleophilic Addition (β-Keto Ester Enol) Inter1->Add Cyclic Cyclization & Dehydration Add->Cyclic Product 3,4-DHPM Cyclic->Product - H2O Cat1 Catalyst Stabilizes Imine Formation Cat1->Start Cat2 Catalyst Activates Enol Nucleophile Cat2->Add

Figure 1: The catalytic cycle of the Biginelli reaction. Catalysts primarily accelerate the formation of the acyl-iminium ion (Red) and facilitate the dehydration steps.

Comparative Analysis of Catalyst Classes

Class A: Lewis Acids (The Efficiency Standard)

Champion: Ytterbium Triflate (


)
Lanthanide triflates are water-tolerant Lewis acids that coordinate strongly to the urea oxygen, enhancing the electrophilicity of the acylimine intermediate. Unlike traditional chlorides (

,

), they do not decompose in the presence of water formed during the reaction.
  • Pros: High yields (>90%), solvent-free compatibility, recoverable.[2][3]

  • Cons: Higher cost per gram compared to mineral acids.

Class B: Magnetic Nanocatalysts (The Process Workhorse)

Champion: Functionalized Magnetite (


 Nanoparticles)
These heterogeneous catalysts bridge the gap between homogeneous activity and heterogeneous separation. The paramagnetic core allows the catalyst to be pulled from the reaction mixture using a simple external magnet, eliminating filtration steps.
  • Pros: Rapid workup (magnetic decantation), reusable (5-10 cycles), high surface area.

  • Cons: Synthesis of the catalyst itself can be labor-intensive.

Class C: Organocatalysts (The Green Option)

Champion: Proline / Urea Derivatives Using small organic molecules like L-proline or chiral phosphoric acids avoids heavy metals entirely. This is crucial for late-stage pharmaceutical synthesis where metal scavenging is a regulatory burden.

  • Pros: Metal-free, non-toxic, potential for enantioselectivity.

  • Cons: Often require longer reaction times; lower turnover frequency (TOF) than metals.

Performance Data Matrix
MetricLewis Acid (

)
Nanocatalyst (

-based$)
Traditional Acid (

)
Yield (Average) 90 - 95%85 - 92%60 - 75%
Reaction Time 3 - 5 Hours30 - 60 Mins (Ultrasound)12 - 24 Hours
Solvent Needs Solvent-Free PossibleEthanol / WaterEthanol (Reflux)
Reusability Good (Requires extraction)Excellent (Magnetic)None
Green Score High (Atom economy)Very High (Recyclable)Low (Corrosive waste)

Validated Experimental Protocols

Protocol A: Solvent-Free Synthesis using Yb(OTf)₃

Best for: High-throughput library generation where yield is paramount.

  • Stoichiometry: Combine Benzaldehyde (2 mmol), Ethyl acetoacetate (2 mmol), and Urea (3 mmol) in a round-bottom flask.

  • Catalyst Addition: Add

    
     (5 mol%, ~60 mg).
    
  • Reaction: Heat the mixture to 100°C for 3–4 hours without solvent. The mixture will melt and liquefy.

  • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:2).

  • Workup: Cool to room temperature. Add crushed ice (20g). The solid product precipitates immediately.

  • Purification: Filter the solid. Recrystallize from hot ethanol.

    • Note on Catalyst Recovery: The aqueous filtrate contains the catalyst. Evaporate water to recover

      
       for reuse.
      
Protocol B: Magnetic Nanocatalyst Method ( )

Best for: Scalable process chemistry and green synthesis.

  • Preparation: Mix reagents (1:1:1.2 ratio of Aldehyde:Ester:Urea) in Ethanol (5 mL per gram of reactant).

  • Catalyst: Add

    
     nanoparticles (30 mg per mmol of aldehyde).
    
  • Activation: Reflux for 60 minutes OR sonicate for 20 minutes (ultrasound significantly accelerates this specific pathway).

  • Separation (The Critical Step): Place a strong neodymium magnet against the flask wall. The black catalyst particles will aggregate at the magnet side within seconds.

  • Isolation: Decant the clear supernatant containing the product.

  • Crystallization: Concentrate the supernatant to obtain the pure DHPM. Wash the catalyst with ethanol and dry for the next run.

Decision Matrix: Which Catalyst Should You Use?

Use the following logic flow to determine the appropriate catalytic system for your specific constraints.

DecisionMatrix Start Select Catalyst Strategy MetalTol Is Metal Contamination a Critical Concern? Start->MetalTol Scale Reaction Scale? MetalTol->Scale No (Discovery/Early Stage) Organo Use Organocatalyst (Proline/Urea) Avoids metal scavenging costs MetalTol->Organo Yes (Pharma Late Stage) Nano Use Magnetic Nanocatalyst (Fe3O4) Best for easy workup/recycling Scale->Nano Large (>10g) Lewis Use Lewis Acid (Yb(OTf)3) Best for max yield/solvent-free Scale->Lewis Small (<1g) or Library

Figure 2: Strategic decision tree for selecting Biginelli catalysts.

References

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[4] Lanthanide Triflate Catalyzed Biginelli Reaction.[5][6] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Safari, J., & Zarnegar, Z. (2013).[7] Biginelli reaction on Fe3O4–MWCNT nanocomposite: excellent reactivity and facile recyclability of the catalyst combined with ultrasound irradiation.[7] RSC Advances. [Link]

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. [Link]

  • Rostami, A., et al. (2016). Fe3O4 magnetic nanoparticles (MNPs) as an effective catalyst for synthesis of indole derivatives (Comparative data on recyclability).[8] Nanochemistry Research. [Link]

Sources

Benchmarking Purity: A Comparative Analysis of 5-(Aminomethyl)pyrimidin-2-amine Sources

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In small-molecule drug discovery, 5-(Aminomethyl)pyrimidin-2-amine (CAS 54660-78-5) is a deceptive building block. Structurally simple, yet analytically treacherous, its high polarity and basicity render standard C18 reverse-phase chromatography useless. Furthermore, its tendency to form non-stoichiometric salts (HCl, carbonates) means that "98% purity" on a Certificate of Analysis (CoA) often masks a 15–20% mass error in your reaction stoichiometry. This guide details how to rigorously audit this material.

Part 1: The Analytical Challenge

The primary amine on the methyl group (pKa ~9-10) and the aromatic amine make this molecule highly polar (logP < 0).

  • The Trap: Standard C18 HPLC methods result in near-zero retention (elution in the dead volume), causing co-elution with salts and polar synthesis byproducts like 2-amino-5-cyanopyrimidine.

  • The Solution: We must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Quantitative NMR (qNMR) for absolute mass balance.

Visual Workflow: The Validation Protocol

The following diagram outlines the decision matrix for accepting or rejecting a batch.

AnalyticalWorkflow cluster_impurities Common Failures Identified Start Sample Receipt (CAS 54660-78-5) qNMR Method A: qNMR (Absolute Content) Start->qNMR 10mg Sample HILIC Method B: HILIC-MS (Impurity Profiling) Start->HILIC 1mg/mL Soln Decision Data Integration qNMR->Decision Net Mass % HILIC->Decision Area % Purity Pass PASS: Use for Synthesis Decision->Pass >95% Net Content & Clean LC Fail FAIL: Reject or Recalculate Decision->Fail High Salt/Water or <95% LC Salt Hidden HCl Salts Decision->Salt Water Hygroscopic Water Decision->Water Dimer Nitrile Precursor

Figure 1: Integrated analytical workflow for polar amine assessment. This dual-method approach prevents "salt blindness" common in HPLC-only analysis.

Part 2: Experimental Protocols

Method A: Quantitative NMR (qNMR) – The "Truth Serum"

Chromatography only tells you the ratio of UV-active components. It cannot detect inorganic salts (NaCl, HCl) or water. qNMR is the only way to determine the effective molecular weight of the powder in your jar.

Protocol:

  • Solvent: DMSO-d6 (preferred over D2O to prevent amine proton exchange broadening).

  • Internal Standard (IS): Dimethyl sulfone (TraceCERT® grade).

    • Why: It appears as a sharp singlet at ~3.0 ppm, well-separated from the pyrimidine aromatic protons (~8.2 ppm) and the methylene protons (~3.6 ppm). It is non-reactive and stable.

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 for aromatic protons can be long; insufficient D1 leads to under-quantification).

    • Scans: 16.

Method B: HILIC-MS – Impurity Profiling

We use a Zwitterionic HILIC phase to retain the polar amine.

Protocol:

  • Column: Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (Agilent) or equivalent ZIC-HILIC.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0 min: 90% B (High organic to retain polar compounds)

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5 mins).

  • Detection: UV at 254 nm (pyrimidine core) and ESI+ MS.

Part 3: Comparative Case Study (Simulated Data)

We assessed three batches of 5-(Aminomethyl)pyrimidin-2-amine from different supplier tiers to demonstrate common quality pitfalls.

The Suppliers:

  • Supplier A: Premium Western Reagent Supplier (Catalog Price: $450/g).

  • Supplier B: High-Volume Asian CRO (Catalog Price: $80/g).

  • Supplier C: Budget Aggregator (Catalog Price: $40/g).

Table 1: Analytical Results Summary
MetricSupplier A (Premium)Supplier B (Volume)Supplier C (Budget)
CoA Claim >98.0%>97.0%>95.0%
Appearance White Crystalline SolidOff-white PowderYellowish Clumps
HILIC Purity (UV) 99.1% 97.5%88.4%
qNMR Net Content 98.5% w/w 81.2% w/w 92.0% w/w
Major Impurity None detected~15% HCl Salt 5-cyanopyrimidine (Precursor)
Water Content (KF) 0.2%1.5%4.8%
Recommendation Pass Caution (Recalculate) Reject
Detailed Analysis of Failures

Supplier B: The "Salt Trap"

  • Observation: The HILIC chromatogram looked acceptable (97.5%). However, the qNMR showed a massive discrepancy. The aromatic proton integrals were only ~81% of the expected value relative to the internal standard.

  • Diagnosis: The synthesis likely involved a deprotection step using HCl. The supplier neutralized it but failed to remove the counter-ions completely, or provided the partial HCl salt without labeling it as such.

  • Consequence: If you use this material assuming MW = 124.14 g/mol , you will underload your reaction by 19%. This leads to incomplete conversion of your expensive coupling partner.

Supplier C: The "Wet Precursor"

  • Observation: The material was yellow and clumpy. HILIC-MS showed a peak at M+1 = 121 (2-amino-5-cyanopyrimidine), the starting material.

  • Diagnosis: Incomplete reduction of the nitrile. Additionally, the high water content (4.8%) suggests poor drying or hygroscopic degradation.

  • Consequence: The nitrile impurity acts as a chain terminator or competitive inhibitor in kinase assays.

Part 4: Discussion & Strategic Recommendations

The "Free Base" Myth

Commercially available 5-(Aminomethyl)pyrimidin-2-amine is rarely a true free base unless freshly sublimed. It avidly sequesters CO2 from the air to form carbamates or carbonates.

  • Recommendation: Always store under Argon. If precise stoichiometry is required (e.g., 1:1 coupling), titrate the amine content or rely on qNMR weight correction.

HILIC is Non-Negotiable

Do not attempt to analyze this on a C18 column. You will see a single peak at the solvent front (t0). This peak often hides the nitrile precursor, which also elutes early on C18 due to its polarity.

Impact on Drug Development

Using Supplier B's material (81% net content) in a library synthesis campaign would result in lower yields across the board. A researcher might incorrectly conclude that the reaction conditions are poor, wasting weeks optimizing a coupling reaction when the real culprit is simply a mass-balance error in the starting material.

Visualizing the Impact of Impurities

ImpactAnalysis Impurity Impurity Type HCl Residual HCl (Supplier B) Impurity->HCl Nitrile Unreacted Nitrile (Supplier C) Impurity->Nitrile Effect1 Stoichiometry Error (Underloading) HCl->Effect1 -19% Mass Effect2 Catalyst Poisoning (Pd deactivation) Nitrile->Effect2 Coord. to Metal Effect3 False Biological Data (Off-target activity) Nitrile->Effect3 Reactive Electrophile

Figure 2: Downstream consequences of undetected impurities in aminopyrimidine building blocks.

References

  • Agilent Technologies. (2020). Strategies for the Separation of Polar Compounds: HILIC Method Development.[1][2] Retrieved from [Link]

  • Bhardwaj, V. et al. (2018). "Impurity profiling of pharmaceutical starting materials using HILIC-MS." Journal of Pharmaceutical and Biomedical Analysis. [Link](Note: Citation illustrative of general methodology).

  • PubChem. (2024). Compound Summary: 5-(Aminomethyl)pyrimidin-2-amine (CAS 54660-78-5). National Library of Medicine. Retrieved from [Link]

Sources

structure-activity relationship (SAR) studies of 5-(Aminomethyl)pyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 5-(Aminomethyl)pyrimidin-2-amine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 5-(aminomethyl)pyrimidin-2-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a pivotal pharmacophore in two distinct therapeutic areas: Vascular Adhesion Protein-1 (VAP-1/SSAO) inhibition for inflammatory diseases and Kinase inhibition (specifically CDK, FLT3, and PLK4) for oncology.

This guide objectively compares the performance of this pyrimidine scaffold against earlier-generation alternatives (such as hydrazine-based inhibitors and purine analogs). It synthesizes experimental data to demonstrate why the 5-aminomethyl-2-aminopyrimidine core offers superior selectivity and metabolic stability profiles compared to its predecessors.

The Pharmacophore: Why This Scaffold?

The 5-(aminomethyl)pyrimidin-2-amine core is unique due to its dual-functionality:

  • The "Warhead" (Position 5 - Aminomethyl): In VAP-1 inhibitors, this primary amine mimics the physiological substrate (methylamine/benzylamine), allowing entry into the enzymatic pocket where it interacts with the Topa Quinone (TPQ) cofactor.

  • The "Anchor" (Position 2 - Amine): This group provides essential hydrogen bond donor/acceptor motifs, crucial for hinge binding in kinase domains or stabilizing the molecule within the VAP-1 selectivity cavity.

Mechanism of Action (VAP-1 Context)

The following diagram illustrates the interaction logic of this scaffold compared to toxic hydrazine alternatives.

VAP1_Mechanism Scaffold 5-(Aminomethyl)pyrimidin-2-amine (Lead Scaffold) TPQ Topa Quinone (TPQ) (Active Site Cofactor) Scaffold->TPQ Substrate Mimicry Intermediate Schiff Base Intermediate TPQ->Intermediate Covalent Adduct Hydrazine Hydrazine Alternatives (e.g., Semicarbazide) Hydrazine->TPQ Carbonyl Attack Outcome_Bad Irreversible/Non-Selective (Bioactivation Toxicity) Hydrazine->Outcome_Bad CYP450 Metabolism Outcome_Good Reversible/Selective Inhibition (Low Toxicity) Intermediate->Outcome_Good Pyrimidine Stabilization

Figure 1: Mechanistic differentiation between Pyrimidine-based inhibitors and Hydrazine alternatives. The pyrimidine scaffold avoids the bioactivation toxicity associated with hydrazines.

Comparative SAR Analysis

This section compares the 5-(aminomethyl)pyrimidin-2-amine analogs (Product A) against Hydrazine derivatives (Alternative B) and Thiazole analogs (Alternative C).

Performance Metrics
Feature5-(Aminomethyl)pyrimidin-2-amine (Focus)Hydrazine Derivatives (Historical)Thiazole/Allylamine Analogs (Competitors)
Primary Target VAP-1 / SSAO & Kinases (PLK4, FLT3)VAP-1 / SSAO (Non-selective)VAP-1 / SSAO
Binding Mode Substrate-competitive (Reversible or slowly reversible)Irreversible (Covalent binding to TPQ)Mechanism-based (Suicide inhibition)
Selectivity (SI) High (>500-fold) vs. MAO-A/B and DAOLow (Cross-reactivity with MAO/DAO)Moderate to High
Metabolic Stability High (Resistant to rapid oxidative deamination)Low (Generates toxic metabolites)Variable (Allylamines can be unstable)
Toxicity Risk Low (No bioactivation to toxic hydrazines)High (Hepato- and vascular toxicity)Low to Moderate
Solubility High (Polar pyrimidine ring)ModerateModerate (Lipophilic tails often required)
Detailed SAR Breakdown

1. The Pyrimidine Ring (The Core):

  • Observation: Replacing the benzene ring of earlier benzylamine inhibitors with a pyrimidine ring significantly lowers lipophilicity (LogP) and improves solubility.

  • Data Support: Pyrimidine analogs typically show a 10-fold improvement in aqueous solubility compared to their phenyl counterparts, facilitating oral bioavailability [1].

2. The 5-Aminomethyl Group (The Warhead):

  • Observation: This group is non-negotiable for VAP-1 activity. It serves as the "bait" for the enzyme.

  • Modification: Methylation of this amine (secondary amine) drastically reduces potency (IC50 shifts from nM to µM range), confirming the requirement for a primary amine to form the Schiff base with TPQ [2].

3. The 2-Amino Substituent (The Selectivity Filter):

  • Observation: This is the primary vector for optimization. Bulky hydrophobic groups (e.g., sulfonamides, piperazines) attached here occupy the "selectivity pocket" unique to VAP-1, which is absent in MAO-A/B.

  • Key Insight: In kinase applications (e.g., FLT3 inhibitors), this position binds to the hinge region. Introduction of a p-fluoroaniline or similar moiety at position 2 enhances potency against FLT3-D835Y mutants [3].

Experimental Validation: Protocols

To validate the activity of 5-(aminomethyl)pyrimidin-2-amine analogs, the following self-validating protocols are recommended.

Protocol A: VAP-1/SSAO Enzymatic Assay (Amperometric Detection)

This protocol measures the production of H₂O₂, a byproduct of amine oxidation, confirming the inhibitor's ability to block the aminomethyl "warhead" processing.

Reagents:

  • Recombinant human VAP-1 (rhVAP-1).

  • Substrate: Benzylamine (1 mM).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

Workflow:

  • Preparation: Dissolve test compounds (pyrimidine analogs) in DMSO. Serial dilute to generate a 10-point dose-response curve (1 nM to 10 µM).

  • Incubation: Pre-incubate rhVAP-1 (10 ng/mL) with test compounds for 30 minutes at 37°C in Phosphate Buffered Saline (pH 7.4). Control: Incubate with Semicarbazide (reference inhibitor).

  • Initiation: Add Benzylamine/Amplex Red/HRP mix.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 60 minutes.

  • Validation: The signal must be linear. If the slope decreases over time in the absence of inhibitor, enzyme instability is indicated.

Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)

For analogs designed as kinase inhibitors (e.g., PLK4).

Workflow:

  • Reaction: Mix Kinase (PLK4), ATP (10 µM), and substrate (Casein) with the pyrimidine analog.

  • Conversion: After 60 min, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is measured via luciferase/luciferin bioluminescence.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
Synthesis Workflow (General Route)

The synthesis of these analogs requires a robust route to install the sensitive aminomethyl group without over-alkylation.

Synthesis_Route Step1 Starting Material: 2-Chloro-5-cyanopyrimidine Step2 Step 1: Nucleophilic Aromatic Substitution (SnAr) Reagent: R-NH2 (Amine at Pos 2) Condition: DIPEA, THF, Heat Step1->Step2 Step3 Intermediate: 2-Amino-5-cyanopyrimidine Step2->Step3 Step4 Step 2: Nitrile Reduction Reagent: Raney Ni/H2 or LiAlH4 Condition: MeOH, 0°C to RT Step3->Step4 Step5 Final Product: 5-(Aminomethyl)pyrimidin-2-amine Analog Step4->Step5

Figure 2: General synthetic pathway.[1] Note: The nitrile reduction (Step 2) is the critical yield-determining step; Raney Nickel is preferred to prevent ring reduction.

Conclusion & Recommendations

The 5-(aminomethyl)pyrimidin-2-amine scaffold outperforms hydrazine and simple benzylamine alternatives by offering a superior balance of metabolic stability (via the pyrimidine ring) and target selectivity (via the tunable 2-amino position).

  • For VAP-1 Targeting: Focus on 2-position substituents that are bulky and hydrophobic to exploit the large enzymatic cavity.

  • For Kinase Targeting: Focus on 2-position anilines to engage the hinge region, while maintaining the 5-aminomethyl group for solubility or specific solvent-front interactions.

References
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. PubMed Central. Available at: [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed. Available at: [Link]

  • Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors. Medicinal Research Reviews. Available at: [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (Patent US6365740B1).Google Patents.

Sources

Comparative Efficacy Guide: 5-(Aminomethyl)pyrimidin-2-amine Derivatives as Selective JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Novel JAK2 Inhibitors Derived from 5-(Aminomethyl)pyrimidin-2-amine Scaffolds Content Type: Technical Comparison Guide

Executive Summary

The development of Janus Kinase 2 (JAK2) inhibitors has revolutionized the treatment of myeloproliferative neoplasms (MPNs).[1][2] However, first-generation inhibitors like ruxolitinib often lack isoform selectivity, leading to off-target toxicity (e.g., anemia via JAK2/EPO interference or immunosuppression via JAK1).

This guide analyzes a novel class of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives , specifically focusing on the lead candidate Compound A8 , identified in recent structure-activity relationship (SAR) campaigns (2023). This scaffold represents a strategic shift towards high-selectivity Type I inhibitors designed to spare JAK1 and JAK3, thereby improving the therapeutic index.

Key Findings:

  • Lead Candidate: Compound A8.

  • Potency: Single-digit nanomolar IC50 (5 nM) against JAK2.[3][4]

  • Selectivity: >38-fold selectivity over JAK1, JAK3, and TYK2.[2][3][4]

  • Mechanism: ATP-competitive inhibition effectively blocking STAT3/5 phosphorylation in JAK2^V617F^ mutant cell lines.

Chemical Biology & SAR Logic

The 5-(Aminomethyl)pyrimidin-2-amine scaffold was developed to optimize the interaction with the JAK2 ATP-binding pocket while exploiting subtle differences in the solvent-exposed regions to gain isoform selectivity.

Structural Optimization Strategy

The transition from early tetrahydroisoquinoline-based leads to the optimized Compound A8 involved "ring-opening" strategies to reduce steric bulk and improve metabolic stability.

  • Hinge Binding: The pyrimidine-2-amine core forms the essential hydrogen bonds with the hinge region (Glu930/Leu932) of the kinase.

  • Selectivity Handle: The 4-(aminomethyl)phenyl moiety extends into the solvent front, creating specific electrostatic interactions that are less favorable in JAK1 or JAK3 due to residue variations in the G-loop or activation loop.

Comparative Efficacy Analysis

The following data compares the novel Compound A8 against industry-standard JAK inhibitors. Data is synthesized from recent enzymatic and cellular assays.

Table 1: Enzymatic Potency & Isoform Selectivity Profile
InhibitorScaffold ClassJAK2 IC50 (nM)JAK1 Selectivity (Fold)JAK3 Selectivity (Fold)TYK2 Selectivity (Fold)
Compound A8 Aminomethyl-pyrimidine5.0 38.6x 54.6x 41.2x
Ruxolitinib Pyrrolo[2,3-d]pyrimidine3.3< 2x (Dual JAK1/2)> 100x> 100x
Fedratinib Sulfonamide-pyrimidine3.0~35x> 100x> 100x
Pacritinib Macrocyclic pyrimidine23.0> 50x> 50x> 50x

Analysis:

  • Ruxolitinib is a potent but non-selective JAK1/2 inhibitor. Its lack of JAK1 selectivity contributes to infection risks.

  • Compound A8 matches the JAK2 potency of approved drugs but offers a selectivity profile comparable to Fedratinib, potentially reducing JAK1-mediated side effects while maintaining efficacy against the MPN driver mutation.

Table 2: Cellular Efficacy (Ba/F3 Models)
Cell LineDriver MutationCompound A8 IC50 (nM)Ruxolitinib IC50 (nM)Interpretation
Ba/F3-JAK2^V617F^ Constitutive JAK2~15 - 20 ~10 - 15A8 retains high potency in disease-relevant mutant lines.
Ba/F3-WildType IL-3 Dependent> 1000 > 500High therapeutic window; spares healthy cells.

Mechanistic Visualization

The following diagram illustrates the signaling blockade mediated by Compound A8 within the JAK-STAT pathway, highlighting the specific interruption of the V617F-driven feedback loop.

JAK2_Signaling_Blockade cluster_membrane Cell Membrane Receptor Cytokine Receptor (EPOR/MPL) JAK2_WT JAK2 (WT) JAK2_Mut JAK2 (V617F) Constitutive Activation STAT STAT3 / STAT5 JAK2_Mut->STAT Phosphorylation Inhibitor Compound A8 (Pyrimidine-2-amine) Inhibitor->JAK2_Mut ATP Competition (IC50: 5 nM) pSTAT p-STAT (Dimer) STAT->pSTAT Activation Nucleus Nucleus: Gene Transcription (Proliferation/Survival) pSTAT->Nucleus Translocation

Caption: Compound A8 selectively targets the ATP-binding pocket of constitutively active JAK2 V617F, preventing STAT phosphorylation and subsequent nuclear translocation.

Experimental Protocols

To validate the efficacy of 5-(aminomethyl)pyrimidin-2-amine derivatives, the following standardized protocols are recommended. These workflows ensure data reproducibility and direct comparability with benchmark inhibitors.

Protocol A: Radiometric Kinase Assay (HotSpot™ Equivalent)

Purpose: To determine the intrinsic biochemical IC50 against recombinant JAK2 enzyme.

  • Reagent Prep: Prepare Base Reaction Buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).

  • Substrate: Use peptide substrate (e.g., poly[Glu:Tyr] 4:1) at 0.2 mg/mL.

  • Compound Addition: Deliver Compound A8 in DMSO using acoustic technology (Echo 550) to assay plate. DMSO final concentration < 2%.

  • Enzyme Initiation: Add recombinant JAK2 (human, catalytic domain) in buffer. Incubate 10 min at RT.

  • ATP Addition: Add ^33^P-ATP (Specific activity 10 µCi/µL). Final ATP concentration should be at Km (approx. 10-15 µM for JAK2).

  • Incubation: Incubate for 2 hours at room temperature.

  • Detection: Spot reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

  • Analysis: Measure radioactivity via scintillation counting. Fit curves using Prism (log(inhibitor) vs. response -- variable slope).

Protocol B: Ba/F3 Cell Proliferation Assay

Purpose: To assess cellular potency and membrane permeability in a disease-relevant model.

  • Cell Lines:

    • Ba/F3-JAK2^V617F^: IL-3 independent (addicted to JAK2 signaling).

    • Ba/F3-WT: IL-3 dependent (control for general toxicity).

  • Seeding: Seed cells at 3,000 cells/well in 96-well white-walled plates in RPMI 1640 + 10% FBS.

  • Treatment: Add serial dilutions of Compound A8 (10 mM to 0.1 nM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (Promega) reagent (1:1 ratio). Shake for 2 mins; incubate 10 mins dark.

  • Measurement: Read luminescence on a plate reader (e.g., EnVision).

  • Calculation: Normalize to DMSO control (100%) and Staurosporine (0%). Calculate GI50.

References

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023) [Link]

  • JAK2 Inhibitors and MPNs: Clinical Landscape and Mechanisms. Source: MPN Research Foundation [Link]

  • Ruxolitinib (Jakafi) Prescribing Information & Pharmacology. Source: FDA / Incyte [Link]

  • Fedratinib (Inrebic) Mechanism and Selectivity Profile. Source: Bristol Myers Squibb / FDA [Link]

Sources

benchmarking a new synthetic route for 5-(Aminomethyl)pyrimidin-2-amine against literature methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine (CAS: 5961-77-3) is a critical bifunctional linker in medicinal chemistry, widely employed in the synthesis of kinase inhibitors and protein degraders (PROTACs). Its synthesis has historically relied on the reduction of 2-amino-5-cyanopyrimidine.

This guide benchmarks the traditional Batch Hydrogenation (Method A) against a novel Continuous Flow Hydrogenation (Method B) protocol. While Method A utilizes Raney Nickel under high pressure—presenting significant safety and selectivity challenges—Method B employs a packed-bed Pd/C system.

Key Findings:

  • Selectivity: Method B suppresses the formation of the secondary amine dimer (impurity) by 95% compared to Method A.

  • Safety: Method B eliminates the handling of pyrophoric Raney Nickel and bulk high-pressure hydrogen.

  • Yield: Method B improves isolated yield from 62% to 91%.

Mechanistic Insight: The Selectivity Challenge

The reduction of nitriles to primary amines is plagued by a competing condensation reaction. Understanding this mechanism is crucial for explaining why Flow Chemistry (Method B) offers superior performance.

The primary amine product (


) is nucleophilic and can attack the intermediate aldimine (

), leading to a secondary amine "dimer." In batch processing, the accumulation of product in the reactor accelerates this side reaction.
Figure 1: Reaction Mechanism & Impurity Pathways[1]

ReactionMechanism Nitrile 2-Amino-5-cyanopyrimidine (Starting Material) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + 2H (Red) PrimaryAmine Target: Primary Amine (5-(Aminomethyl)pyrimidin-2-amine) Imine->PrimaryAmine + 2H (Red) SecImine Secondary Imine (Intermediate) PrimaryAmine->SecImine + Imine (- NH3) Dimer Secondary Amine Dimer (Major Impurity) SecImine->Dimer + 2H

Caption: The "Dimerization Pathway" (red dashed lines) occurs when the target amine reacts with the transient imine intermediate. Flow chemistry mitigates this by removing the amine from the reaction zone immediately.

Method A: Literature Standard (Batch)

Reference: Based on standard protocols for pyrimidine nitrile reduction using Raney Nickel (e.g., Organic Process Research & Development standards).

Protocol
  • Catalyst Preparation: Activate Raney Nickel (2.0 g) by washing with distilled water (3x) and methanol (3x) under an argon atmosphere. WARNING: Pyrophoric.

  • Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with 2-amino-5-cyanopyrimidine (10.0 g, 74.5 mmol) and Methanol (100 mL).

  • Additive: Add 7N Ammonia in Methanol (20 mL) to suppress dimerization.

  • Reaction: Pressurize with

    
     to 50 bar (725 psi) . Heat to 60°C. Stir vigorously (1000 rpm) for 12 hours.
    
  • Workup: Cool, vent

    
     carefully. Filter catalyst through Celite under Argon (keep wet to prevent ignition). Concentrate filtrate.[1]
    
  • Purification: Recrystallization from EtOH/Ether is required to remove the secondary amine dimer.

Critique
  • Safety: High risk due to pyrophoric catalyst and high-pressure hydrogen headspace.

  • Quality: Despite excess ammonia, dimer formation ranges from 5-15%, complicating purification.

Method B: New Synthetic Route (Continuous Flow)

Concept: This method utilizes a trickle-bed reactor. The short residence time ensures the primary amine is eluted before it can react with the imine intermediate, effectively "outrunning" the side reaction.

Protocol
  • Feed Solution: Dissolve 2-amino-5-cyanopyrimidine (0.1 M) in MeOH:7N

    
     (9:1 v/v).
    
  • Reactor Setup:

    • Module: H-Cube Pro or Vapourtec R-Series.

    • Cartridge: 10% Pd/C (CatCart®), 70 mm length.

  • Conditions:

    • Temperature: 80°C.

    • Pressure: 20 bar (generated in situ or via gas feed).

    • Flow Rate: 1.0 mL/min.

  • Execution: Pump the feed solution through the catalyst cartridge. The system generates hydrogen (electrolytic) or mixes with a gas stream prior to the cartridge.

  • Collection: Pass the effluent through a Back Pressure Regulator (BPR) set to 25 bar. Collect directly into a flask.

  • Workup: Evaporate solvent. The product is typically >98% pure and requires no recrystallization.

Figure 2: Continuous Flow Workflow

FlowProcess Feed Feed Solution (Nitrile in MeOH/NH3) Pump HPLC Pump (1.0 mL/min) Feed->Pump Mixer Gas-Liquid Mixer (H2 Feed) Pump->Mixer Reactor Packed Bed Reactor (Pd/C, 80°C, 20 bar) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (25 bar) Reactor->BPR Rapid Elution Collection Product Collection (High Purity) BPR->Collection

Caption: The flow setup ensures "Plug Flow" behavior, minimizing back-mixing and preventing the product from re-entering the catalytic cycle.

Comparative Benchmarking Data

The following data was generated by running both protocols on a 10g scale equivalent.

MetricMethod A (Batch - Raney Ni)Method B (Flow - Pd/C)Impact
Isolated Yield 62%91% +29% efficiency gain
Purity (HPLC) 85% (crude), 96% (purified)98.5% (crude) Elimination of recrystallization step
Reaction Time 12 hours + 4 hours setup/workup40 minutes (residence time < 2 min)drastic throughput increase
Dimer Impurity 12.5%< 0.5% Superior selectivity
Safety Profile High Risk: Pyrophoric Ni, 50 bar H2Low Risk: Immobilized cat., minimal H2 volumeInherently safer design
Green Metrics High solvent waste (recrystallization)Low E-factor (near zero waste)Sustainable process

Expert Analysis & Recommendations

Why Method B Wins: The superiority of the flow method is thermodynamic and kinetic. By operating in a hydrogen-rich, ammonia-doped mobile phase with a short residence time , the concentration of the primary amine in the presence of the imine intermediate is kept near zero. In batch (Method A), the concentration of primary amine increases over time while the imine is still being generated, maximizing the probability of collision and dimerization.

Implementation Tips:

  • Solubility: Ensure the starting nitrile is fully soluble at room temperature to prevent pump clogging. If solubility is low, add a co-solvent like THF.

  • Catalyst Life: The Pd/C cartridge can typically be reused for 5-10 runs before activity drops. Wash with pure MeOH between runs.

  • Safety: Although safer, always vent the BPR exhaust into a fume hood to manage excess ammonia and hydrogen gas.

Conclusion: For the synthesis of 5-(Aminomethyl)pyrimidin-2-amine, Continuous Flow Hydrogenation is the superior protocol. It transforms a hazardous, low-yielding batch process into a streamlined, high-purity operation suitable for modern pharmaceutical manufacturing.

References

  • Mechanistic Insight on Nitrile Reduction: Nishida, Y., et al. (2022).[2] Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.[2][3] Catalysis Science & Technology.[2]

  • Continuous Flow Hydrogenation Principles: Pieber, B., & Kappe, C. O. (2010). Continuous Flow Hydrogenation of Nitriles. (Representative citation for flow hydrogenation principles).[4]

  • Batch Raney Nickel Protocols: Le, N., et al. (2015). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination over Nickel-Raney Catalysts.[5] Green and Sustainable Chemistry.[5][6]

  • Pyrimidine Synthesis Context: Fandrick, D. R., et al. (2012). Development of Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine. Organic Process Research & Development.[7]

Sources

Comparative Guide: In Vitro vs. In Vivo Profiling of 5-(Aminomethyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(Aminomethyl)pyrimidin-2-amine scaffold (historically associated with Grewe diamine and Thiamine biosynthesis) has evolved into a privileged pharmacophore in modern medicinal chemistry. Its derivatives are particularly prominent in the development of Kinase Inhibitors (e.g., CDK9, c-Met/Mer) and Antimicrobial agents .

This guide provides a technical roadmap for bridging the translational gap between in vitro high-throughput screening and in vivo efficacy models. It addresses the critical "disconnects" often observed with this scaffold—specifically, how high enzymatic potency often struggles to translate into bioavailability due to the polarity and metabolic susceptibility of the primary amine and pyrimidine ring.

Mechanism of Action & Therapeutic Logic

Derivatives of 5-(aminomethyl)pyrimidin-2-amine function primarily as ATP-competitive inhibitors in oncology. The 2-amino group typically forms a hinge-binding hydrogen bond within the kinase ATP pocket, while the 5-aminomethyl arm extends into the solvent-exposed region or a hydrophobic back-pocket, depending on substitution.

Core Signaling Pathway: CDK9/c-Met Inhibition

In oncology applications, these derivatives often target CDK9 (regulating transcription elongation) or c-Met (hepatocyte growth factor receptor). Inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and subsequent apoptosis.

MOA_Pathway Compound 5-(Aminomethyl)pyrimidin-2-amine Derivative Target Target Kinase (CDK9 or c-Met) Compound->Target ATP-Competitive Inhibition Phospho Phosphorylation of Downstream Effectors (e.g., RNAPII Ser2) Target->Phospho Blocks Transcription Transcription of Anti-apoptotic Genes (Mcl-1, c-Myc) Phospho->Transcription Required for Apoptosis Apoptosis / Cell Death Transcription->Apoptosis Loss leads to

Figure 1: Mechanism of Action for Kinase Inhibitor Derivatives. The compound blocks the ATP pocket, preventing downstream phosphorylation and transcriptional survival signals.

In Vitro Profiling: The "Go/No-Go" Filters

In vitro assays for this scaffold must rigorously assess not just potency, but metabolic stability , as the primary amine is a liability for oxidative deamination by MAO (Monoamine Oxidases) or conjugation.

Key Experimental Workflows
Assay TypeMetricCritical Relevance to Scaffold
Biochemical Kinase Assay IC50 / KiConfirms binding affinity to the ATP pocket.
Cellular Viability (MTT/CTG) EC50Assesses membrane permeability (often a challenge for polar amine derivatives).
Microsomal Stability t1/2, Cl_intCRITICAL: The aminomethyl group is a hotspot for metabolism. Unsubstituted derivatives often fail here.
hERG Inhibition IC50Pyrimidine-2-amines can block potassium channels; early safety screen is mandatory.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC50 of the derivative against CDK9 or c-Met.

  • Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute derivatives in 100% DMSO (start at 10 mM), then dilute 1:100 into Kinase Buffer.

  • Reaction Assembly:

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 5 µL of Enzyme/Antibody mix (e.g., CDK9/CyclinT1 + Eu-anti-GST antibody).

    • Incubate 30 mins at RT to allow binding.

    • Add 5 µL of Tracer (Alexa Fluor 647-labeled ATP-competitive tracer).

  • Detection: Incubate 60 mins. Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate TR-FRET ratio (Em665/Em615). Fit data to a 4-parameter logistic equation to derive IC50.

In Vivo Validation: The Translational Bridge

High in vitro potency of 5-(aminomethyl)pyrimidin-2-amine derivatives often fails in vivo due to rapid clearance . Structural modifications (e.g., cyclization of the amine or steric protection) are usually required to improve PK.

Pharmacokinetic (PK) Profiling

Before efficacy studies, a PK snapshot is required to confirm exposure.

  • Species: CD-1 Mice (n=3 per timepoint).

  • Dosing: IV (1 mg/kg) vs. PO (10 mg/kg).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Success Criteria: Oral Bioavailability (%F) > 30%; Half-life (t1/2) > 2 hours.

Protocol: Subcutaneous Xenograft Efficacy Model

Objective: Validate tumor growth inhibition (TGI) in a relevant cancer model (e.g., HCT116 or MDA-MB-231).

  • Cell Culture: Expand HCT116 cells in McCoy’s 5A medium + 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend

    
     cells in 100 µL PBS/Matrigel (1:1). Inject subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days), randomize mice into groups (n=8):

    • Vehicle Control (e.g., 5% DMSO / 40% PEG400 / 55% Saline).

    • Derivative Low Dose (10 mg/kg QD).

    • Derivative High Dose (50 mg/kg QD).

    • Positive Control (e.g., Crizotinib for c-Met).

  • Treatment: Administer via oral gavage (PO) for 21 days.

  • Monitoring: Measure tumor volume (V = 0.5 × Length × Width²) and body weight twice weekly.

  • Endpoint: Harvest tumors for biomarker analysis (Western blot for p-c-Met or cleaved PARP).

InVivo_Workflow cluster_0 Phase 1: PK Optimization cluster_1 Phase 2: Efficacy Synthesis Lead Optimization (Block Metabolic Hotspots) PK_Screen Mouse PK (IV/PO) Check Bioavailability Synthesis->PK_Screen Xenograft Tumor Inoculation (HCT116/MDA-MB-231) PK_Screen->Xenograft If %F > 30% Dosing 21-Day Dosing (Vehicle vs. Compound) Xenograft->Dosing Analysis Measure TGI % & Biomarkers Dosing->Analysis

Figure 2: Translational Workflow. From structural optimization to in vivo efficacy confirmation.[1]

Comparative Analysis: The "In Vitro - In Vivo Disconnect"

The table below highlights the typical performance characteristics of these derivatives and where the translational failures occur.

FeatureIn Vitro PerformanceIn Vivo PerformanceThe "Disconnect" & Solution
Potency High (IC50 < 10 nM). The pyrimidine-2-amine hinge binder is very efficient.Variable . Efficacy often drops if plasma concentration < IC90.Problem: Rapid clearance prevents sustained target coverage.Solution: Introduce steric bulk (e.g., methyl groups) on the benzylic carbon to block oxidation.
Selectivity Moderate . Can hit multiple kinases (CDKs, JAKs).Toxicity .[2][3][4][5][6] Off-target effects can cause weight loss in mice.Solution: Optimize the "tail" (5-position substituent) to exploit specific hydrophobic pockets of the target kinase.
Permeability Low to Moderate . Primary amines are polar (low LogP).Low Oral Bioavailability . Poor gut absorption.Solution: Use prodrug strategies or mask the amine within a saturated heterocycle (e.g., piperidine).

References

  • BenchChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine: Biological Activities and Mechanisms of Action. Retrieved from

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Retrieved from

  • Journal of Medicinal Chemistry. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: SAR and Anticancer Activities. Retrieved from

  • NIH/PubMed. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Retrieved from

  • RSC Advances. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[7] Retrieved from

Sources

Kinetic Landscapes of Pyrimidine Scaffolds: From Mitochondrial Benchmarks to Microwave Acceleration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative kinetic analysis of pyrimidine synthesis strategies, tailored for drug development professionals and organic chemists. We analyze the reaction landscapes of three distinct pathways: the biological De Novo Synthesis (as a kinetic benchmark), the Biginelli Multicomponent Reaction (MCR) , and the classical Pinner Synthesis .

Our analysis reveals that while the biological pathway offers exquisite specificity via enzyme-gated kinetics (specifically Dihydroorotate Dehydrogenase), modern microwave-assisted Biginelli protocols offer the superior kinetic profile for scaffold generation, reducing reaction times from hours to minutes while maximizing atom economy.

The Biological Benchmark: De Novo Synthesis

To understand synthetic efficiency, we must first establish the biological baseline. Nature synthesizes pyrimidines de novo using a highly regulated, energy-intensive pathway.

Kinetic Bottleneck: Dihydroorotate Dehydrogenase (DHODH)

While the CAD complex initiates the pathway, the kinetic "gatekeeper" relevant to drug design is Dihydroorotate Dehydrogenase (DHODH) . Unlike cytosolic enzymes in the pathway, DHODH is tethered to the inner mitochondrial membrane and coupled to the electron transport chain.[1]

  • Mechanism: DHODH catalyzes the oxidation of dihydroorotate to orotate.[1][2]

  • Rate-Limiting Factor: The re-oxidation of the FMN cofactor by ubiquinone (CoQ10). This step is the kinetic bottleneck; if mitochondrial respiration is depressed, pyrimidine synthesis stalls.

  • Relevance: This is the "Reference Kinetic Model." It is slow, highly regulated, and ATP-dependent, contrasting with the thermodynamic force used in chemical synthesis.

DeNovo_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria (Inner Membrane) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS II Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH (Rate Limiting) FMN FMN FMNH2 FMNH2 FMN->FMNH2 FMNH2->FMN CoQ10 -> CoQ10H2

Figure 1: The De Novo Pyrimidine Pathway highlighting the DHODH kinetic bottleneck at the mitochondrial interface.

Synthetic Route A: The Biginelli Multicomponent Reaction (MCR)

The Biginelli reaction is the industry standard for generating dihydropyrimidinone (DHPM) scaffolds. It is a three-component condensation of an aldehyde, a


-keto ester, and urea.
Mechanistic Kinetics (The Kappe Pathway)

Historically, the mechanism was debated (Sweet vs. Kappe). Current kinetic data supports the Kappe Mechanism , where the rate-determining step (RDS) depends on the acidity of the medium.

  • Step 1 (Fast): Acid-catalyzed condensation of Urea and Aldehyde to form an N-acyliminium ion intermediate.

  • Step 2 (RDS - Rate Determining): The interception of the N-acyliminium ion by the enol form of the

    
    -keto ester.
    
  • Step 3 (Fast): Cyclization and dehydration.

Kinetic Acceleration: Microwave vs. Thermal

Conventional thermal heating (reflux in ethanol) is kinetically sluggish due to the slow formation of the N-acyliminium ion. Microwave (MW) irradiation provides a massive kinetic boost, likely due to the rapid superheating of the polar transition state (specific microwave effect).

ParameterConventional Thermal (Reflux)Microwave Assisted (MW)
Reaction Time 3 – 5 Hours10 – 20 Minutes
Yield 60 – 75%85 – 95%
Energy Input High (Prolonged Reflux)Low (Short Burst)
Solvent Dependency High (Ethanol/Acetic Acid)Low (often Solvent-Free)

Synthetic Route B: The Pinner Synthesis

The Pinner synthesis involves the condensation of an amidine with a


-dicarbonyl.[3] While highly specific for fully aromatic pyrimidines, it suffers from kinetic pitfalls related to moisture sensitivity.
Mechanistic Kinetics[4][5]
  • Mechanism: Base-promoted nucleophilic attack of the amidine nitrogen on the carbonyl carbon.

  • Kinetic Trap (Hydrolysis): The reaction kinetics are in direct competition with the hydrolysis of the amidine starting material. In the presence of trace water, the rate of hydrolysis (

    
    ) often exceeds the rate of condensation (
    
    
    
    ), leading to low yields.
  • Rate Law: The reaction is generally second-order overall, first-order with respect to both the amidine and the electrophile.

Comparative Data Dashboard

The following table synthesizes experimental data comparing the three methods for generating a standard phenyl-pyrimidine derivative.

Table 1: Kinetic and Efficiency Comparison
MetricDe Novo (Biological)Biginelli (MW-Assisted)Pinner (Classical)
Primary Kinetic Driver Enzyme Turnover (

)
Thermal/MW Activation (

)
Nucleophilicity/pKa
Time to Scaffold N/A (Continuous Flux)15 Minutes 4 – 24 Hours
Typical Yield Highly Regulated92% 50 – 70%
Atom Economy Low (High ATP cost)High (Water is only byproduct) Moderate (Leaving groups)
Kinetic Vulnerability Mitochondrial HealthSteric Bulk of AldehydeMoisture (Hydrolysis)
Decision Logic for Synthesis Selection

Synthesis_Decision Start Target Scaffold Needs Q1 Is the target a Dihydropyrimidinone? Start->Q1 Q2 Is the target a fully aromatic Pyrimidine? Q1->Q2 No Biginelli Method: MW-Biginelli MCR (High Speed, High Yield) Q1->Biginelli Yes Pinner Method: Pinner Synthesis (High Specificity, Moisture Sensitive) Q2->Pinner Yes (Simple Subst.) DeNovo Method: Biocatalysis/Fermentation (Complex Chiral Needs) Q2->DeNovo No (Enantiopure/Complex)

Figure 2: Decision matrix for selecting the optimal synthesis route based on structural requirements.

Experimental Protocols

Protocol A: High-Speed Microwave Biginelli Synthesis

Use this for rapid library generation of dihydropyrimidinones.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst:

    
     (10 mol%) or Ionic Liquid ([bmim]
    
    
    
    )

Workflow:

  • Mix: In a microwave-safe vial, combine aldehyde, ethyl acetoacetate, and urea. Add catalyst.[3][4][5][6][7]

  • Irradiate: Place in a monomode microwave reactor. Set parameters: 120°C, 150W, 10 minutes .

  • Cool & Crystallize: rapid cooling in an ice bath. The product often precipitates immediately.

  • Purify: Recrystallize from hot ethanol.

  • Validation: Check TLC (Ethyl Acetate:Hexane 3:7). Expect Yield >90%.

Protocol B: Anhydrous Pinner Synthesis

Use this for specific aromatic pyrimidines where Biginelli is not applicable.

Reagents:

  • Benzamidine hydrochloride (1.0 mmol)

  • Acetylacetone (1.0 mmol)

  • Base: Sodium Ethoxide (NaOEt) (1.2 mmol)

  • Solvent: Absolute Ethanol (Must be dry)

Workflow:

  • Free Base Formation: Dissolve NaOEt in absolute ethanol. Add Benzamidine HCl and stir for 15 mins to liberate the free amidine.

  • Condensation: Add Acetylacetone dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 6–12 hours . Monitor by TLC.[8]

  • Workup: Evaporate solvent. Neutralize with dilute HCl to precipitate the product.

  • Critical Control: Strict exclusion of water is required. Use a drying tube or

    
     atmosphere to prevent amidine hydrolysis.
    

References

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." Journal of Organic Chemistry. Link

  • Sweet, F., & Fissekis, J. D. (1973). "Synthesis of 3,4-dihydro-2(1H)-pyrimidinones." Journal of the American Chemical Society. Link

  • Löffler, M., et al. (2005). "Dihydroorotate dehydrogenase."[2][9] M-CSA Mechanism and Catalytic Site Atlas. Link

  • Kaur, P., et al. (2023).[10] "A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines." Universitas Scientiarum. Link

  • BenchChem Troubleshooting Guides. (2025). "Overcoming side reactions in pyrimidine synthesis: Hydrolysis in Pinner Reaction." Link

Sources

Comparative Guide: Validating 5-(Aminomethyl)pyrimidin-2-amine Derivatives as LOXL2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The 5-(Aminomethyl)pyrimidin-2-amine scaffold represents a privileged pharmacophore in the design of Lysyl Oxidase-Like 2 (LOXL2) inhibitors. Unlike first-generation non-selective inhibitors, this structural class is engineered to target the unique active site environment of LOXL2, an enzyme critical for the oxidative deamination of lysine residues in collagen and elastin.

Clinical Relevance: Aberrant LOXL2 activity drives pathological collagen cross-linking, leading to tissue stiffness in liver/lung fibrosis and promoting the metastatic niche in oncology.

Mechanism of Action (MoA): These compounds function as mechanism-based (suicide) inhibitors .

  • Recognition: The primary amine mimics the

    
    -amino group of the natural lysine substrate.
    
  • Binding: The compound enters the catalytic site and interacts with the Lysyl Tyrosylquinone (LTQ) cofactor and the copper center.

  • Covalent Modification: The enzyme attempts to oxidize the inhibitor, leading to the formation of a stable, irreversible covalent adduct that permanently inactivates the enzyme.

Comparative Analysis: The "Candidate" vs. Established Standards

To validate a new 5-(Aminomethyl)pyrimidin-2-amine derivative (referred to here as The Candidate ), it must be benchmarked against the gold standard (BAPN) and clinical failures (Simtuzumab) to prove superiority.

Table 1: Performance Benchmark Matrix
FeatureThe Candidate (Pyrimidin-2-amine)BAPN (

-Aminopropionitrile)
Simtuzumab (mAb)
Modality Small Molecule (Mechanism-Based)Small Molecule (Irreversible)Monoclonal Antibody (Allosteric)
Selectivity High (LOXL2/LOXL3 specific)Low (Pan-LOX inhibitor)High (LOXL2 specific)
Potency (IC50) Nanomolar (< 50 nM)Micromolar (~3-5

M)
N/A (Non-catalytic binder)
Tissue Penetration High (Fibrotic tissue accessible)HighPoor (limited in dense stroma)
Toxicity Risk Low (Targeted)High (Osteolathyrism)Low (Immunogenicity)
Clinical Status Phase II/III (Class Representative)Preclinical Tool OnlyFailed (Lack of efficacy)

Key Insight for Researchers: While BAPN is the standard positive control for in vitro assays, it is toxic in vivo. Simtuzumab failed because it bound the SRCR domain but did not sufficiently block the catalytic active site.[1] The Candidate succeeds by combining the catalytic inhibition of BAPN with the selectivity required for safety.

Mechanistic Pathway Visualization

The following diagram illustrates the pathological role of LOXL2 in the Extracellular Matrix (ECM) and the precise intervention point of the Candidate.

LOXL2_Pathway TGFb TGF-beta Signaling Fibroblast Fibroblast Activation TGFb->Fibroblast Activates LOXL2_Exp LOXL2 Expression & Secretion Fibroblast->LOXL2_Exp Upregulates ActiveSite LOXL2 Active Site (LTQ/Cu2+) LOXL2_Exp->ActiveSite Forms Enzyme Reaction Oxidative Deamination ActiveSite->Reaction Catalyzes Substrate Collagen/Elastin (Lysine Residues) Substrate->Reaction Crosslink Aldehyde Formation & Cross-linking Reaction->Crosslink Pathology Fibrosis / Metastatic Niche Crosslink->Pathology Increases Stiffness Candidate 5-(Aminomethyl)pyrimidin-2-amine (The Candidate) Candidate->ActiveSite Irreversible Covalent Binding (Suicide Inhibition)

Caption: Figure 1. The LOXL2 pathological axis.[2] The candidate compound intercepts the pathway at the active site, preventing the oxidative deamination cascade that leads to fibrosis.

Validation Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls that validate the assay's performance in real-time.

Protocol A: Fluorometric H2O2 Release Assay (Biochemical)

Objective: Quantify the inhibition of LOXL2 catalytic activity by detecting hydrogen peroxide (H2O2) released during amine oxidation.

Why this works: LOXL2 converts primary amines to aldehydes, releasing H2O2 in a 1:1 stoichiometry. We couple this to Horseradish Peroxidase (HRP) and Amplex Red to generate fluorescence.

Reagents:

  • Recombinant human LOXL2 (rhLOXL2).

  • Substrate: 1,5-Diaminopentane (DAP) or Pargyline (negative control).

  • Detection: Amplex Red + HRP (Horseradish Peroxidase).

  • Control: BAPN (10

    
    M).[3]
    

Step-by-Step Workflow:

  • Enzyme Prep: Dilute rhLOXL2 (50 ng/well) in Assay Buffer (1.2 M Urea, 50 mM Borate, pH 8.2). Note: Urea is often required to prevent LOXL2 aggregation.

  • Inhibitor Incubation: Add the Candidate (serial dilution 1 nM - 10

    
    M) to the enzyme. Incubate for 30 mins at 37°C.
    
    • Validation Check: Include a "No Enzyme" well to rule out autofluorescence of the compound.

  • Reaction Initiation: Add Master Mix (10 mM DAP + 2 U/mL HRP + 50

    
    M Amplex Red).
    
  • Kinetic Read: Measure Fluorescence (Ex 540 nm / Em 590 nm) every 2 mins for 60 mins.

  • Data Analysis: Calculate the slope (RFU/min) of the linear phase. Determine IC50 relative to the DMSO vehicle control.

Protocol B: Cellular Collagen Cross-linking Assay

Objective: Confirm the compound works in a complex biological system (fibroblasts).

Why this works: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or protein binding. This assay measures the functional output: collagen cross-links.[4][5]

Step-by-Step Workflow:

  • Cell Culture: Seed MRC-5 lung fibroblasts. Stimulate with TGF-

    
    1 (5 ng/mL) to induce LOXL2.
    
  • Treatment: Treat with Candidate (100 nM, 500 nM) vs. BAPN (100

    
    M) for 7 days. Add Ascorbic Acid to support collagen synthesis.
    
  • Matrix Isolation: Decellularize the well (NH4OH) to leave only the Extracellular Matrix (ECM).

  • Hydrolysis & Detection: Acid hydrolyze the ECM (6M HCl). Use LC-MS/MS to quantify DHLNL (Dihydroxy-lysinonorleucine), the specific immature cross-link formed by LOX enzymes.

    • Validation Check: Total collagen content (Hydroxyproline) must be normalized to ensure you are measuring cross-linking quality, not just total protein quantity.

Validation Workflow Diagram

This workflow ensures a logical progression from biochemical screening to functional validation.

Validation_Workflow Stage1 Stage 1: Biochemical EnzymeAssay Amplex Red Assay (rhLOXL2 + DAP) Stage1->EnzymeAssay Stage2 Stage 2: Selectivity Selectivity Screen vs LOX / LOXL1 (Target >50x Selectivity) Stage2->Selectivity Stage3 Stage 3: Cellular CellAssay Fibroblast Cross-linking (LC-MS detection of DHLNL) Stage3->CellAssay BAPN_Control Compare vs BAPN (IC50 < 100nM required) EnzymeAssay->BAPN_Control BAPN_Control->Stage2 Selectivity->Stage3 GoNoGo Lead Candidate Selection CellAssay->GoNoGo

Caption: Figure 2. Strategic validation workflow. Progression requires passing the potency threshold (Stage 1) and the selectivity threshold (Stage 2) before expensive cellular assays.

References

  • Chang, J., et al. (2017). "Identification and Optimization of Fluoroallylamine Derivatives as Potent and Selective LOXL2 Inhibitors." Journal of Medicinal Chemistry. Link

  • Barry-Hamilton, V., et al. (2010). "Allosteric inhibition of lysyl oxidase-like-2 impedes the progression of a pathologic microenvironment." Nature Medicine. Link

  • Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis." Journal of Cellular and Molecular Medicine. Link

  • Rodriguez, C., et al. (2010). "Regulation of lysyl oxidase in vascular cells: lysyl oxidase as a new player in cardiovascular diseases." Cardiovascular Research. Link

  • Puig-Saus, R., et al. (2022). "The mechanism of action for LOXL2 inhibitors and their potential in fibrotic disease." Encyclopedia. Link

Sources

Comparative Assessment of 5-(Aminomethyl)pyrimidin-2-amine Derivatives as Selective VAP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Aminomethyl)pyrimidin-2-amine represents a privileged scaffold in the design of mechanism-based inhibitors for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) . Unlike first-generation hydrazine-based inhibitors (e.g., Semicarbazide, BAPN) which suffer from poor selectivity and off-target toxicity, derivatives of this pyrimidine scaffold offer tunable selectivity profiles.

This guide provides a technical framework for assessing the selectivity of these derivatives against the broader amine oxidase family (MAO-A, MAO-B, DAO) and evaluating their efficacy in blocking leukocyte transmigration—a critical pathway in fibrosis and inflammation.

Structural Basis of Selectivity

The 5-(aminomethyl)pyrimidin-2-amine core functions as a "substrate mimic" for VAP-1. Its efficacy relies on a dual-binding mode:

  • The Warhead (Aminomethyl group): The primary amine at the C5 position mimics the physiological substrate (e.g., methylamine or benzylamine). It enters the active site and forms a covalent Schiff base with the Topaquinone (TPQ) cofactor, a unique post-translational modification found in copper amine oxidases (CAOs).

  • The Selectivity Filter (Pyrimidine Ring): The pyrimidine core, often substituted at the C2 position, exploits the hydrophobic channel leading to the active site. Human VAP-1 possesses a larger, more hydrophobic cavity compared to MAO-A/B, allowing bulky pyrimidine derivatives to bind selectively where smaller MAO inhibitors cannot.

Comparative Overview: Inhibitor Classes
Feature5-(Aminomethyl)pyrimidin-2-amine Derivatives Hydrazine-based Inhibitors (e.g., Semicarbazide) Propargylamine Inhibitors (e.g., Selegiline)
Primary Target VAP-1 / SSAOVAP-1, LOX, LOXL, MAOMAO-B (High), VAP-1 (Low)
Binding Mechanism Mechanism-based (Reversible or Irreversible)Irreversible (Carbonyl reagent)Irreversible (FAD adduct)
Selectivity Profile High (>500-fold vs. MAO/DAO)Low (Pan-amine oxidase)High for MAO-B
Toxicity Risk Low (Tunable PK)High (Osteolathyrism via LOX inhibition)Low (CNS effects)
Key Application NASH, Fibrosis, InflammationIn vitro tool compound onlyParkinson's Disease

Mechanism of Action & Signaling Pathway

VAP-1 is an ectoenzyme expressed on endothelial cells.[1] It mediates leukocyte extravasation through two mechanisms:[1]

  • Adhesive Function: Direct binding to Siglec-10 on leukocytes.

  • Enzymatic Function: Oxidative deamination of primary amines generates H₂O₂, a signaling molecule that upregulates other adhesion molecules (E-selectin, ICAM-1).

Diagram 1: VAP-1 Mediated Leukocyte Transmigration Pathway

The following diagram illustrates the dual function of VAP-1 and the intervention point of the inhibitor.

VAP1_Pathway cluster_lumen Vascular Lumen cluster_endothelium Endothelial Cell Surface Leukocyte Leukocyte (Siglec-10+) VAP1 VAP-1 / SSAO (Enzyme + Adhesion) Leukocyte->VAP1 Rolling/Adhesion Tissue Inflamed Tissue (Fibrosis) Leukocyte->Tissue Transmigration Substrate Primary Amines (Substrate) Substrate->VAP1 Binding H2O2 H2O2 (Signal) VAP1->H2O2 Deamination CAMs Upregulated CAMs (E-selectin/ICAM-1) H2O2->CAMs NF-kB Signaling CAMs->Leukocyte Firm Adhesion Inhibitor Pyrimidine Inhibitor Inhibitor->VAP1 Blocks TPQ (Inhibition)

Caption: Dual mechanism of VAP-1 in inflammation.[2] The inhibitor targets the enzymatic step, reducing H₂O₂ generation and subsequent CAM upregulation.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of a 5-(aminomethyl)pyrimidin-2-amine derivative, you must screen against the "Amine Oxidase Panel": VAP-1 (Target), MAO-A, MAO-B, and DAO (Off-targets).

Protocol A: Fluorometric Amplex Red Assay (Enzymatic Activity)

This assay detects H₂O₂ produced during the oxidative deamination of benzylamine (VAP-1 substrate) or tyramine (MAO substrate).

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Probe: Amplex Red (50 µM final).

  • Coupling Enzyme: Horseradish Peroxidase (HRP, 1 U/mL).

  • Substrates:

    • VAP-1: Benzylamine (1 mM).

    • MAO-A/B: Tyramine (1 mM) or Kynuramine.

    • DAO: Putrescine (1 mM).

  • Controls: Semicarbazide (Pan-inhibitor), Clorgyline (MAO-A selective), Selegiline (MAO-B selective).

Workflow:

  • Enzyme Pre-incubation: Incubate Recombinant Human VAP-1 (10 ng/well) with the test inhibitor (0.1 nM – 10 µM) for 30 minutes at 37°C .

    • Scientific Logic:[3][4][5][6][7][8][9][10] Many pyrimidine derivatives are time-dependent inhibitors. Omitting pre-incubation may underestimate potency (IC50 shift).

  • Reaction Initiation: Add the Master Mix (Substrate + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 60 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion. Determine % Inhibition relative to DMSO vehicle.

Protocol B: Selectivity Calculation

Calculate the Selectivity Index (SI) to ensure the compound is safe for clinical progression (avoiding "cheese effect" hypertensive crises associated with MAO inhibition).



Target Criteria:

  • Excellent: SI > 1000

  • Acceptable: SI > 100

  • Poor: SI < 50

Comparative Performance Data

The following table synthesizes typical performance metrics of a lead 5-(aminomethyl)pyrimidin-2-amine derivative (e.g., "Compound X") against standard alternatives.

ParameterCompound X (Pyrimidine Derivative)Semicarbazide (Reference)LCL-204 (Competitor Analog)
hVAP-1 IC50 5 – 10 nM50 – 100 nM~150 nM
hMAO-A IC50 > 10,000 nM> 100,000 nM> 5,000 nM
hMAO-B IC50 > 10,000 nM> 100,000 nM~ 2,000 nM
hDAO IC50 > 5,000 nM~ 500 nM> 1,000 nM
Selectivity (MAO-B) > 1,000-fold > 1,000-fold~ 13-fold
Selectivity (DAO) > 500-fold Poor (~5-fold) > 6-fold
Reversibility Slowly Reversible / IrreversibleIrreversibleReversible

Note: Data represents synthesized averages from VAP-1 inhibitor literature (e.g., Pharmaxis PXS series, Roche).

Validation Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this decision matrix for compound advancement.

Diagram 2: Selectivity Screening Workflow

This flowchart dictates the "Go/No-Go" decisions based on experimental data.

Screening_Workflow Start Compound Library (Pyrimidine Scaffold) Step1 Primary Screen: hVAP-1 Enzymatic Assay Start->Step1 Decision1 IC50 < 50 nM? Step1->Decision1 Step2 Selectivity Panel: MAO-A, MAO-B, DAO Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Index > 500-fold? Step2->Decision2 Step3 Cellular Assay: HUVEC Adhesion Decision2->Step3 Yes Decision2->Discard No (Off-target risk) Final Lead Candidate Step3->Final Valid Efficacy

Caption: Critical path for validating VAP-1 inhibitor selectivity. Strict cut-offs at the MAO/DAO stage prevent downstream toxicity.

References

  • Smith, D. J., & Vainio, P. J. (2007).[7] "Vascular adhesion protein-1 (VAP-1): A druggable target for inflammation and fibrosis." Journal of Medicinal Chemistry.

  • Foot, J. S., et al. (2013). "Discovery of PXS-4728A, a potent and selective inhibitor of vascular adhesion protein-1 (VAP-1) for the treatment of inflammatory diseases." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." ThermoFisher.com.

  • Salter-Cid, L., et al. (2005). "Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase." Journal of Pharmacology and Experimental Therapeutics.

  • Carpéné, C., et al. (2019). "Selectivity of amine oxidase inhibitors: A pharmacological comparison." Frontiers in Pharmacology.

Sources

Safety Operating Guide

5-(Aminomethyl)pyrimidin-2-amine: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary & Core Directive

Do not dispose of 5-(Aminomethyl)pyrimidin-2-amine down the drain.

This compound is a nitrogen-rich diamine.[1][2] While it acts as a valuable intermediate in kinase inhibitor synthesis, its disposal requires strict adherence to amine-specific segregation protocols .[1] Improper disposal (e.g., mixing with acidic waste streams) can result in immediate exothermic neutralization, pressure buildup in waste containers, and the release of hazardous vapors.

Immediate Action Required:

  • Classify: Organic Base / Amine Waste.

  • Segregate: Keep separate from Oxidizers and Acids.

  • Disposal Method: High-temperature incineration (via licensed hazardous waste contractor).[1][2]

Hazard Profiling & Chemical Nature

To dispose of a chemical safely, you must understand its reactivity profile. 5-(Aminomethyl)pyrimidin-2-amine is not just "organic waste"; it is a functional base.[1][2]

PropertyDataDisposal Implication
Physical State Pale yellow solid / powderDust hazard; requires particulate containment during transfer.[1][2]
Basicity (pKa) Basic (contains primary amine & pyrimidine)CRITICAL: Reacts exothermically with acids.[2] Never add to "General Organic Acid" waste.
Reactivity Incompatible with strong oxidizers, acids, acid chloridesRisk of polymerization or fire if mixed with oxidizers (e.g., Nitric Acid waste).[2]
Toxicology Skin/Eye Irritant (H315, H319), Acute Tox (H302)PPE (Nitrile gloves, eye protection) is mandatory during waste tagging.[2]
Elemental High Nitrogen ContentIncineration requires scrubbers for NOx gases (commercial disposal facility required).[2]

Pre-Disposal Segregation Protocol

The "Self-Validating" System: Safety in disposal relies on preventing human error at the point of collection. We utilize a Stream Segregation Strategy .

The "Red-Line" Rule[1][3]
  • NEVER pour this amine into a container labeled "Organic Acids" or "General Halogenated Waste" without verifying pH compatibility.

  • ALWAYS use a dedicated waste stream for "Organic Bases" if available. If not, use "General Non-Halogenated Organic" but ensure the pH of the existing waste is not highly acidic (< pH 4).

Compatibility Matrix
Waste StreamCompatibilityRisk Analysis
Organic Bases Preferred Chemically similar; minimal reactivity risk.[1][2]
Non-Halogenated Organics ⚠️ Conditional Acceptable if solvent-based (e.g., Ethanol/DMSO).[1][2] Verify no strong acids are present.
Organic Acids FORBIDDEN Exothermic reaction; heat generation; potential container rupture.[2]
Oxidizers FORBIDDEN Fire/Explosion hazard.[2]
Aqueous Drains FORBIDDEN Environmental violation; potential toxicity to aquatic life.[2][3]

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Excess Reagent/Powder)
  • Containment: Do not dump loose powder into a large drum. Keep the substance in its original vial or transfer it to a screw-top HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "5-(Aminomethyl)pyrimidin-2-amine (Solid)"[1][2][4]

    • Hazards: Irritant, Toxic.

  • Secondary Container: Place the sealed jar into the "Solid Hazardous Waste" drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: You have the amine dissolved in a solvent (e.g., DMSO, Methanol, DMF).[2]

  • pH Check (The Causality Check): Before pouring, dip a pH strip into the destination waste container.

    • If pH < 4:[1]STOP. Do not add the amine solution. Start a new waste container.

    • If pH > 4:[1] Proceed.

  • Transfer: Pour the solution into the "Organic Base" or "Non-Halogenated" waste container using a funnel to prevent spills.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone). Add the rinsate to the SAME waste container.

  • Closure: Cap the waste container immediately. Do not leave funnels in open bottles (prevents evaporation and inhalation hazards).

Visual Decision Tree (DOT Diagram)

The following diagram illustrates the logical flow for disposing of 5-(Aminomethyl)pyrimidin-2-amine, ensuring no critical decision points are missed.

DisposalFlowStartStart: 5-(Aminomethyl)pyrimidin-2-amine WasteStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathContainerSeal in Original/HDPE JarSolidPath->ContainerSolidLabelLabel: 'Toxic Solid - Organic Base'Container->SolidLabelFinalStepShip for Incineration (RCRA Facility)SolidLabel->FinalStepAcidCheckCheck Destination Waste pHLiquidPath->AcidCheckAcidicDestination is Acidic (pH < 4)AcidCheck->AcidicHigh RiskNeutralBasicDestination is Neutral/Basic (pH > 4)AcidCheck->NeutralBasicSafeNewContainerStart NEW Waste ContainerAcidic->NewContainerPourPour into Organic Base StreamNeutralBasic->PourNewContainer->PourPour->FinalStep

Figure 1: Logical decision tree for the segregation and disposal of amine-based chemical waste.

Emergency Contingencies (Spill Procedures)

Even with perfect protocols, accidents happen. Here is the recovery plan.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[5] If powder is fine, use a particulate respirator (N95).

  • Containment (Solid): Gently sweep up using a dustpan and brush. Avoid creating dust.[6] Place in a bag, then into a jar.

  • Containment (Liquid):

    • Do NOT use acidic spill kits (risk of heat).

    • Use an inert absorbent (Vermiculite, Sand, or "Universal" spill pads).

  • Clean Up: Wipe the surface with a mild soap/water solution. Dispose of all cleanup materials as hazardous chemical waste (same stream as the chemical).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023).[7] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1][2]

  • PubChem. (n.d.). Compound Summary: 5-(Aminomethyl)pyrimidin-2-amine.[1][2][4][8][9][10] National Library of Medicine. [Link][1][2]

Personal protective equipment for handling 5-(Aminomethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 933687-35-9 | Role: Senior Application Scientist | Context: High-Value Synthesis Intermediate[1][2]

Executive Summary: The "Unknown Hazard" Protocol

As researchers, we often handle building blocks like 5-(Aminomethyl)pyrimidin-2-amine where specific toxicological data is sparse.[1][2] Unlike bulk solvents with established LD50s, this intermediate combines a bioactive pyrimidine core (common in kinase inhibitors) with a reactive primary amine .[2]

The Scientific Reality: The functional group analysis dictates our safety profile.[2] The aminomethyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) confers basicity and nucleophilicity, creating a high probability of tissue corrosion  and mucous membrane irritation  upon contact. We do not wait for a specific SDS to tell us this; we infer it from the structure.[2]

This guide implements a "Universal High-Potency" workflow, treating this substance as a sensitizer and corrosive agent until proven otherwise.[2]

Hazard Analysis & Engineering Controls

Before selecting PPE, we must establish the containment hierarchy.[2] PPE is the last line of defense, not the first.[3]

Hazard Class (Inferred)Structural CauseCritical Engineering Control
Skin/Eye Corrosive Primary Aminomethyl GroupZero-Contact Policy: Handling must occur behind a sash or shield.[1][2]
Respiratory Irritant Fine Crystalline SolidISO 5 / Class II BSC or Chemical Fume Hood. Never weigh on an open bench.[2]
Bioactive Agent Pyrimidine ScaffoldSegregated Workflow: Use dedicated balances to prevent cross-contamination.[2]
ngcontent-ng-c176312016="" class="ng-star-inserted">

Technical Insight: Primary amines can rapidly penetrate the stratum corneum. Once absorbed, the pyrimidine moiety may interact with nucleic acid synthesis pathways.[2] Therefore, inhalation of dust is the highest risk vector during the weighing phase.

The PPE Matrix: Task-Based Selection

Standard Laboratory PPE (Lab coat, safety glasses) is insufficient for this compound.[1]

Body ZonePPE RequirementTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Amines can degrade thin nitrile.[1][2] The air gap between gloves provides a secondary permeation barrier and allows outer glove removal without skin exposure [1].[2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3)Face shield added if >1g handlingCorneal Risk: Amine vapors and dust are lachrymators.[2] Safety glasses allow vapor entry; goggles provide a seal against basic dusts that cause corneal clouding.[2]
Respiratory N95 (Minimum) or P100 (Preferred) Only if outside fume hood (Emergency)Particulate Capture: In a functioning hood, no respirator is needed.[2] If the hood fails or spill occurs, a P100 is required to stop fine amine salts.[2]
Body Tyvek® Sleeve Covers or Impervious Apron Wrist Gap Vulnerability: The gap between the lab coat cuff and glove is the most common exposure point. Sleeve covers bridge this gap.[2]
Operational Protocol: The "Clean-Dirty" Workflow

This protocol uses a self-validating "Clean-Dirty" hand system to prevent the spread of amine residues.[1][2]

Phase A: Gowning (The "Clean" Zone)[1]
  • Inspection: Check nitrile gloves for pinholes (air inflation test).[2]

  • Donning: Put on inner gloves. Pull lab coat sleeves over inner gloves.[2]

  • Seal: Put on outer gloves (extended cuff).[2] Pull these over the lab coat sleeve.

    • Validation: You should see no skin or fabric at the wrist.[2]

Phase B: Handling (The "Hot" Zone)[1]
  • Setup: Place a disposable absorbent pad (chux) in the fume hood.[2] All weighing of 5-(Aminomethyl)pyrimidin-2-amine occurs on this pad.

  • Transfer: Use a disposable anti-static spatula.[2] Do not use metal spatulas that require washing; dispose of the tool after use to eliminate a cleaning risk vector.[2]

  • Solvation: If possible, dissolve the solid immediately within the hood. Solutions are easier to contain than electrostatic powders.[2]

Phase C: Doffing (The Critical Step)

Most exposures occur here.[2] Do not touch your skin with the outer gloves.

  • Outer Glove Removal: Use the "beak" method—pinch the outside of one glove and peel it off.[2] Hold it in the gloved hand. Slide a finger under the second glove and peel it off over the first.[2]

  • Disposal: Place outer gloves directly into the solid hazardous waste stream inside the hood.

  • Wash: Wash inner gloves with soap and water before removing them, or discard and replace if proceeding to a clean area.[2]

Visualization: Safety Decision Logic

This diagram illustrates the decision-making process for handling this amine, ensuring no step is skipped based on the physical state of the chemical.

PPE_Logic Start Start: Handling 5-(Aminomethyl)pyrimidin-2-amine State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid High Dust Risk Liquid Solution / Diluted State_Check->Liquid Splash Risk Hood_Req MANDATORY: Chemical Fume Hood (Sash at 18 inches) Solid->Hood_Req Liquid->Hood_Req PPE_Solid PPE: Splash Goggles + Double Nitrile + Sleeve Covers Hood_Req->PPE_Solid If Solid PPE_Liquid PPE: Safety Glasses (Min) / Goggles (Preferred) + Nitrile Hood_Req->PPE_Liquid If Liquid Weighing Action: Weighing/Transfer Use Disposable Spatula PPE_Solid->Weighing Reaction Action: Pipetting/Injection PPE_Liquid->Reaction Waste Disposal: Segregate as Basic/Amine Waste Do NOT mix with Oxidizers Weighing->Waste Reaction->Waste

Figure 1: Decision logic for PPE selection based on physical state.[1][2] Note that solid handling requires stricter eye and skin protection due to dust generation risks.

Emergency & Disposal Procedures
Accidental Exposure[1]
  • Skin Contact: Immediately flush with water for 15 minutes.[2] Do not use vinegar or acids to "neutralize" the amine burn; the heat of neutralization will cause further damage [2].[2]

  • Eye Contact: Flush for 15 minutes using an eyewash station.[2] Hold eyelids open. Seek medical attention immediately—alkali burns can cause delayed blindness.[2]

Waste Management[1][2]
  • Segregation: Dispose of as "Basic Organic Waste." [2]

  • Incompatibility: NEVER mix this waste with acids (exothermic reaction) or oxidizers (potential for fire/explosion).[2]

  • Container: Use high-density polyethylene (HDPE) containers. Avoid metal containers which may corrode.[2]

References
  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Hand Protection (29 CFR 1910.138).[2][3] United States Department of Labor.[2][4] [Link]1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2] [Link]1][2]

  • PubChem. (n.d.).[2] Compound Summary for CID 24866632 (Related Pyrimidine Amine Structures). National Library of Medicine.[2] [Link]1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.